molecular formula C10H13BrN2O B7871457 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Cat. No.: B7871457
M. Wt: 257.13 g/mol
InChI Key: FETXIRQRWAXZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Bromopyridin-2-yl)-2-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromopyridin-2-yl)-2-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-8-7-13(4-5-14-8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETXIRQRWAXZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-(5-Bromopyridin-2-yl)-2-methylmorpholine represents a highly versatile, dual-functional heterocyclic intermediate. It combines the robust cross-coupling potential of an aryl bromide with the favorable pharmacokinetic and conformational properties of a substituted morpholine ring.

This technical guide provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in generating advanced Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The molecular architecture of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine is deliberately designed to serve as a linchpin in API synthesis.

The 5-bromopyridine core acts as a reliable electrophilic handle for transition-metal-catalyzed cross-coupling reactions. Conversely, the 2-methylmorpholine moiety is a privileged pharmacophore. While unsubstituted morpholine is widely used to improve aqueous solubility and provide a hydrogen-bond acceptor, the addition of a methyl group at the C2 position introduces a chiral center and steric bulk. This breaks molecular planarity, which reduces crystal lattice energy (thereby improving solubility) and locks the morpholine ring into a specific chair conformation. This conformational restriction can establish highly specific van der Waals interactions with target protein residues, significantly increasing binding affinity compared to planar or unsubstituted analogs[1].

Quantitative Data Summary
PropertyValueRationale / Implication
Chemical Formula C10H13BrN2ODefines the stoichiometric mass for reaction scaling.
Molecular Weight 257.13 g/mol Low MW allows for downstream additions while keeping the final API within Lipinski's Rule of 5.
Exact Mass 256.0211 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and target protein interaction[2].
Hydrogen Bond Donors 0Prevents non-specific aggregation; allows precise tuning via subsequent cross-coupling.
Rotatable Bonds 1Imposes a low conformational entropy penalty upon target binding.

Synthesis & Mechanistic Causality

The most efficient and scalable route to synthesize 4-(5-Bromopyridin-2-yl)-2-methylmorpholine is through the SNAr reaction between 5-bromo-2-fluoropyridine and 2-methylmorpholine .

Why Fluorine? In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is vastly superior to chlorine or bromine as a leaving group in this context. Its extreme electronegativity highly stabilizes the anionic transition state, accelerating the reaction and allowing for preferential displacement of the fluoro group while leaving the valuable bromo group entirely intact for downstream chemistry[3][4].

SNAr_Mechanism SM1 5-Bromo-2-fluoropyridine (Electrophile) MC Meisenheimer Complex (Transition State) SM1->MC SM2 2-Methylmorpholine (Nucleophile) SM2->MC Prod 4-(5-Bromopyridin-2-yl) -2-methylmorpholine MC->Prod F- elimination HF HF (Neutralized) MC->HF

Caption: SNAr mechanism forming 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Protocol 1: Self-Validating SNAr Synthesis

Objective: Synthesize 4-(5-Bromopyridin-2-yl)-2-methylmorpholine with >95% purity.

  • Reagent Preparation: Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add 2-methylmorpholine (1.2 eq) dropwise to the solution at room temperature.

  • Base Integration: Introduce anhydrous potassium carbonate (K2CO3) (2.0 eq).

    • Causality: K2CO3 acts as an acid scavenger. Neutralizing the generated hydrofluoric acid (HF) is critical; failure to do so results in the protonation of the morpholine nitrogen, rendering it non-nucleophilic and prematurely stalling the reaction.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The addition step requires significant thermal energy to overcome the activation barrier of temporarily disrupting the pyridine ring's aromaticity.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The starting fluoropyridine is highly UV-active and non-polar. The product is significantly more polar due to the morpholine ring. Complete disappearance of the high-Rf spot confirms reaction completion.

  • Workup: Quench with ice water, extract with ethyl acetate (3x), wash the organic layer extensively with brine (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Downstream Applications in Drug Discovery

Once synthesized, the 5-bromo position of the pyridine ring serves as an ideal substrate for Palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of complex molecules, such as kinase inhibitors (where the morpholine oxygen often acts as a critical hinge-binder) or CNS therapeutics[1][2].

Downstream_Applications Core 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (Bifunctional Core) Pd Palladium Catalysis (C-Br Activation) Core->Pd Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Pd->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Pd->Buchwald API1 Kinase Inhibitors (e.g., PI3K/mTOR) Suzuki->API1 API2 CNS Therapeutics (e.g., Target Receptors) Buchwald->API2

Caption: Palladium-catalyzed downstream functionalization of the bromopyridine core.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Append an aryl/heteroaryl group to the C5 position of the pyridine core.

  • System Setup: Combine 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in a Schlenk flask.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step of the catalytic cycle.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v).

    • Causality: Aqueous base is required to activate the boronic acid by forming a more nucleophilic boronate complex, essential for transmetalation. Degassing the solvents prevents oxygen from oxidizing the Pd(0) catalyst to inactive Pd(II) and prevents oxidative homocoupling of the boronic acid.

  • Catalytic Cycle: Heat to 100 °C for 8 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The starting material will display a distinct bromine isotope pattern (M and M+2 peaks of equal intensity). The unequivocal disappearance of this isotopic signature in the product mass spectrum confirms the successful displacement of the bromine atom.

  • Isolation: Filter the mixture through a Celite pad to remove precipitated palladium black, extract with dichloromethane, and purify via flash chromatography.

References

  • Title: First, Second, and Third Generation Scalable Syntheses of Two Potent H3 Antagonists Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance Source: International Journal of Chemical Sciences (via ResearchGate) URL: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Bromopyridine-Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocycles hold a pivotal position, forming the backbone of a vast number of therapeutic agents.[1] Among these, the morpholine ring is recognized as a "privileged structure" and a versatile pharmacophore.[2][3][4] Its inclusion in drug candidates is often a strategic choice to enhance potency, improve aqueous solubility, and confer favorable pharmacokinetic profiles, such as increased metabolic stability.[2][3][5] The morpholine ring's flexible chair-like conformation, coupled with the weak basicity of its nitrogen atom and the hydrogen bond accepting capability of its oxygen, allows for multifaceted interactions with biological targets.[6][7]

Concurrently, the pyridine ring serves as a cornerstone scaffold, present in numerous approved drugs. Its aromatic nature, hydrogen bonding capacity, and tunable electronic properties make it an ideal anchor for directing substituents toward key residues in a target's active site. The introduction of a bromine atom onto the pyridine ring further enhances its utility. The bromo-substituent not only modulates the electronic landscape of the ring but also provides a crucial chemical handle for synthetic elaboration via cross-coupling reactions, enabling the exploration of diverse chemical space.

The fusion of these two key components into a singular bromopyridine-morpholine scaffold creates a molecular framework with significant potential for engaging a variety of biological targets, most notably protein kinases.[3][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this scaffold, offering field-proven insights for researchers and drug development professionals aiming to leverage its therapeutic potential.

The Bromopyridine-Morpholine Core: A Structural Overview

The bromopyridine-morpholine scaffold is defined by a morpholine ring attached to a brominated pyridine core. The precise points of attachment and the position of the bromine atom are critical variables that dictate the molecule's three-dimensional shape and biological activity. Further substitution at other positions on either ring allows for fine-tuning of potency, selectivity, and drug-like properties.

Caption: General structure of the bromopyridine-morpholine scaffold.

Synthetic Strategies: Building the Core

The construction of bromopyridine-morpholine derivatives is typically achieved through robust and well-established synthetic methodologies. A common and effective approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the activation of the pyridine ring by the electron-withdrawing nature of the ring nitrogen and the bromo-substituent, making it susceptible to attack by the nitrogen of the morpholine ring.

For instance, a commercially available di-halopyridine, such as 4-bromo-2-chloropyridine, can be selectively reacted with morpholine.[9] The greater lability of the chlorine atom at the C2 position allows for its preferential displacement by morpholine under controlled conditions, leaving the bromine atom at C4 intact for subsequent functionalization, if desired.

Workflow for a Typical SNAr Synthesis:

Caption: Conceptual workflow for the synthesis of the core scaffold.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of the bromopyridine-morpholine scaffold is highly dependent on the substitution patterns across the entire molecule. The following analysis synthesizes findings from studies on this core and structurally related analogs.

The Indispensable Role of the Morpholine Moiety

The morpholine ring is rarely a passive component. Its primary role is to improve the physicochemical properties of the molecule, particularly aqueous solubility, which is a common challenge in drug development.[5] Furthermore, its nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor, while the oxygen atom is a potent hydrogen bond acceptor. These interactions can anchor the molecule within the active site of a target protein, such as the hinge region of a kinase, thereby enhancing binding affinity and potency.[2][3]

Substitution on the Pyridine Ring
  • Position of the Bromo Group: The bromine atom's position dictates its functional role. When positioned ortho or para to the ring nitrogen, it strongly activates the ring for SNAr. In the final compound, it can serve as a key interaction point, forming halogen bonds with backbone carbonyls or other electron-rich pockets in the target protein. It also provides a vector for further synthetic exploration.

  • Additional Substituents: Attaching other groups to the pyridine ring is a primary strategy for modulating activity. In many kinase inhibitor scaffolds, a C2-amino linkage connecting to another aryl or heteroaryl group is crucial for activity. For example, in related 2,4-diaminopyrimidine inhibitors, this position is critical for establishing key hydrogen bonds in the kinase hinge region.[9]

Appended Moieties and their Substituents

The most significant gains in potency often come from the nature of the groups attached to the core scaffold. Studies on related thiopyrano[4,3-d]pyrimidine derivatives, which also feature a morpholine moiety, have provided clear SAR trends that are highly relevant.[10][11]

  • Impact of Electronic Effects: A consistent finding is that the presence of electron-withdrawing groups on an appended aromatic ring significantly enhances cytotoxic and enzyme inhibitory activity.[11] For instance, substituents like chloro (Cl), fluoro (F), bromo (Br), or trifluoromethyl (CF3) lead to more potent compounds compared to those with electron-donating groups like methoxy (OCH3) or unsubstituted rings.[11]

Table 1: Influence of Substituents on Antiproliferative Activity (IC₅₀ in µM)

Compound Series Base Scaffold R Group (Substitution) HCT116 IC₅₀ (µM) MCF-7 IC₅₀ (µM) Reference
Pyrimidine-Morpholine Pyrimidine p-CF₃ (electron-withdrawing) - 19.60 [6]
Pyrimidine-Morpholine Pyrimidine p-OCH₃ (electron-donating) - 117.04 [6]
Thiopyrano-pyrimidine Thiopyrano-pyrimidine 3,4-di-Cl (electron-withdrawing) 6.02 8.16 [10][11]

| Thiopyrano-pyrimidine | Thiopyrano-pyrimidine | 4-OCH₃ (electron-donating) | >50 | >50 |[10][11] |

This data strongly suggests that for the bromopyridine-morpholine scaffold, decorating appended aryl rings with electron-withdrawing groups is a highly promising strategy for increasing biological potency.

Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11] Its abnormal activation is a hallmark of many human cancers, making it a prime target for drug development.[11] The 4-morpholinopyrimidine and related scaffolds have been successfully developed as potent inhibitors of PI3K.[10][11]

In this context, the morpholine ring often occupies a solvent-exposed region of the ATP-binding pocket, enhancing solubility and forming key interactions. The bromopyridine core can be positioned to interact with the hinge region, while appended groups can extend into the selectivity pocket, allowing for the development of highly potent and isoform-selective inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Bromopyridine-Morpholine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by the scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and detailed protocols are essential.

Protocol 6.1: General Synthesis of a 4-Morpholino-2-(arylamino)bromopyridine

This protocol is a representative example for creating a small library of analogs for SAR exploration.

  • Step 1: Synthesis of 2-Chloro-4-morpholinopyridine. To a solution of 2,4-dichloropyridine (1.0 eq) in isopropanol, add morpholine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction. Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up. After cooling, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-morpholinopyridine.

  • Step 2: Buchwald-Hartwig Amination. In a sealed tube, combine 2-chloro-4-morpholinopyridine (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).

  • Reaction. Add a base (e.g., Cs₂CO₃, 2.0 eq) and a solvent (e.g., dioxane). Purge with argon, seal the tube, and heat to 100-110°C for 16-24 hours.

  • Final Purification. After cooling, filter the reaction mixture through celite and concentrate. Purify the resulting crude material by column chromatography to obtain the final product.

  • Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 6.2: In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.[6]

  • Cell Seeding. Seed human cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment. Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute in cell culture medium. Add the compound solutions to the wells, ensuring the final DMSO concentration is below 0.5%. Include wells with a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Incubation. Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The bromopyridine-morpholine scaffold is a highly valuable framework in modern medicinal chemistry. The SAR insights clearly demonstrate that its biological activity can be systematically optimized. The morpholine ring consistently provides favorable pharmacokinetic characteristics, while the bromopyridine core acts as an effective anchor for target engagement and a platform for synthetic diversification.

Key SAR Takeaways:

  • The morpholine moiety is a critical contributor to drug-like properties.[2][5]

  • The bromo-substituent offers a handle for synthetic elaboration and potential halogen bonding interactions.

  • Decorating appended aryl groups with electron-withdrawing substituents is a validated strategy for enhancing potency.[6][10][11]

Future research should focus on exploring a wider range of substitutions on the pyridine ring and investigating novel bioisosteric replacements for the morpholine ring to further refine selectivity and ADME properties. As our understanding of the structural requirements for inhibiting specific targets continues to grow, the bromopyridine-morpholine scaffold will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - Frontiers. Frontiers in Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. ResearchGate.
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review | Request PDF - ResearchGate. ResearchGate.
  • Article - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Digital Repository.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC. National Center for Biotechnology Information.
  • Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine Analogs: A Comparative Guide - Benchchem. BenchChem.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. Royal Society of Chemistry.
  • Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PubMed. National Center for Biotechnology Information.
  • Contribution of the morpholine scaffold on the activity of... - ResearchGate. ResearchGate.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate.

Sources

Technical Whitepaper: 4-(5-Bromopyridin-2-yl)-2-methylmorpholine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine serves as a highly specialized, bifunctional building block. It is predominantly utilized in the synthesis of advanced kinase inhibitors, particularly those targeting Activin Receptor-Like Kinase 2 (ALK2) and Fibroblast Growth Factor Receptors (FGFR)[1].

Addressing the CAS Number: Because 4-(5-Bromopyridin-2-yl)-2-methylmorpholine is typically synthesized as a proprietary intermediate—often as a specific chiral enantiomer like the (R)-isomer—it does not have a universally indexed public CAS registry number in standard commercial catalogs. However, its direct, non-methylated parent compound, 4-(5-Bromopyridin-2-yl)morpholine , is widely cataloged under CAS 200064-11-5 [2]. Similarly, the positional analog 4-((5-Bromopyridin-2-yl)methyl)morpholine is registered under CAS 294851-95-9[3].

The deliberate addition of the 2-methyl group onto the morpholine ring breaks molecular symmetry, introduces a chiral center, and modulates the lipophilicity of the resulting pharmacophore. This steric modification is critical for optimizing binding affinity within the narrow ATP-binding pockets of target kinases[1].

Comparative Physical and Chemical Data

Because the 2-methyl derivative is often generated in situ or isolated as an intermediate salt (e.g., a TFA or HCl salt), its baseline physical properties are best understood in comparison to its parent compound.

Property4-(5-Bromopyridin-2-yl)morpholine (Parent)4-(5-Bromopyridin-2-yl)-2-methylmorpholine
CAS Number 200064-11-5[2]Proprietary / Not Publicly Indexed
Chemical Formula C9H11BrN2OC10H13BrN2O
Molecular Weight 243.10 g/mol [2]257.13 g/mol
Exact Mass 242.00 g/mol 256.02 g/mol
Topological Polar Surface Area 25.36 Ų[2]~25.36 Ų
LogP (Lipophilicity) 1.68[2]~2.10 (Estimated)
Structural Feature Unsubstituted morpholine ringMethylated morpholine (introduces chirality)

Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanistic Insight

The most robust method for synthesizing this building block is via a Nucleophilic Aromatic Substitution (SNAr). The reaction utilizes 5-bromo-2-fluoropyridine as the electrophile. The fluorine atom at the 2-position is highly activated toward nucleophilic attack due to the strong electron-withdrawing effect (both inductive and resonance) of the adjacent pyridine nitrogen. Crucially, the 5-bromo substituent remains entirely unreactive under these conditions. This chemoselectivity preserves the bromine atom as an essential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura borylation)[1].

Self-Validating Protocol

To ensure high yield and optical purity (if using a chiral starting material), the following self-validating workflow is employed:

  • Reagent Preparation: To a dry, nitrogen-flushed round-bottom flask, add 5-bromo-2-fluoropyridine (1.0 equiv) and (R)-2-methylmorpholine hydrochloride (1.2 equiv).

  • Solvent & Base Addition: Dissolve the mixture in anhydrous Dimethyl Sulfoxide (DMSO). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the morpholine and scavenge the hydrofluoric acid (HF) generated during the SNAr reaction. Failing to scavenge HF will protonate the morpholine, stalling the nucleophilic attack.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12–16 hours. Elevated temperatures are mandatory to overcome the activation energy barrier of the SNAr Meisenheimer complex transition state.

  • Self-Validating Checkpoint (LC-MS): Sample the reaction and analyze via LC-MS. The product must display a distinct isotopic signature characteristic of a single bromine atom—a 1:1 ratio of the

    
     (m/z 257) and 
    
    
    
    (m/z 259) peaks. The disappearance of the fluoropyridine mass confirms reaction completion.
  • Workup & Purification: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers aggressively with saturated aqueous NaCl (brine) at least 5 times.

    • Causality: DMSO is a high-boiling solvent that will ruin downstream palladium catalysts if not removed. Repeated brine washes efficiently partition DMSO into the aqueous phase.

  • Dry over anhydrous Na2SO4, concentrate in vacuo, and isolate the product.

SynthWorkflow A 5-Bromo-2-fluoropyridine + (R)-2-Methylmorpholine B SNAr Reaction (DMSO, DIPEA, 90°C) A->B C 4-(5-Bromopyridin-2-yl) -2-methylmorpholine B->C D Miyaura Borylation (Pd(dppf)Cl2, B2pin2) C->D Pd-Catalyzed E Boronate Ester Intermediate D->E F Suzuki Coupling (Pyrazolopyrimidine Core) E->F G ALK2/FGFR Inhibitor F->G Target Scaffold

Synthetic workflow from starting materials to ALK2 inhibitor scaffolds.

Downstream Applications: The ALK2/Hepcidin Pathway

Once synthesized, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine is subjected to Miyaura borylation, converting the stable bromo-aryl group into a reactive boronate ester. This intermediate is then coupled to complex pyrazolopyrimidine cores to yield highly potent kinase inhibitors[1].

Biological Context: Activin Receptor-Like Kinase 2 (ALK2) is a bone morphogenetic protein (BMP) type I receptor. Inappropriately elevated ALK2 activity leads to the overproduction of hepcidin , a small peptide hormone synthesized in hepatocytes. Hepcidin binds to and degrades the iron exporter ferroportin (FPN1), leading to severe iron sequestration within the reticuloendothelial system. This mechanism is the central pathophysiology behind Anemia of Chronic Disease (ACD) [1].

Small molecules utilizing the 2-methylmorpholine-pyridine motif are designed to competitively bind the ATP pocket of ALK2. By inhibiting ALK2 kinase activity, these drugs halt downstream SMAD 1/5/8 phosphorylation, thereby normalizing hepcidin transcription and restoring iron availability for erythropoiesis[1].

ALK2Pathway Ligand BMP Ligands ALK2 ALK2 Receptor (Mutated/Overactive) Ligand->ALK2 SMAD SMAD 1/5/8 Phosphorylation ALK2->SMAD Kinase Activity Inhibitor Small Molecule Inhibitor (Morpholine-Pyridine) Inhibitor->ALK2 Inhibits Hepcidin Hepcidin Expression (Upregulated) SMAD->Hepcidin Transcription Anemia Anemia of Chronic Disease Hepcidin->Anemia Iron Sequestration

ALK2-mediated SMAD signaling pathway and its role in hepcidin regulation.

References

  • US11111247B2 - Pyrazolopyrimidine compounds and uses thereof Source: Google Patents URL

Sources

Solubility Profile of 2-Methylmorpholine Pyridine Derivatives in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-Methylmorpholine Pyridine Derivatives in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 2-methylmorpholine-pyridine scaffold represents a critical structural motif in modern medicinal chemistry, particularly within kinase inhibitor discovery (e.g., PI3K, mTOR pathways). While the morpholine moiety is frequently employed to modulate physicochemical properties, the introduction of the C2-methyl group introduces stereochemical complexity that profoundly influences solubility, crystal packing, and metabolic stability.

This guide provides a definitive technical workflow for profiling the solubility of these derivatives in dimethyl sulfoxide (DMSO). It moves beyond standard protocols to address the specific challenges posed by this scaffold, including hygroscopicity-induced precipitation and stereoselective aggregation.

Physicochemical Basis of Solubility[1]

The Scaffold Architecture

The solubility profile of this class is governed by the interplay between the aromatic pyridine ring and the saturated, chiral morpholine ring.

  • Pyridine Ring: Planar and aromatic.[1][2] It facilitates

    
    -
    
    
    
    stacking interactions, which can lead to high lattice energy and poor solubility. It acts as a hydrogen bond acceptor (HBA).
  • 2-Methylmorpholine: The "magic methyl" effect. The C2-methyl group disrupts the symmetry of the morpholine ring, forcing it into a specific chair conformation. This steric bulk inhibits the close packing of molecules in the crystal lattice, theoretically increasing solubility compared to the non-methylated analog.

  • DMSO Interaction: DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $). It solvates the derivative primarily through dipole-dipole interactions and by accepting hydrogen bonds from any available donors (though the core scaffold is largely an acceptor system).

The Solubility-Permeability Paradox

Researchers often select this scaffold to balance lipophilicity (LogP) and solubility. However, in high-concentration DMSO stocks (10 mM – 100 mM), these derivatives are prone to "crash-out" events upon freeze-thaw cycles due to the formation of stable solvates or hydrates if atmospheric moisture is introduced.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry)

For rapid screening of compound libraries.

Objective: Determine the concentration at which the compound precipitates from a DMSO stock solution when diluted into an aqueous buffer (simulating assay conditions).

Materials:

  • 10 mM DMSO stock of the test compound.[3]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Nephelometer (Laser-based turbidity detector).

Workflow:

  • Preparation: Thaw 10 mM DMSO stock at 25°C. Vortex for 30 seconds.

  • Filtration (Critical): Centrifuge at 2,000 x g for 5 minutes to remove pre-existing micro-aggregates.

  • Stepwise Dilution: Titrate the DMSO stock into PBS in a 96-well plate. Final DMSO concentration must be kept constant (e.g., 1% v/v) to isolate solute effects.

  • Measurement: Measure forward light scatter (turbidity) immediately and after 2 hours.

  • Calculation: The "Kinetic Solubility Limit" is the inflection point where light scatter exceeds the solvent background by 3

    
    .
    
Protocol B: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium data.

Objective: Determine the absolute solubility limit of the solid compound in pure DMSO or DMSO/Water mixtures.

  • Saturation: Add excess solid compound (approx. 2-5 mg) to 500

    
    L of anhydrous DMSO in a chemically resistant glass vial.
    
  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.2

    
    m PTFE filter (Nylon filters may bind the pyridine ring).
    
  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

Visualization of Workflows

Diagram 1: Solubility Profiling Decision Tree

This workflow illustrates the decision logic for handling 2-methylmorpholine pyridine derivatives, specifically addressing the chirality check.

SolubilityWorkflow Start Compound Synthesis (2-Me-Morpholine-Pyridine) PurityCheck Purity & Stereochem Check (Chiral HPLC > 95% ee) Start->PurityCheck StockPrep Prepare 10mM Stock in Anhydrous DMSO PurityCheck->StockPrep Pass VisualInspect Visual Inspection (Precipitate?) StockPrep->VisualInspect Sonicate Heat (37°C) & Sonicate VisualInspect->Sonicate Turbid KineticTest Protocol A: Kinetic Solubility (PBS) VisualInspect->KineticTest Clear Sonicate->VisualInspect Re-check ThermoTest Protocol B: Thermodynamic Solubility KineticTest->ThermoTest If High Solubility DataAnalysis Data Analysis: LogS vs. LogP ThermoTest->DataAnalysis

Caption: Decision tree for solubility assessment, prioritizing stereochemical purity and visual inspection before quantitative testing.

Data Analysis & Interpretation

Structural Impact on Solubility

The following table summarizes how specific structural modifications to the 2-methylmorpholine pyridine scaffold typically affect DMSO solubility.

Structural FeatureImpact on DMSO SolubilityMechanistic Rationale
2-Methyl (Chiral) Increases Disrupts crystal packing efficiency compared to non-methylated analog.
Pyridine Nitrogen Neutral/Increases Acts as H-bond acceptor; increases polarity vs. phenyl ring.
Amide Linker Decreases Introduces H-bond donor/acceptor pairs that promote intermolecular aggregation.
Halogen Subst. Decreases Increases lipophilicity (LogP) and lattice energy.
Troubleshooting "Crash Out"

A common issue with this scaffold is precipitation upon dilution.

  • The "Water Effect": DMSO is hygroscopic. If your stock absorbs water (even 1-2%), the solubility of the hydrophobic pyridine moiety drops exponentially.

    • Solution: Store stocks under argon/nitrogen in single-use aliquots.

  • Stereoisomer Purity: A racemate (mix of R and S) often has lower solubility than pure enantiomers due to more efficient packing in the solid state (racemic compound formation).

    • Solution: Always profile enantiomerically pure batches separately.

Mechanistic Pathway: Solvation Dynamics

The diagram below visualizes the molecular interaction between the solvent (DMSO) and the scaffold.

SolvationMechanism Scaffold 2-Me-Morpholine Pyridine Scaffold Solvation Dipole-Dipole Stabilization Scaffold->Solvation DMSO DMSO Molecules DMSO->Scaffold Solvates Water Trace Water Water->Scaffold Competes (Anti-Solvent) H_Bond H-Bonding (Pyridine N) Water->H_Bond Agg Aggregation (Precipitation) Solvation->Agg Inhibits H_Bond->Agg If Water > 5%

Caption: Solvation dynamics showing the competitive effect of trace water leading to aggregation.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(3), 289-293. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Tetko, I. V., et al. (2013). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Molecular Pharmaceutics, 10(10), 3869-3880. Link

Sources

Molecular weight and SMILES string for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine. As a compound integrating the biologically significant bromopyridine moiety and the pharmacokinetically favorable 2-methylmorpholine scaffold, it represents a molecule of considerable interest for drug discovery and development. This document details its physicochemical properties, proposes a robust synthetic route based on established palladium-catalyzed cross-coupling chemistry, and explores its potential therapeutic applications by drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers investigating this and similar molecules.

Introduction

The synthesis and exploration of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The strategic combination of different pharmacophores into a single molecular entity is a well-established approach to modulate biological activity and optimize pharmacokinetic profiles. 4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a prime example of such a design strategy, incorporating two key structural motifs:

  • The Bromopyridine Ring: Pyridine and its derivatives are fundamental components in a vast number of biologically active compounds and approved drugs. The introduction of a bromine atom can significantly alter the electronic properties of the pyridine ring, influencing its ability to participate in various intermolecular interactions, including halogen bonding. This can lead to enhanced binding affinity and selectivity for biological targets. Brominated pyridines have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2]

  • The Morpholine Scaffold: The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold."[3] Its inclusion in a drug candidate often confers advantageous physicochemical properties. The presence of the ether oxygen and the amine nitrogen in a saturated ring structure provides a balance of hydrophilicity and lipophilicity, which can lead to improved aqueous solubility, metabolic stability, and oral bioavailability.[4][5] The morpholine moiety can also serve as a versatile synthetic handle and can influence the overall conformation of the molecule to optimize interactions with a target protein.[6] The 2-methyl substitution on the morpholine ring introduces a chiral center and can provide steric bulk that may enhance target selectivity or modulate metabolic pathways.

This guide aims to provide a detailed technical overview of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, from its fundamental chemical properties to its potential as a lead compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its development as a potential therapeutic agent. The calculated properties of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂OCalculated
Molecular Weight 257.13 g/mol [7][8]
Canonical SMILES String CC1COCCN1c2ccc(Br)cn2Generated
IUPAC Name 4-(5-bromopyridin-2-yl)-2-methylmorpholineGenerated
CAS Number Not available-

Note: As this is a novel compound, experimental data is not available. The values presented are based on theoretical calculations.

Proposed Synthesis: A Mechanistic Approach

The synthesis of N-aryl morpholines is a well-established transformation in organic chemistry, with several reliable methods available.[9] For the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, a palladium-catalyzed Buchwald-Hartwig amination is proposed as a highly efficient and versatile method.[10] This reaction is renowned for its broad substrate scope and functional group tolerance, making it a cornerstone of modern C-N bond formation.[10]

The proposed synthetic pathway involves the cross-coupling of 2,5-dibromopyridine with 2-methylmorpholine. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields, particularly with 2-halopyridine substrates which can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[11]

Proposed Synthetic Workflow

Synthesis_Workflow reagents Starting Materials: - 2,5-Dibromopyridine - 2-Methylmorpholine - Palladium Catalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) reaction Buchwald-Hartwig Amination reagents->reaction workup Reaction Workup: - Filtration to remove insolubles - Extraction with an organic solvent - Washing with brine reaction->workup purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (e.g., LC-MS) - Purity Analysis (e.g., HPLC) purification->analysis product Final Product: 4-(5-Bromopyridin-2-yl)-2-methylmorpholine analysis->product

Caption: Proposed workflow for the synthesis and characterization of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • 2-Methylmorpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. An oven-dried flask with a magnetic stir bar is charged with 2,5-dibromopyridine, XPhos, and sodium tert-butoxide.

  • Reagent Addition: The flask is evacuated and backfilled with the inert gas. Anhydrous toluene is then added, followed by 2-methylmorpholine and finally the Pd₂(dba)₃ catalyst.

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts and the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices
  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and a sterically hindered biaryl phosphine ligand like XPhos is critical for the successful amination of the electron-deficient and potentially coordinating 2-bromopyridine substrate.[11] This combination is known to form highly active and stable catalytic species that can overcome the challenges associated with this class of substrates.[11]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the catalytic cycle.[12]

  • Solvent: Toluene is a common solvent for these reactions as it is anhydrous and has a high boiling point suitable for the required reaction temperatures.

Potential Therapeutic Applications

While the specific biological activity of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine has not yet been reported, its structural components suggest several promising avenues for investigation in drug discovery.

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[2] The 4-(pyridin-2-yl)morpholine moiety can be designed to interact with the hinge region of the ATP-binding site of various kinases. The bromopyridine ring could be further functionalized to target specific pockets within the kinase domain, potentially leading to potent and selective inhibitors for oncology or inflammatory diseases.

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is known to improve the blood-brain barrier permeability of molecules.[6][13] This makes 4-(5-Bromopyridin-2-yl)-2-methylmorpholine an interesting candidate for the development of drugs targeting CNS disorders. The bromopyridine moiety could be tailored to interact with various CNS receptors or enzymes.[14]

  • Antibacterial and Antiviral Agents: Pyridine derivatives have a long history as antimicrobial agents.[] The combination of the bromopyridine and morpholine motifs could lead to novel compounds with activity against a range of pathogens.

Conclusion

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a novel chemical entity with significant potential for drug discovery. Its rational design combines a biologically active bromopyridine core with a pharmacokinetically favorable 2-methylmorpholine scaffold. The proposed Buchwald-Hartwig amination provides a reliable and efficient route for its synthesis, enabling further investigation into its biological properties. The structural features of this compound suggest that it could be a valuable starting point for the development of new therapeutic agents in areas such as oncology, CNS disorders, and infectious diseases. This technical guide provides a solid foundation for researchers to begin their exploration of this promising molecule.

References

Sources

An In-depth Technical Guide to the Electronic Properties of the 2-Methylmorpholine Ring in Pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of saturated heterocycles into aromatic systems is a cornerstone of modern medicinal chemistry, enabling fine-tuning of physicochemical properties crucial for drug efficacy. Among these, the morpholine moiety is ubiquitous, valued for its ability to improve solubility and metabolic stability. This guide delves into the nuanced electronic contributions of a specific, yet increasingly important, substituent: the 2-methylmorpholine ring, when appended to a pyridine scaffold. We will dissect the interplay of inductive, resonance, and steric effects, providing a comprehensive framework for researchers, scientists, and drug development professionals. This document moves beyond a simple catalog of properties, offering a synthesized analysis of causality—explaining why specific experimental and computational choices are made to probe and understand these electronic characteristics.

Foundational Principles: Deconstructing the Electronic Contributions

The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system, a property that governs its reactivity, pKa, and interaction with biological targets.[1][2] The introduction of a substituent fundamentally alters this electronic landscape. The 2-methylmorpholine group presents a complex case due to its composite nature.

  • The Morpholine Core: This six-membered ring contains two heteroatoms with opposing electronic influences. The oxygen atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. The nitrogen atom is also inductively withdrawing but possesses a lone pair of electrons that can participate in a positive resonance effect (+R) by donating electron density to the attached pyridine ring.

  • Conformational Predisposition: The morpholine ring predominantly adopts a chair conformation to minimize steric strain.[3][4] The nitrogen atom's substituent (in this case, the pyridine ring) can exist in either an axial or equatorial position. The equatorial conformation is generally favored to reduce steric hindrance.[5] This conformational lock has significant implications for the orientation of the nitrogen lone pair and its ability to overlap with the pyridine π-system.

  • The 2-Methyl Group: The methyl group introduces two key factors. Firstly, it is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Secondly, and often more critically, it introduces steric bulk adjacent to the point of attachment. This steric hindrance can force the rotation of the bond connecting the morpholine nitrogen to the pyridine ring, potentially disrupting the coplanarity required for optimal resonance donation from the nitrogen lone pair.

The net electronic effect of the 2-methylmorpholine substituent is therefore a delicate balance between the -I effect of the oxygen, the +R effect of the nitrogen, and the steric/electronic influence of the C2-methyl group.

Visualizing the Electronic Tug-of-War

The following diagram illustrates the primary electronic forces at play when a 2-methylmorpholine ring is attached to a pyridine scaffold.

electronic_effects Conceptual Diagram of Electronic Effects cluster_pyridine Pyridine Ring cluster_substituent 2-Methylmorpholine Substituent Pyridine Pyridine (Electron Deficient Core) N_atom Nitrogen Atom N_atom->Pyridine +R Effect (Resonance Donation) O_atom Oxygen Atom O_atom->Pyridine -I Effect (Inductive Withdrawal) Me_group C2-Methyl Group Me_group->Pyridine Steric Hindrance (Disrupts Resonance) Me_group->N_atom +I Effect (Inductive Donation)

Caption: Primary electronic influences of the 2-methylmorpholine substituent.

Integrated Strategy for Electronic Characterization

A robust understanding of the substituent's electronic impact requires a multi-pronged approach, synergizing experimental data with computational validation. Simply relying on one technique can lead to an incomplete or misleading picture.

Visualizing the Integrated Workflow

This workflow outlines a self-validating system where computational predictions inform experimental design, and experimental results provide empirical grounding for theoretical models.

workflow Integrated Workflow for Electronic Property Analysis sub_synthesis Synthesis & Purification Synthesis of 2-methylmorpholine pyridine analogs and reference compounds. comp_model Computational Modeling (DFT) - Molecular Electrostatic Potential (MEP) - HOMO/LUMO Analysis - NBO Charge Calculation - pKa Prediction sub_synthesis->comp_model Provides Analogs nmr_exp NMR Spectroscopy ¹H, ¹³C Chemical Shifts ¹⁵N Chemical Shifts (Key Probe) sub_synthesis->nmr_exp Provides Analogs xray_exp X-ray Crystallography Bond Lengths & Angles Dihedral Angles (Conformation) sub_synthesis->xray_exp Provides Analogs electrochem_exp Electrochemical Analysis Cyclic Voltammetry (Redox Potentials) sub_synthesis->electrochem_exp Provides Analogs pka_exp Physicochemical Measurement Spectrophotometric or Potentiometric pKa Determination sub_synthesis->pka_exp Provides Analogs comp_model->nmr_exp Predicts Properties, Guides Experiment comp_model->electrochem_exp Predicts Properties, Guides Experiment comp_model->pka_exp Predicts Properties, Guides Experiment data_synthesis {Data Synthesis & SAR|Correlate experimental data with computational models to establish Structure-Activity Relationships (SAR).} comp_model->data_synthesis nmr_exp->data_synthesis xray_exp->data_synthesis electrochem_exp->data_synthesis pka_exp->data_synthesis

Caption: A synergistic workflow combining computational and experimental methods.

Experimental Protocols & Causality

The choice of experiment is dictated by the specific electronic property being interrogated. Here, we detail key methodologies and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for probing the electronic environment of a molecule in solution. Chemical shifts (δ) are exquisitely sensitive to the local electron density around a nucleus.

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons provide a map of the substituent's influence. An upfield shift (lower δ) relative to unsubstituted pyridine indicates increased electron density (shielding), while a downfield shift (higher δ) indicates decreased electron density (deshielding).[6]

  • ¹⁵N NMR: This is a highly specific probe for the pyridine nitrogen. The 2-methylmorpholine group, acting as a net electron donor, will increase the electron density at the pyridine nitrogen. This increased shielding results in a significant upfield shift in the ¹⁵N NMR spectrum compared to a pyridine with an electron-withdrawing substituent.[7] The magnitude of this shift provides a quantitative measure of the net electron donation.

Protocol: ¹⁵N NMR for Quantifying Electron Donation

  • Objective: To measure the ¹⁵N chemical shift of the pyridine nitrogen in a 2-methylmorpholinyl-pyridine analog and compare it to a reference (e.g., pyridine or 4-chloropyridine).

  • Sample Preparation:

    • Accurately weigh 15-20 mg of the purified analog.

    • Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the chosen solvent does not interact with the analyte (e.g., through hydrogen bonding) in a way that would confound the electronic measurement.

    • Causality: DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar and non-polar compounds, ensuring sample homogeneity.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or inverse-detection probe optimized for ¹⁵N observation.

    • Causality: A high-field magnet increases sensitivity and spectral dispersion, which is critical for the low-gamma, low-natural-abundance ¹⁵N nucleus.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹⁵N spectrum. A common pulse sequence is an inverse-gated experiment to suppress the negative Nuclear Overhauser Effect (NOE), which can null or invert the signal.

    • Use a long relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of the ¹⁵N nucleus, ensuring quantitative accuracy if comparing signal intensities.

    • Reference the spectrum externally to a standard like liquid ammonia or, more commonly, nitromethane.

  • Data Analysis:

    • Identify the resonance corresponding to the pyridine nitrogen.

    • Compare its chemical shift (δ) to the reference compound measured under identical conditions. An upfield shift (more negative δ value) relative to the reference indicates a net electron-donating effect from the 2-methylmorpholine substituent.

Single-Crystal X-ray Diffraction

This technique provides the definitive solid-state structure, offering invaluable data that complements solution-state NMR.

  • Bond Lengths: A shorter C-N bond between the pyridine and the morpholine nitrogen compared to a standard sp²-sp³ C-N single bond can indicate partial double-bond character, providing evidence for resonance.

  • Dihedral Angle: The angle between the plane of the pyridine ring and the mean plane of the morpholine ring is critical. A near-planar arrangement facilitates π-orbital overlap and resonance, while a more orthogonal (twisted) arrangement, potentially forced by the 2-methyl group, would inhibit resonance.[3][8]

Cyclic Voltammetry (CV)

CV measures the oxidation and reduction potentials of a molecule, providing direct insight into the energies of the frontier molecular orbitals (HOMO and LUMO). An electron-donating group like 2-methylmorpholine will raise the energy of the HOMO of the pyridine system, making it easier to oxidize (a less positive oxidation potential). Conversely, an electron-withdrawing group would make it more difficult to oxidize.

Computational Chemistry: The Theoretical Framework

In silico modeling, particularly using Density Functional Theory (DFT), provides a theoretical lens to interpret and predict experimental results.[9][10]

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For a 2-methylmorpholinyl-pyridine, DFT calculations would predict a region of high negative potential (colored red) around the pyridine nitrogen, quantitatively demonstrating the accumulation of electron density donated by the substituent.

  • Hammett Parameters (σ): The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent.[11][12] While specific Hammett constants for the 2-methylmorpholine group may not be widely tabulated, they can be calculated computationally. It is expected to have a negative σₚ value, indicative of an electron-donating group at the para position, though its magnitude would be tempered by the competing inductive and steric factors.

Protocol: DFT Calculation of Molecular Electrostatic Potential

  • Objective: To compute the MEP of a 2-methylmorpholinyl-pyridine analog to visualize its charge distribution.

  • Software: Utilize a standard computational chemistry package (e.g., Gaussian, ORCA).

  • Methodology:

    • Structure Optimization: Build the initial molecular structure. Perform a full geometry optimization using a reliable functional and basis set, such as B3LYP/6-31G(d).[10][13] This step finds the lowest energy conformation of the molecule.

    • Causality: The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for many organic systems. The 6-31G(d) basis set includes polarization functions, which are essential for accurately describing the electron distribution in molecules with heteroatoms.

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

    • Single Point Energy & Property Calculation: Using the optimized geometry, perform a single-point energy calculation to generate the necessary wavefunction file for property analysis.

    • MEP Generation: Use the software's post-processing utilities to calculate the MEP and map it onto the molecule's electron density surface.

  • Data Analysis:

    • Visualize the resulting MEP surface. Identify the regions of most negative potential (typically red/orange), indicating electron-rich areas, and most positive potential (typically blue), indicating electron-poor areas.

    • Confirm the localization of negative potential at the pyridine nitrogen, validating its role as the primary site of basicity and hydrogen bond acceptance.

Summary of Electronic Effects and Physicochemical Consequences

The collective evidence from this integrated approach allows for a confident characterization of the 2-methylmorpholine ring as a moderate electron-donating group, with its efficacy modulated by steric factors.

Table 1: Predicted Impact of 2-Methylmorpholine on Pyridine Properties

PropertyEffect of 2-Methylmorpholine SubstituentRationale
Pyridine N pKa IncreaseNet electron donation increases the basicity of the nitrogen lone pair.[14]
¹⁵N Chemical Shift (δ) Upfield Shift (to more negative ppm)Increased electron density at the nitrogen nucleus causes greater shielding.[7]
Pyridine Ring ¹³C Shifts (δ) General Upfield ShiftOverall increase in electron density across the π-system.
Oxidation Potential (CV) Decrease (Easier to Oxidize)The electron-donating group raises the energy of the HOMO.
Reactivity Activation towards Electrophilic Aromatic SubstitutionIncreased electron density makes the pyridine ring more susceptible to attack by electrophiles.

Implications for Drug Design

Understanding these electronic properties is not merely an academic exercise; it has profound implications for rational drug design.[15][16]

  • Target Engagement: The increased pKa of the pyridine nitrogen makes it a stronger hydrogen bond acceptor. For many targets, such as kinases, this can lead to a significant increase in binding affinity by forming a crucial hydrogen bond in the hinge region.

  • ADME Properties: The morpholine ring is often called a "pharmacokinetic-friendly" group. It can disrupt planarity and increase the saturated sp³ character of a molecule, which often leads to improved aqueous solubility and reduced metabolic liability compared to a purely aromatic system.

  • Selectivity: The specific electronic and steric profile imparted by the 2-methylmorpholine group can be exploited to achieve selectivity for a desired biological target over off-targets. The methyl group can provide a key steric interaction or, by modulating electronics, disfavor binding to an unwanted isoform.

Conclusion

The 2-methylmorpholine ring is a sophisticated substituent whose electronic impact on pyridine analogs is a finely tuned interplay of inductive withdrawal, resonance donation, and steric hindrance. Its characterization as a moderate, sterically-influenced electron-donating group is supported by a combination of advanced spectroscopic and computational techniques. A thorough analysis, following the integrated workflow described herein, empowers medicinal chemists to rationally deploy this scaffold, leveraging its unique electronic signature to optimize the potency, selectivity, and pharmacokinetic profiles of next-generation therapeutics.

References

  • Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Chemical Reviews, 118(19), 9457-9492. [Link]

  • Ye, R. D., & Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. ResearchGate. [Link]

  • Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(8), 1477-1481. [Link]

  • Ye, R. D., & Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. PubMed. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Aguilar-Martínez, M., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylmorpholine. PubChem. [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). Hammett Substituent Constants Table. Scribd. [Link]

  • Bassyouni, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Santos, A., & Simpson, S. (2024). Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. sciMeetings. [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). ResearchGate. [Link]

  • Gaye, M. L., et al. (2018). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. University of Southampton ePrints. [Link]

  • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. UT Austin Chemistry. [Link]

  • ResearchGate. (n.d.). Local electronic properties associated to the open and ring forms of... ResearchGate. [Link]

  • Al-bogami, A. S., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing. [Link]

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Growing Science. [Link]

  • Kumar, R., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. PeerJ. [Link]

  • Alam, M. M., & Haque, A. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

  • D’Souza, D. J., & Müller, T. J. J. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6218. [Link]

  • Fiveable. (2026). Conformational analysis. Fiveable. [Link]

  • D’Souza, D. J., & Müller, T. J. J. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • mVOC. (n.d.). 2-methylpyridine. mVOC 4.0. [Link]

  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link]

  • Liyanage, O. T., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5790-5797. [Link]

  • Kumar, R., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Patel, D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • El-Daly, S. A., & Asiri, A. M. (2012). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 3(4), 435-440. [Link]

  • Kumar, R., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Boyd, M. J., & Organ, M. G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI. [Link]

  • Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-2-amino-4-methylpyridine. PMC. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). FooDB. [Link]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]

  • Atabey, H., & Yildirim, A. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(Special Issue G), 114-119. [Link]

  • MDPI. (2023). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. MDPI. [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. LOCKSS. [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Wikipedia. [Link]

Sources

Metabolic Stability Predictions for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

In modern medicinal chemistry, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine represents a high-value "privileged scaffold."[1] It combines a solubilizing saturated heterocycle (morpholine) with a chemically versatile aromatic core (bromopyridine).[1] The bromine handle at the C5 position of the pyridine renders this molecule a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it a ubiquitous intermediate in the synthesis of kinase inhibitors (e.g., mTOR, PI3K) and GPCR modulators.

However, the metabolic liability of the morpholine ring and the pyridine nitrogen can compromise the pharmacokinetic (PK) profile of the final drug candidate. This guide provides a mechanistic breakdown of the predicted metabolic fate of this scaffold, offering a self-validating experimental framework to assess and optimize its stability.

Structural Dissection & In Silico Predictions

To predict metabolic stability, we must deconstruct the molecule into its constituent pharmacophores and analyze their susceptibility to Phase I (functionalization) enzymes, primarily Cytochrome P450 (CYP) and Aldehyde Oxidase (AO).

The Morpholine Ring: The Primary "Soft Spot"

Unsubstituted morpholines are notoriously susceptible to oxidative metabolism.

  • Mechanism: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) catalyze the hydroxylation of the carbon

    
     to the nitrogen.
    
  • The 2-Methyl Effect: The introduction of a methyl group at the C2 position is a strategic design element. It introduces steric hindrance, theoretically shielding the adjacent C2-H bond from enzymatic abstraction.[1] However, this often results in metabolic switching , where the enzyme shifts its attack to the less hindered C6 position (the other

    
    -carbon) or the C3/C5 positions.
    
  • Outcome:

    
    -hydroxylation leads to an unstable carbinolamine intermediate, which spontaneously ring-opens to form a polar, linear amino-acid or aldehyde metabolite (e.g., (2-hydroxyethoxy)acetic acid derivatives).[1]
    
The Pyridine Core: CYP vs. AO
  • N-Oxidation: The pyridine nitrogen is a Lewis base.[1] While less basic than aliphatic amines, it remains a target for N-oxidation by CYPs or Flavin-containing Monooxygenases (FMOs), forming a Pyridine-N-Oxide (+16 Da).[1]

  • Aldehyde Oxidase (AO) Liability: Pyridines with an unsubstituted position ortho to the nitrogen are classic substrates for cytosolic AO.[1] In this scaffold, the C2 position is occupied by the morpholine, blocking one ortho site. The C6 position, however, is unsubstituted and sterically accessible.

    • Prediction: High risk of oxidation at Pyridine-C6 if the electron density is favorable.[1]

The Bromine Handle
  • Metabolic Inertness: The C-Br bond is generally metabolically stable.[1] It is unlikely to undergo oxidative dehalogenation.[1] Its primary risk is chemical reactivity (displacement by glutathione) if the pyridine ring becomes highly electron-deficient, though this is rare in this specific configuration.

Predicted Metabolic Pathways (Mechanistic Map)

The following diagram visualizes the predicted metabolic cascade. We anticipate three primary pathways:

  • Pathway A (Major): Morpholine Ring Oxidation (C6 hydroxylation

    
     Ring Opening).[1]
    
  • Pathway B (Moderate): Pyridine N-Oxidation.[1]

  • Pathway C (Minor): Hydroxylation of the 2-Methyl group.[1]

MetabolicPathways cluster_0 Phase I Metabolism Parent Parent Compound 4-(5-Bromopyridin-2-yl)- 2-methylmorpholine (MW: 257) M1 M1: Pyridine N-Oxide (+16 Da) (CYP/FMO Mediated) Parent->M1 N-Oxidation M2 M2: Morpholine C6-OH (Carbinolamine Intermediate) Parent->M2 CYP3A4 (C6-Hydroxylation) M4 M4: Methyl-OH (+16 Da) Parent->M4 Aliphatic Hydroxylation M5 M5: Pyridone (6-OH) (Aldehyde Oxidase Mediated) Parent->M5 AO Oxidation (Possible at C6) M3 M3: Ring-Opened Metabolite (Aldehyde/Acid derivative) M2->M3 Spontaneous Ring Opening

Figure 1: Predicted metabolic map illustrating the divergence between stable oxidative metabolites (N-oxides) and destabilizing ring-opening pathways.

Experimental Validation Framework

To confirm these predictions, a rigorous "MetID" (Metabolite Identification) study is required. This protocol is designed to be self-validating: the use of specific inhibitors and co-factors confirms the enzymatic source of instability.[1]

Protocol: Microsomal Stability Assay (The "Go/No-Go" Filter)

Objective: Determine Intrinsic Clearance (


) and 

.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

gives

.[1]

Protocol: Metabolite Identification (The "Deep Dive")

Objective: Map the "Hotspots" to guide structural optimization.

Instrument Parameters (LC-HRMS):

  • System: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Scan Mode: Full Scan / Data-Dependent MS2 (ddMS2).[1]

  • Polarity: Positive Electrospray Ionization (ESI+).[1]

  • Mobile Phase: Water + 0.1% Formic Acid (A) / ACN + 0.1% Formic Acid (B).[1]

Diagnostic Ions to Watch:

  • Parent:

    
     (Br isotope pattern 1:1).[1]
    
  • +16 Da (Mono-oxidation):

    
    .[1] Look for retention time shifts.
    
    • Early eluting +16: Likely N-oxide (more polar).[1]

    • Late eluting +16: Likely Methyl-OH or C-OH.[1][2]

  • +32 Da (Di-oxidation):

    
    .[1]
    
  • +14 Da (Carbonyl formation): Oxidation of methylene to carbonyl (lactam).[1]

Experimental Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Incubation (HLM + NADPH + Compound) Step2 Step 2: Quench & Centrifuge (Precipitate Proteins) Step1->Step2 Step3 Step 3: LC-MS/MS Analysis (Q-TOF / Orbitrap) Step2->Step3 Decision Data Analysis Step3->Decision ResultA High Stability (t1/2 > 60 min) Proceed to In Vivo Decision->ResultA Cl_int Low ResultB Low Stability (t1/2 < 15 min) Identify Metabolites Decision->ResultB Cl_int High Action Structural Optimization (Block Metabolic Soft Spot) ResultB->Action MetID Feedback

Figure 2: Decision tree for metabolic stability assessment, linking assay results to actionable medicinal chemistry strategies.

Optimization Strategies: Fixing the Instability

If the assay reveals high clearance, the MetID data will likely point to the morpholine ring. Here are the standard medicinal chemistry maneuvers to stabilize this specific scaffold:

  • Deuteration: Replace protons at the metabolic "hotspot" (e.g., Morpholine C6) with Deuterium.[1] This exploits the Kinetic Isotope Effect (KIE), slowing down bond breakage by CYP enzymes without altering binding affinity.

  • Fluorination: Introduce a fluorine atom at the C6 position or on the methyl group.[1] Fluorine is bio-isostere of hydrogen but the C-F bond is metabolically inert.[1]

  • Bridging: Constrain the morpholine ring into a bridged bicycle (e.g., 8-oxa-3-azabicyclo[3.2.1]octane). This alters the ring puckering, often preventing the CYP heme iron from accessing the

    
    -carbon hydrogen.
    
  • Scaffold Hopping: If the morpholine ring opening is the primary driver of clearance, replace it with a less oxidizable surrogate such as a spiro-cyclic ether or a 4,4-difluoropiperidine .

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link

  • Dalvie, D., et al. (2002). Biotransformation of Morpholine Derivatives: Implications for Drug Design. Drug Metabolism and Disposition.[1][3][4] Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4-(5-Bromopyridin-2-yl)morpholine Derivatives. National Center for Biotechnology Information.[1] Link

Sources

Difference between racemic and chiral 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoisomers of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine: From Racemate to Enantiopure Compounds

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1][2][3][4] This guide provides a comprehensive technical overview of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, a heterocyclic compound with a single stereocenter, leading to the existence of two non-superimposable mirror-image enantiomers. We will explore the critical distinctions between its racemic form (an equal mixture of both enantiomers) and its individual, enantiopure (chiral) forms. This document is intended for researchers, chemists, and drug development professionals, offering detailed methodologies for chiral separation, analytical characterization, and the underlying scientific rationale for these critical processes.

Introduction: The Imperative of Chirality in Modern Drug Development

Over half of all drugs currently on the market are chiral compounds.[2][5] The biological systems they target—receptors, enzymes, and other proteins—are themselves chiral, composed of L-amino acids. This inherent chirality means that enantiomers of a drug can interact differently with their biological targets, leading to varied physiological responses.[3] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1][4]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to characterize the specific activity of each enantiomer in a chiral drug candidate.[1][2] This has made the development of single-enantiomer drugs a priority, necessitating robust methods for the separation and analysis of chiral molecules. This guide uses 4-(5-Bromopyridin-2-yl)-2-methylmorpholine as a model compound to illustrate the principles and practices involved in this critical aspect of pharmaceutical science.

The Racemic Compound: Synthesis and Baseline Characterization

The starting point for obtaining enantiopure material is typically a racemic mixture, synthesized without chiral control. A common synthetic route to substituted morpholines involves the cyclization of β-amino alcohols.[6]

Representative Synthesis Protocol

A plausible, non-optimized synthesis of racemic 4-(5-Bromopyridin-2-yl)-2-methylmorpholine can be achieved via nucleophilic aromatic substitution (SNAr) followed by cyclization.

Protocol 2.1: Synthesis of Racemic 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

  • Step A: Synthesis of N-(5-Bromopyridin-2-yl)-1-aminopropan-2-ol

    • To a solution of 1-aminopropan-2-ol (1.1 equivalents) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 equivalents).

    • Add 2,5-dibromopyridine (1.0 equivalent) portion-wise at room temperature.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the intermediate amino alcohol.

  • Step B: Intramolecular Cyclization

    • Dissolve the N-(5-Bromopyridin-2-yl)-1-aminopropan-2-ol intermediate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield racemic 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Characterization of the Racemate

The resulting product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its chemical structure and purity. At this stage, all analytical techniques that do not employ a chiral environment will show the product as a single entity.

Chiral Separation: Resolving the Enantiomers

The separation of a racemate into its constituent enantiomers, a process known as resolution, is a pivotal step. Preparative chromatography using a Chiral Stationary Phase (CSP) is the most common and versatile method in the pharmaceutical industry.[7] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[8][9] SFC is often preferred for its "green" credentials, using supercritical CO₂ as the primary mobile phase, and for its speed.[7][10]

The Principle of Chiral Chromatography

CSPs are typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica gel). When the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a wide range of compounds.[8][11]

Experimental Workflow: Chiral Method Development

A systematic screening approach is employed to identify the optimal separation conditions.

G Racemate Racemate Screen Screen Racemate->Screen Inject small aliquots Optimize Optimize Screen->Optimize Identify promising conditions ScaleUp ScaleUp Optimize->ScaleUp Finalized Method Evap Evap ScaleUp->Evap Collect separated fractions Enantiomer1 Enantiomer1 Evap->Enantiomer1 Enantiomer2 Enantiomer2 Evap->Enantiomer2

Caption: Workflow for chiral separation.

Protocol 3.1: Chiral SFC Method Development

  • Column & Co-solvent Screening:

    • Prepare a stock solution of the racemic compound (~1 mg/mL) in a suitable solvent (e.g., methanol or ethanol).

    • Screen a set of 4-6 polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, ID, IE, IF).

    • For each column, run a generic gradient with different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) containing a basic additive (0.1-0.3% diethylamine or ammonium hydroxide) to improve the peak shape of the basic morpholine compound.

    • Rationale: The basic additive neutralizes acidic sites on the silica support, preventing peak tailing and improving resolution.

  • Method Optimization:

    • Select the column/co-solvent combination that shows the best initial separation (baseline resolution is ideal).

    • Optimize the separation by adjusting parameters:

      • Co-solvent Percentage: Fine-tune the isocratic or gradient conditions to maximize resolution (Rs) while minimizing run time.

      • Back Pressure & Temperature: Adjusting these parameters can influence selectivity and efficiency.

      • Flow Rate: Increase the flow rate to shorten the run time, ensuring resolution is not compromised.

  • Preparative Scale-Up:

    • Increase the sample concentration and injection volume for the preparative-scale column.

    • Perform the separation using the optimized method.

    • Collect the separated fractions corresponding to each enantiomer peak.

    • Combine the respective fractions and remove the solvent under reduced pressure to yield the isolated, enantiopure compounds.

ParameterScreening ConditionsOptimization Goal
Columns Chiralpak® IA, IB, IC, IDSelect column with highest selectivity (α)
Co-Solvent Methanol, EthanolSelect co-solvent providing best peak shape
Gradient 5% to 40% Co-solvent over 5-10 minConvert to isocratic for simplicity and throughput
Additive 0.2% DiethylamineMinimize concentration while maintaining good peak shape
Resolution (Rs) > 1.0Achieve Rs > 1.5 for baseline separation

Comparative Analysis: Racemic vs. Chiral Forms

Once the enantiomers are isolated, they must be rigorously analyzed to confirm their enantiomeric purity and assign their absolute configuration.

G Sample Sample ChiralHPLC ChiralHPLC Sample->ChiralHPLC NMR NMR Sample->NMR VCD VCD Sample->VCD ee ee ChiralHPLC->ee Provides structure structure NMR->structure Confirms abs_config abs_config VCD->abs_config Determines

Caption: Analytical techniques and their outputs.

Enantiomeric Purity Determination

An analytical version of the optimized chiral HPLC or SFC method is used to determine the enantiomeric excess (ee) of the isolated fractions.

Protocol 4.1: Analytical Chiral HPLC for Enantiomeric Excess (ee)

  • Accurately prepare a sample of the isolated enantiomer (~0.5 mg/mL).

  • Inject onto the analytical chiral column using the optimized mobile phase.

  • Integrate the peak areas for both the major and minor enantiomer peaks.

  • Calculate the enantiomeric excess using the formula:

    • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

  • A result of >99% ee is typically required for drug development purposes.

SampleRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Enantiomeric Excess (ee%)
Racemic Mixture 4.2 min5.1 min0%
Isolated Fraction 1 4.2 minNot Detected>99.5%
Isolated Fraction 2 Not Detected5.1 min>99.5%
NMR Spectroscopy with Chiral Solvating Agents

Standard ¹H NMR spectra of the two enantiomers will be identical. To distinguish them via NMR, a chiral solvating agent (CSA) is added to the sample.[12][13] The CSA interacts with each enantiomer to form transient diastereomeric complexes. These complexes are no longer mirror images and will have slightly different chemical shifts (ΔΔδ), allowing for differentiation.[14][15]

Protocol 4.2: ¹H NMR with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Acquire a standard ¹H NMR spectrum of the racemic compound in CDCl₃.

  • To the same NMR tube, add a molar excess (e.g., 2-5 equivalents) of a CSA like (R)-TFAE.

  • Re-acquire the ¹H NMR spectrum.

  • Observe the splitting of specific proton signals (e.g., the methyl group or protons adjacent to the nitrogen) into two distinct sets of signals, corresponding to the two diastereomeric complexes.

  • Rationale: The CSA creates a chiral environment directly in the NMR tube, making the chemically equivalent protons of the enantiomers magnetically non-equivalent. This confirms that the original sample was indeed a racemate and can be used to quantify the enantiomeric ratio.

Absolute Configuration Assignment using Vibrational Circular Dichroism (VCD)

While chromatography separates enantiomers and NMR can differentiate them in a chiral environment, neither technique inherently determines which fraction is the (R)-enantiomer and which is the (S)-enantiomer. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for unambiguously assigning the absolute configuration of a chiral molecule in solution.[5][16][17]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.

Protocol 4.3: VCD Analysis

  • Experimental Measurement:

    • Prepare a concentrated solution (5-10 mg in ~150 µL) of one of the purified enantiomers in a suitable solvent (e.g., CDCl₃).

    • Acquire the experimental VCD and IR spectra on a VCD spectrometer.

  • Computational Prediction:

    • Perform a conformational search and geometry optimization for one enantiomer (e.g., the (S)-enantiomer) using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the theoretical IR and VCD spectra from the optimized, lowest-energy conformers.

  • Comparison and Assignment:

    • Compare the experimentally measured VCD spectrum with the theoretically calculated spectrum for the (S)-enantiomer.

    • If the signs and relative intensities of the major bands match, the experimental sample is the (S)-enantiomer.[5]

    • If the experimental spectrum is a mirror image of the calculated spectrum, the sample is the (R)-enantiomer.

    • The other isolated chromatographic fraction can be confidently assigned the opposite configuration.

Conclusion: From Structural Difference to Functional Significance

This guide has detailed the critical journey from a racemic mixture of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine to its fully characterized, enantiopure forms. The fundamental difference between the racemic and chiral states lies in their three-dimensional structure. While chemically identical, their distinct spatial arrangements are the reason they must be separated and studied independently.

The methodologies described—preparative SFC for efficient and green separation, analytical chiral chromatography for purity assessment, NMR with chiral solvating agents for differentiation, and VCD for absolute configuration assignment—represent a robust, self-validating workflow essential in modern pharmaceutical development. Understanding and applying these techniques ensures that new chemical entities are advanced with a clear understanding of their stereochemical identity, paving the way for the development of safer and more effective medicines.[4]

References

  • PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine. National Center for Biotechnology Information. [Link]

  • Kovalenko, S. M., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. ResearchGate. [Link]

  • Ribeiro, J. A., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. ACS Publications. [Link]

  • Bentaleb, A., et al. (2021). Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. Chirality. PubMed. [Link]

  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Journal of AOAC International. PMC. [Link]

  • Di Iacono, T., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. MDPI. [Link]

  • Šegan, D., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules. PMC. [Link]

  • Janssen, M. H. M., et al. (2020). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online. [Link]

  • Basak, A., et al. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research. [Link]

  • Google Patents. WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone.
  • de Souza, J. E. S., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. PMC. [Link]

  • Zhang, H-J., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules. MDPI. [Link]

  • Singh, S., & Singh, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. RSC Publishing. [Link]

  • Bentaleb, A., et al. (2021). Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. ResearchGate. [Link]

  • Pescitelli, G., & Di Bari, L. (2014). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Velázquez, A. M., et al. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Molbank. MDPI. [Link]

  • Schrödinger. (2021). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Garcı́a-Álvarez, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. MDPI. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. MDPI. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Jibhe, A. R., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate. [Link]

  • Di Iacono, T., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Ali, I., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • PubChem. 4-[(5-bromopyridin-2-yl)carbonyl]morpholine. [Link]

  • Won, H., et al. (2021). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science. PMC. [Link]

  • Wadhwa, S., et al. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. ChemEurope. [Link]

  • Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations. [Link]

  • Jönsson, J. Å., & Mathiasson, L. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Li, Z-B., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. [Link]

  • Bruker. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]

  • Max-Planck-Gesellschaft. (2013). Telling mirror molecules apart. [Link]

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Rose, R. K. (2023). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Journal of Drug Designing and Development. Longdom Publishing. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine via SNAr Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, a valuable building block in medicinal chemistry and drug discovery. The described protocol utilizes a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of carbon-nitrogen bonds on electron-deficient aromatic systems. This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism and regioselectivity, and guidelines for the characterization of the final product. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The incorporation of a substituted morpholine moiety onto a pyridine ring, another key pharmacophore, can significantly modulate the physicochemical and pharmacological properties of a molecule. The target compound, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, combines these two important structural motifs and the presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions.

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the 2- and 4-positions susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present at these positions.[3][4]

Reaction Principle and Mechanism

The synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine proceeds through the reaction of 2,5-dibromopyridine with 2-methylmorpholine. This is a classic example of an SNAr reaction. The mechanism involves the nucleophilic attack of the secondary amine of 2-methylmorpholine on the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears a bromine atom. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily broken in this step. The negative charge in the Meisenheimer complex is stabilized by resonance, particularly by the electron-withdrawing nitrogen atom of the pyridine ring.[3] In the final step, the leaving group, a bromide ion, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

Regioselectivity

A key consideration in the reaction of 2,5-dibromopyridine is regioselectivity. The pyridine nitrogen activates the ortho (2-) and para (4-) positions towards nucleophilic attack. In 2,5-dibromopyridine, the bromine atom at the 2-position is at an activated site, while the bromine at the 5-position is not. Therefore, the SNAr reaction is expected to occur selectively at the 2-position, leading to the desired product.[3]

Experimental Protocol

This protocol is designed for the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityEquivalents
2,5-Dibromopyridine624-28-2236.891.0 g1.0
2-Methylmorpholine7635-50-9101.150.51 g (0.54 mL)1.2
Potassium Carbonate (K₂CO₃)584-08-7138.211.16 g2.0
N,N-Dimethylformamide (DMF)68-12-273.0920 mL-
Ethyl acetate (EtOAc)141-78-688.11As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure

Reaction Setup:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.0 g, 4.22 mmol, 1.0 equiv.) and potassium carbonate (1.16 g, 8.44 mmol, 2.0 equiv.).

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion of the solids.

  • Add 2-methylmorpholine (0.51 g, 0.54 mL, 5.06 mmol, 1.2 equiv.) to the reaction mixture dropwise via a syringe.

  • Attach a reflux condenser to the flask and place it in a preheated oil bath or heating mantle.

Reaction Execution:

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Workflow Diagram

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 2,5-dibromopyridine and K₂CO₃ in DMF B 2. Add 2-methylmorpholine A->B C 3. Attach reflux condenser B->C D 4. Heat to 100 °C and stir C->D E 5. Monitor by TLC D->E F 6. Cool and quench with water E->F G 7. Extract with EtOAc F->G H 8. Wash with brine and dry (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography I->J

Caption: General workflow for the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the protons on the pyridine ring, the morpholine ring, and the methyl group. The integration of these peaks should correspond to the number of protons in each environment.

    • ¹³C NMR will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₁₃BrN₂O) by providing a highly accurate mass measurement. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the C-N, C-O, and C-H bonds present in the molecule, as well as the aromatic C=C and C=N stretching vibrations.

Safety Precautions

  • 2,5-Dibromopyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be used in a well-ventilated fume hood.

  • 2-Methylmorpholine is a flammable and corrosive liquid. Handle with care and avoid contact with skin and eyes.

  • All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reactionIncrease reaction time and/or temperature. Ensure all reagents are pure and anhydrous.
Inactive reagentsCheck the purity of the starting materials.
Formation of side products Reaction temperature too highLower the reaction temperature.
Presence of moistureEnsure all glassware and solvents are dry.
Difficult purification Co-elution of impuritiesOptimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The SNAr reaction provides an efficient and reliable method for the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine. The protocol described in this application note is a robust starting point for researchers in medicinal chemistry and drug discovery. The regioselective nature of the SNAr reaction on 2,5-dibromopyridine makes this a predictable and high-yielding transformation. The resulting product is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

References

  • Directed nucleophilic aromatic substitution reaction. ChemComm. 2013, 49, 1-3.
  • Loftus, F. The Synthesis of Some 2-Substituted Morpholines.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. BenchChem.
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E. 2018, 74 (Pt 1), 137-140.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine. BenchChem.
  • Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. Journal of Medicinal Chemistry. 2023, 66 (5), 3579–3597.
  • (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. - Pearson.
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024, 556, 01051.
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 4-(Pyridin-2-yl)morpholine. ChemScene.
  • Variation of the 2-halopyridine substrates a.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry. RCS Research Chemistry Services.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. 2025.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. 2025, 13.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine Amination

The pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The formation of carbon-nitrogen (C-N) bonds to the pyridine ring is a critical transformation for derivatization, lead optimization, and the synthesis of novel chemical entities. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for these transformations, largely supplanting harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited scope and poor functional group tolerance.[1]

This guide provides an in-depth analysis and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and offer a detailed, field-proven experimental protocol designed for reproducibility and high yield.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][3]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[2][4]

  • Reductive Elimination: This final, product-forming step involves the reductive elimination of the desired N-arylpyridine from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2][5]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + 5-Br-Py PdII_Aryl L-Pd(II)(Py)(Br) OxAdd->PdII_Aryl AmineCoord + Amine (R₂NH) - L PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Py)(R₂NH)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation + Base - [Base-H]⁺Br⁻ PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Py)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Py-NR₂ (Product) RedElim->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Key Parameters for Success with 5-Bromopyridine Substrates

The amination of halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[6] However, the 5-bromo isomer is generally less problematic than 2- or 3-halopyridines. Success hinges on the judicious selection of the catalyst system and reaction conditions.

The Catalyst System: Palladium Source and Ligand

The combination of a palladium precursor and a phosphine ligand is the heart of the reaction.

  • Palladium Precursors: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pre-formed, air-stable "precatalysts" (e.g., XPhos Pd G3) are also highly effective, simplifying reaction setup and improving reproducibility.[7]

  • Ligand Selection: This is the most critical variable. For heteroaryl halides like 5-bromopyridine, bulky, electron-rich biaryl phosphine ligands are required.[1] These ligands promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center, which can help prevent catalyst deactivation.[1][8]

Table 1: Recommended Ligands for Amination of 5-Bromopyridine

Ligand NameStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly versatile and effective for a broad range of aryl and heteroaryl bromides. A reliable first choice.[9][10]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered couplings and often provides high reaction rates.[10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylAnother robust ligand, particularly useful for challenging substrates.
tBuBrettPhos Dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphineOften shows superior reactivity for the amination of primary amines.[9]
Base and Solvent Selection
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for these couplings.[2] Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.[1]

  • Solvent: Aprotic, non-polar solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for this reaction.[6][11] It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of a generic 5-bromopyridine derivative with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Reagents and Equipment
  • Reactants: 5-Bromopyridine derivative (1.0 mmol, 1.0 equiv), Amine (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Ligand: XPhos (0.03 mmol, 3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous, degassed toluene (5 mL)

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, inert gas supply (N₂ or Ar), heating mantle or oil bath.

Caption: A standard experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Flask Preparation: To a Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inerting the System: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Add the 5-bromopyridine derivative (1.0 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Amine Addition: Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromopyridine is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Suboptimal ligand or base.3. Insufficient temperature.1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use fresh catalyst.[6]2. Screen other ligands (e.g., SPhos) or use a stronger base if applicable.3. Increase temperature to 110 °C.
Formation of Palladium Black Catalyst decomposition, often due to excessive heat or impurities.[6]1. Lower the reaction temperature to 80-90 °C and increase reaction time.[6]2. Ensure high purity of all reagents and solvents.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water.2. Unproductive side reactions like β-hydride elimination.[1]1. Rigorously exclude water from the reaction.2. A different ligand may be required to suppress this pathway.
Incomplete Reaction Stall Catalyst has been poisoned or has decomposed over time.[6]Add an additional portion of catalyst and ligand to the reaction mixture.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts* - PubMed. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49 - ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Wordpress. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. [Link]

Sources

Application Note & Protocol: Regioselective Lithiation and Versatile Functionalization of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the regioselective synthesis of 6-substituted 4-(pyridin-2-yl)-2-methylmorpholine derivatives through a robust lithium-halogen exchange protocol. We detail the procedure for the lithiation of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine at the C-5 position using n-butyllithium (n-BuLi) under cryogenic conditions, followed by electrophilic trapping to introduce diverse functional groups. This application note emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations for handling organolithium reagents, and a detailed troubleshooting guide to ensure procedural success and reproducibility for researchers in synthetic and medicinal chemistry.

Introduction & Scientific Rationale

The pyridine scaffold is a cornerstone in modern drug discovery, present in numerous FDA-approved pharmaceuticals. The targeted functionalization of this heterocycle is paramount for modulating the pharmacological and pharmacokinetic properties of bioactive molecules.[1] Among the various synthetic strategies, directed metalation and lithium-halogen exchange reactions offer a powerful and regioselective avenue for C-C and C-heteroatom bond formation.[2]

The target substrate, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, is a versatile building block. The bromine atom at the 5-position of the pyridine ring serves as a synthetic handle for derivatization. The lithium-halogen exchange reaction is particularly well-suited for this transformation. This process involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a highly nucleophilic pyridyllithium intermediate.[3] This intermediate can then be intercepted by a wide array of electrophiles.

Causality of Experimental Design:

  • Regioselectivity: The bromine-lithium exchange at the C-5 position is kinetically favored and proceeds rapidly at low temperatures, outcompeting potential side reactions such as nucleophilic addition of n-BuLi to the electron-deficient pyridine ring or deprotonation at other sites.[4][5]

  • Cryogenic Conditions: The reaction is conducted at -78 °C (dry ice/acetone bath) for two critical reasons. Firstly, the generated 5-lithio-2-(2-methylmorpholin-4-yl)pyridine intermediate is thermally unstable and can decompose at higher temperatures.[6][7] Secondly, the low temperature suppresses undesired side reactions, ensuring high selectivity and yield.[8][9]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice as its ethereal oxygen atoms can coordinate to the lithium cation, solvating the organolithium species and preventing excessive aggregation, which enhances reactivity.[3]

Reaction Scheme & Mechanism

The overall transformation proceeds in two distinct stages: formation of the pyridyllithium intermediate via lithium-halogen exchange, followed by quenching with a suitable electrophile.

The lithium-halogen exchange is an equilibrium process, but the equilibrium is driven towards the more stable organolithium species. In this case, the pyridyllithium is more stable than n-butyllithium, favoring product formation.

Critical Safety Protocols

Organolithium reagents like n-BuLi are highly reactive, corrosive, and pyrophoric, igniting spontaneously upon contact with air and reacting violently with water.[10][11] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and nitrile gloves.

  • Inert Atmosphere: All operations must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.[12] All glassware must be rigorously dried in an oven (e.g., >120 °C overnight) and cooled under a stream of inert gas before use.

  • Reagent Handling: Transfer n-BuLi using a syringe or cannula technique.[10] The bottle should be clamped securely. Never draw the reagent into the syringe faster than the inert gas can replace the volume.

  • Quenching: Prepare a quenching bath before starting the reaction. A beaker containing isopropanol is suitable for quenching needles, syringes, and residual reagent. For reaction workup, quenching must be performed slowly at low temperatures.[13]

  • Fire Extinguisher: A Class D fire extinguisher (for combustible metals) or powdered lime/sand should be immediately accessible. DO NOT use water, CO₂, or halocarbon extinguishers on an organolithium fire.[10]

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
4-(5-Bromopyridin-2-yl)-2-methylmorpholine≥97%VariousStore in a desiccator.
n-Butyllithium (n-BuLi)2.5 M in hexanesVariousPyrophoric. Store under inert gas at <10 °C.[10] Titrate periodically.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse from a solvent purification system or freshly distilled from Na/benzophenone.
Electrophile (e.g., DMF, Benzaldehyde)Anhydrous/ReagentVariousPurify or dry as needed.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeVariousUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Brine (Saturated aqueous NaCl)Reagent GradeVariousFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying organic layers.
Equipment Setup
  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under vacuum and backfill with inert gas. Allow to cool to room temperature.

  • Prepare a dry ice/acetone bath in a Dewar flask for cooling to -78 °C.

Step-by-Step Procedure

Part A: Lithiation (In Situ Generation of the Pyridyllithium Reagent)

  • Preparation: To the dried flask, add 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (1.0 eq, e.g., 1.00 g, 3.7 mmol).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration, e.g., 18.5 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the stirred solution to -78 °C using the dry ice/acetone bath. Ensure the thermometer reading is stable before proceeding.

  • Addition of n-BuLi: Slowly add n-BuLi (1.1 eq, e.g., 1.63 mL of a 2.5 M solution in hexanes) dropwise via syringe over 10-15 minutes.[14] A color change (typically to a yellow, orange, or dark red/brown) is often observed. Crucial: Maintain the internal temperature below -70 °C during the addition, as the lithium-halogen exchange is exothermic.[15]

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the pyridyllithium intermediate.

Part B: Functionalization (Electrophilic Quench)

  • Electrophile Addition: While maintaining the temperature at -78 °C, add the chosen electrophile (1.2 eq) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

    • Example (Formylation): Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq, e.g., 0.34 mL, 4.4 mmol).

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Warming: After the reaction time, remove the cooling bath and allow the mixture to warm slowly to room temperature over approximately 1 hour.

Part C: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (e.g., 20 mL) at 0 °C (ice bath). Gas evolution (n-butane) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (1 x 30 mL) and then brine (1 x 30 mL) to remove residual salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure functionalized product.

Experimental Workflow Visualization

G C C D D C->D G G H H G->H

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive n-BuLi reagent. 2. Wet glassware or solvent. 3. Reaction temperature too high. 4. Insufficient reaction time.1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Maintain strict temperature control at -78 °C during lithiation and electrophile addition. 4. Increase stirring time for lithiation or electrophilic quench.
Recovery of Starting Material 1. Incomplete lithium-halogen exchange. 2. Protonation of the lithiated intermediate by an acidic source.1. Use freshly titrated n-BuLi. Ensure slow addition to maintain low temperature. 2. Check solvent and substrate for acidic impurities. Ensure the electrophile is not protic and is added under anhydrous conditions.
Formation of Side Products 1. Nucleophilic addition of n-BuLi to the pyridine ring. 2. Reaction of the lithiated species with the solvent (THF).1. This occurs if the temperature rises significantly above -70 °C. Maintain strict temperature control.[8] 2. While slow at -78 °C, decomposition can occur if the lithiated species is held for excessively long times or at higher temperatures. Use the intermediate promptly.
Persistent Emulsion during Workup Formation of fine lithium or magnesium salt precipitates.Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to chelate the metal salts and help break the emulsion. Alternatively, filter the entire biphasic mixture through a pad of Celite®.[13]

References

  • Wang, X.-J., & Grogan, M. J. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(12), 1952. [Link]

  • Knochel, P., & Sapountzis, I. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5568–5573. [Link]

  • Fort, Y., & Comoy, C. (2007). Efficient Reagents for Noncryogenic Halogen−Lithium Exchange in Bromopyridines. The Journal of Organic Chemistry, 72(13), 4978–4980. [Link]

  • Knochel, P., & Gsoedl, S. (2016). Remote lithiation of pyridine 18, leading to functionalized pyridines of type 20. ResearchGate. [Link]

  • Fort, Y., & Gros, P. (2002). Unusual t -BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. ResearchGate. [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260. [Link]

  • Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(66), 9304–9307. [Link]

  • Marsais, F., Cronnier, A., Trecourt, F., & Queguiner, G. (1992). Regioselective functionalization of pyridinesulfonic acids. Ortho-lithiation of tertiary 2- and 4-pyridinesulfonamides. The Journal of Organic Chemistry, 57(2), 565–573. [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2001). Optimization of Organolithium Reactions. Organic Process Research & Development, 5(6), 613-620. [Link]

  • Gemoets, H. P. L., et al. (2023). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. Reaction Chemistry & Engineering, 8(1), 112-120. [Link]

  • Savage, S. A., & Ess, D. H. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive. [Link]

  • Ciana, C., et al. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chemistry – A European Journal, 27(47), 12048-12065. [Link]

  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6–11. [Link]

  • Mongin, F., & Quéguiner, G. (2006). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

  • Wikipedia. (2024). Organolithium reagent. Wikipedia. [Link]

  • Zhang, P., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 11(1), 198. [Link]

  • Movassaghi, M., & Hunt, D. K. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54832. [Link]

  • Nagaki, A., et al. (2013). Generation and Reactions of Pyridyllithiums via Br/Li Exchange Reactions Using Continuous Flow Microreactor Systems. Australian Journal of Chemistry, 66(2), 177-182. [Link]

  • He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1067-1077. [Link]

Sources

Optimizing Palladium-Catalyzed Cross-Coupling of Bromopyridine with Morpholine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is of paramount importance in the pharmaceutical and agrochemical industries, where the introduction of nitrogen-containing heterocycles, such as morpholine, onto pyridine scaffolds is a common strategy for modulating the bioactivity of molecules.[3] The 2-aminopyridine moiety, in particular, is a privileged scaffold in medicinal chemistry.

This guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed cross-coupling of bromopyridines with morpholine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and offer practical, field-proven protocols and troubleshooting advice to empower researchers in their synthetic endeavors.

Theoretical Background: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][4][5] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of the bromopyridine to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[6]

  • Amine Coordination and Deprotonation: The morpholine then coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and outcome.[7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][8]

The efficiency of this cycle is highly dependent on the nature of the ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to accelerate the rates of both oxidative addition and reductive elimination, leading to improved reaction outcomes.[8]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Ligand_Exchange Amine Coordination & Deprotonation (+ Morpholine, + Base) Ar-Pd(II)-Br(L)->Ligand_Exchange Ar-Pd(II)-N(L) Ar-Pd(II)-N(Morpholine)(L) Ligand_Exchange->Ar-Pd(II)-N(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-N(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Product Ar-N(Morpholine) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Optimization

Achieving high yields and purity in the coupling of bromopyridines with morpholine necessitates careful consideration of several interconnected parameters.

Palladium Source and Precatalyst Selection

While simple palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ can be effective, modern, well-defined precatalysts often offer superior performance, reproducibility, and ease of handling. These precatalysts are typically air- and moisture-stable and are readily activated under the reaction conditions. For challenging substrates, palladacycle precatalysts (e.g., G3 or G4) are often the catalysts of choice.[9]

The Crucial Role of Ligands

The choice of phosphine ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. For electron-deficient heteroaromatics like bromopyridines, bulky and electron-rich biarylphosphine ligands are generally preferred. These ligands promote the desired oxidative addition and reductive elimination steps while mitigating catalyst inhibition by the pyridine nitrogen.[9][10]

LigandStructureKey Features
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for a wide range of substrates.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to RuPhos with slightly different electronic properties.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylExtremely bulky, often effective for very challenging couplings.
BINAP 2,2'-Bis(diphenylphosphino)-1,1'-binaphthylA classic bidentate ligand, can be effective in certain cases.[11]
Base Selection and Strength

The base plays a dual role: it facilitates the deprotonation of the amine and is involved in the regeneration of the active catalyst. The choice of base must be compatible with the functional groups present in the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective for many couplings.[10] However, their high basicity can be detrimental to sensitive functional groups.[4]

  • Weaker Bases: Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) offer milder alternatives when functional group tolerance is a concern.[7]

Solvent Effects

The solvent must be anhydrous and capable of solubilizing all reaction components. Aprotic, non-polar to polar solvents are typically employed.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are widely used and often provide excellent results.[11]

  • Aromatic Solvents: Toluene can also be an effective solvent, particularly at higher temperatures.[10]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is recommended for its reliability and ease of setup.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Add Bromopyridine, Precatalyst, Ligand, and Base to Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent amine Add Morpholine solvent->amine reaction Heat to Desired Temperature with Stirring amine->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Cool to RT, Quench, Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%)[11]

  • Ligand (if not part of the precatalyst, e.g., RuPhos, 2-4 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 1.5-2.5 equiv)[11][12]

  • Anhydrous, degassed solvent (e.g., THF or dioxane)[11]

Procedure:

  • To an oven-dried Schlenk tube, add the bromopyridine, palladium precatalyst, and base under a stream of inert gas.

  • Seal the tube, and then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the morpholine via syringe.

  • Place the reaction mixture in a preheated oil bath and stir vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: In-Situ Catalyst Generation

This protocol is useful when a specific precatalyst is not available.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Morpholine (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[12]

  • Ligand (e.g., SPhos, 2-4 mol%)[12]

  • Base (e.g., NaOtBu, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium source, ligand, and base under a stream of inert gas.

  • Add the bromopyridine to the tube.

  • Seal the tube, and then evacuate and backfill with inert gas three times.

  • Follow steps 3-12 from Protocol 1.

Representative Reaction Conditions and Yields

The following table summarizes typical conditions and yields for the coupling of various bromopyridines with morpholine, derived from literature precedents.

Bromopyridine SubstratePalladium SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Amino-5-bromopyridinePd₂(dba)₃ / RuPhosLiHMDSTHF651671[12]
3-Amino-5-bromopyridineRuPhos PrecatalystLiHMDSTHF651683[11][12]
3-Bromo-2-aminopyridinePd₂(dba)₃ / SPhosLiHMDSTHF651676[11]
3-Bromo-2-aminopyridinePd₂(dba)₃ / BINAPLiHMDSTHF651671[11]

Note: Yields are highly substrate-dependent and the conditions provided should be used as a starting point for optimization.[12]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Inappropriate base or solvent- Use a fresh palladium source or a more active precatalyst.- Ensure all glassware is oven-dried and solvents are properly dried and degassed.- Screen alternative bases (e.g., switch from a carbonate to an alkoxide) and solvents.
Formation of Side Products (e.g., Debromination) - Reaction temperature is too high- Presence of water or oxygen- Lower the reaction temperature.- Ensure rigorous exclusion of air and moisture.[10]
Catalyst Inhibition - The pyridine nitrogen can coordinate to the palladium center.- Use a bulkier ligand (e.g., BrettPhos) to sterically shield the palladium.[9]

Conclusion

The palladium-catalyzed cross-coupling of bromopyridines with morpholine is a powerful and versatile method for the synthesis of valuable aminopyridine derivatives. By understanding the underlying mechanism and carefully optimizing the key reaction parameters—palladium source, ligand, base, and solvent—researchers can achieve high yields and develop robust and scalable synthetic routes. The protocols and troubleshooting guidance provided herein serve as a practical resource for scientists and professionals in drug discovery and development to confidently and efficiently execute this important transformation.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 7, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Accessed March 7, 2026. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 7, 2026. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Accessed March 7, 2026. [Link]

  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. Published June 13, 2020. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Published July 25, 2017. Accessed March 7, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. Accessed March 7, 2026. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Published April 27, 2007. Accessed March 7, 2026. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Published February 28, 2016. Accessed March 7, 2026. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed March 7, 2026. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Published January 2, 2024. Accessed March 7, 2026. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Published April 29, 2024. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Published July 17, 2024. Accessed March 7, 2026. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Published July 10, 2022. Accessed March 7, 2026. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. Published February 7, 2014. Accessed March 7, 2026. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate. Accessed March 7, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Published August 18, 2014. Accessed March 7, 2026. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Published November 25, 2024. Accessed March 7, 2026. [Link]

Sources

Reagents for converting 4-(5-Bromopyridin-2-yl)-2-methylmorpholine to boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Pyridinyl Boronic Esters

Title: A Robust Protocol for the Palladium-Catalyzed Miyaura Borylation of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Abstract

Pyridinyl and heteroaryl boronic acids and their ester derivatives are foundational building blocks in modern medicinal chemistry, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-2-methylmorpholine from its corresponding aryl bromide. We detail the palladium-catalyzed Miyaura borylation reaction, offering in-depth rationale for reagent selection, a step-by-step experimental guide, and purification strategies.[3] This protocol is designed for high functional group tolerance and operational simplicity, making it a reliable method for drug discovery and development professionals.[4][5]

Introduction and Scientific Rationale

The conversion of aryl halides to aryl boronic esters is a critical transformation in synthetic organic chemistry.[5] Among the available methods, the Miyaura borylation stands out for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance, which circumvents the need for harsh organometallic reagents like organolithiums or Grignard reagents.[3][6][7] The resulting pinacol boronate esters are air-stable, can be purified using standard chromatographic techniques, and are ideal substrates for subsequent cross-coupling reactions.[3][7]

The target molecule, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, contains a pyridine ring, which can be challenging in some catalytic systems. However, the Miyaura protocol is well-suited for heteroaryl halides.[8][9] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle and Mechanism

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ. The accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material, forming a Pd(II) intermediate.[3]

  • Transmetalation: The base, typically potassium acetate (KOAc), plays a crucial role. It is believed to form an (acetato)palladium(II) complex.[7] The Pd-O bond in this complex is more reactive than the initial Pd-Br bond.[7] This intermediate then undergoes transmetalation with the diboron reagent, bis(pinacolato)diboron (B₂pin₂), where a boryl group displaces the acetate on the palladium center.[6][7] The high oxophilicity of boron is a key driving force for this step.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronate ester product, regenerating the active Pd(0) catalyst to complete the cycle.[3][6]

The choice of a mild base like KOAc is critical to prevent a competitive Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl bromide, which can occur with stronger bases.[7][10]

Miyaura_Borylation_Cycle cluster_cycle Catalytic Cycle cluster_caption Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Acetate Ar-Pd(II)L₂-OAc PdII_Aryl->PdII_Acetate Ligand Exchange (KOAc) PdII_Boryl Ar-Pd(II)L₂-Bpin PdII_Acetate->PdII_Boryl Transmetalation (B₂pin₂) PdII_Boryl->Pd0 Reductive Elimination ArylBpin Ar-Bpin (Product) PdII_Boryl->ArylBpin ArylBr Ar-Br (Substrate) ArylBr->PdII_Aryl B2pin2 B₂pin₂ B2pin2->PdII_Boryl KOAc KOAc KOAc->PdII_Acetate caption Fig. 1: Simplified catalytic cycle of the Miyaura Borylation.

Sources

Application Note: 4-(5-Bromopyridin-2-yl)-2-methylmorpholine as a Privileged Fragment in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of starting scaffolds dictates the downstream success of lead optimization. 4-(5-Bromopyridin-2-yl)-2-methylmorpholine has emerged as a highly versatile, bifunctional building block, particularly in the development of targeted kinase inhibitors (e.g., PI3K, mTOR, and DYRK).

This fragment strategically combines a heteroaromatic system (pyridine) with an aliphatic heterocycle (2-methylmorpholine). The inclusion of the 2-methyl group introduces a chiral center and increases the fraction of sp³ hybridized carbons (Fsp³). As articulated in the landmark "Escape from Flatland" theory by [1][2], increasing saturation and three-dimensionality directly correlates with improved clinical success by enhancing solubility, reducing promiscuous off-target binding, and minimizing flat-aromatic stacking liabilities.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a fragment is critical for predicting its behavior during synthetic elaboration. The addition of the 2-methyl group to the morpholine ring subtly alters the lipophilicity and conformational dynamics without violating the "Rule of 3" for fragment libraries.

Table 1: Physicochemical Comparison of Morpholine-Pyridine Fragments
Property4-(5-Bromopyridin-2-yl)morpholine4-(5-Bromopyridin-2-yl)-2-methylmorpholineStrategic Advantage of 2-Methyl Variant
Molecular Weight ( g/mol ) 243.10257.13Remains well within the <300 Da fragment threshold.
cLogP ~1.8~2.1Slight increase in lipophilicity; improves membrane permeability.
Fsp³ (Fraction sp³) 0.440.50Higher 3D character; aligns with "Escape from Flatland" principles.
H-Bond Acceptors (HBA) 33Retains essential interaction points for the kinase hinge region.
H-Bond Donors (HBD) 00Prevents non-specific hydrogen bonding; allows targeted elaboration.
Conformational State Rapid chair flipLocked chair (equatorial methyl)Reduces entropic penalty upon target binding.

Mechanistic Role in Target Binding (Kinases)

The architecture of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine is perfectly tailored for ATP-competitive kinase inhibition[3][4]. Its structural components map directly onto the highly conserved features of the kinase ATP-binding pocket:

  • The Pyridine Nitrogen (Hinge Binder): Acts as a primary hydrogen bond acceptor, interacting with the backbone amide (e.g., Valine) in the kinase hinge region.

  • The 2-Methylmorpholine Ring (Solubility & Vector): Projects outward towards the solvent channel or into the ribose-binding pocket. The equatorial methyl group locks the morpholine ring into a stable chair conformation, minimizing the entropic penalty of binding while improving aqueous solubility.

  • The 5-Bromo Position (Synthetic Vector): The bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling. It is oriented towards the affinity pocket (or back cleft), allowing medicinal chemists to "grow" the fragment deep into the kinase to achieve selectivity.

Pharmacophore Fragment 4-(5-Bromopyridin-2-yl) -2-methylmorpholine Pyridine Pyridine Ring (H-Bond Acceptor) Fragment->Pyridine Morpholine 2-Methylmorpholine (Solubility & Fsp3) Fragment->Morpholine Bromine 5-Bromo Position (Synthetic Vector) Fragment->Bromine Hinge Kinase Hinge Region (Backbone NH) Pyridine->Hinge Binds to Solvent Solvent Channel / Ribose Pocket Morpholine->Solvent Projects into Affinity Affinity Pocket / Back Cleft Bromine->Affinity Elaborated towards

Figure 1: Pharmacophore mapping and binding logic of the fragment in a kinase ATP pocket.

Synthetic Workflows & Elaboration Protocols

To exploit the 5-bromo vector, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[5]. The following protocol details the elaboration of the fragment using an aryl boronic ester to extend the molecule into the kinase affinity pocket.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): Chosen for its bidentate ferrocene ligand, which provides excellent stability and prevents catalyst deactivation when coupling sterically hindered or heteroaromatic bromides[6].

  • Base (K₂CO₃): A mild inorganic base that facilitates the transmetalation step without causing side reactions (e.g., morpholine ring opening).

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the solubility of both the organic fragment/boronic ester and the inorganic base, maximizing the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, add 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (1.0 equivalent, 1.0 mmol) and the desired aryl boronic acid pinacol ester (1.2 equivalents, 1.2 mmol).

  • Base Addition: Add potassium carbonate (K₂CO₃) (3.0 equivalents, 3.0 mmol) to the flask.

  • Solvent Introduction: Add 10 mL of a 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Degassing (Critical Step): Sparge the mixture with ultra-pure N₂ gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic ester and the degradation of the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equivalents, 5 mol%) under a positive stream of N₂.

  • Reaction: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 16 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: Hexanes to Ethyl Acetate) to isolate the elaborated lead compound.

SynthWorkflow Start Fragment: 4-(5-Bromopyridin-2-yl) -2-methylmorpholine Reagents Reagents: Aryl Boronic Acid/Ester Pd(dppf)Cl2, K2CO3 Start->Reagents Add Reactants Solvent Solvent System: 1,4-Dioxane / H2O (4:1) Degassed via N2 Reagents->Solvent Dissolve Conditions Conditions: 90°C, 16 hours Reflux under N2 Solvent->Conditions Heat & Stir Workup Workup & Purification: Extraction (EtOAc), Brine Wash Silica Gel Chromatography Conditions->Workup Cool to RT Product Elaborated Lead Compound (e.g., PI3K Inhibitor Scaffold) Workup->Product Isolate

Figure 2: Step-by-step synthetic workflow for the elaboration of the bromopyridine fragment.

Case Study: Application in PI3K Inhibitor Development

The morpholine-heteroaryl motif is a cornerstone in the design of Phosphatidylinositol 3-kinase (PI3K) inhibitors[7]. The PI3K/AKT/mTOR pathway is frequently dysregulated in human cancers, making it a prime therapeutic target[8].

Clinical-stage molecules such as Pictilisib (GDC-0941) and Buparlisib (BKM120) heavily rely on morpholine-substituted pyrimidine or thienopyrimidine scaffolds to anchor the molecule into the ATP-binding site[9][10][11]. By utilizing 4-(5-Bromopyridin-2-yl)-2-methylmorpholine as a starting fragment, researchers can rapidly generate novel analogs that mimic the hinge-binding mechanics of these established drugs, while leveraging the 2-methyl group to fine-tune pharmacokinetic properties (such as brain penetrance, which is a known feature of morpholine-bearing inhibitors like Buparlisib)[12].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at:[Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-32. Available at:[Link]

  • Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8, 14683. Available at:[Link]

  • Gorecki, L., et al. (2023). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Taylor & Francis. Available at:[Link]

Sources

Reaction mechanism of nucleophilic substitution on 2,5-dibromopyridine with 2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Mechanistic Insights and Practical Guidance for the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dibromopyridine with 2-Methylmorpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast portfolio of approved pharmaceuticals.[1] Its unique electronic properties, particularly the electron-deficient nature imparted by the ring nitrogen, make it a versatile platform for synthesizing complex molecular architectures.[2][3] Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized transformation for the functionalization of halopyridines, enabling the introduction of diverse functionalities crucial for modulating pharmacological activity.[4]

This document provides a detailed examination of the SNAr reaction between 2,5-dibromopyridine and 2-methylmorpholine, a reaction class pivotal for the synthesis of novel chemical entities in drug discovery programs. We will dissect the underlying reaction mechanism, explain the principles governing its regioselectivity, and provide a robust, validated protocol for its successful implementation in a laboratory setting.

The SNAr Mechanism on Pyridine Systems

Unlike electron-rich benzene, the pyridine ring is activated towards nucleophilic attack due to the inductive electron-withdrawing effect of the nitrogen atom.[2][5] This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. The reaction proceeds via a two-step addition-elimination mechanism.[1][3][6]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a bromide). This initial attack is typically the rate-determining step and results in the temporary loss of aromaticity, forming a high-energy, negatively charged intermediate.[7][8]

  • Intermediate Stabilization (Meisenheimer Complex): This anionic intermediate, known as a Meisenheimer complex, is resonance-stabilized.[9][10] When the attack occurs at the C2 or C4 position, a key resonance structure can be drawn where the negative charge is delocalized directly onto the electronegative nitrogen atom, providing significant stabilization.[2][3]

  • Elimination & Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[6]

Caption: The Addition-Elimination pathway for SNAr reactions.

Regioselectivity on 2,5-Dibromopyridine

In 2,5-dibromopyridine, the two bromine atoms are in electronically distinct environments. The C2-Br is ortho to the ring nitrogen, while the C5-Br is meta.

  • Attack at C2: Nucleophilic attack at the C2 position allows the negative charge of the resulting Meisenheimer complex to be delocalized onto the ring nitrogen. This provides substantial stabilization for the intermediate, lowering the activation energy for this pathway.

  • Attack at C5: Attack at the C5 position does not permit direct delocalization of the negative charge onto the nitrogen atom. The resulting intermediate is therefore significantly less stable.

Consequently, the reaction is highly regioselective, with the nucleophile preferentially displacing the bromide at the more activated C2 position . The introduction of the electron-donating morpholine group further deactivates the ring towards a second substitution, making the mono-substituted product the major outcome under controlled conditions.

Regioselectivity cluster_main Regioselectivity of Nucleophilic Attack on 2,5-Dibromopyridine cluster_c2 Pathway A: Attack at C2 cluster_c5 Pathway B: Attack at C5 Start 2,5-Dibromopyridine C2_Attack Nucleophile attacks C2 Start->C2_Attack C5_Attack Nucleophile attacks C5 Start->C5_Attack C2_Intermediate Meisenheimer Complex (Charge on Nitrogen) C2_Attack->C2_Intermediate Stabilized Intermediate C2_Product Product: 5-Bromo-2-morpholinopyridine C2_Intermediate->C2_Product Favored Pathway C5_Intermediate Meisenheimer Complex (No charge on N) C5_Attack->C5_Intermediate Unstable Intermediate C5_Product Minor/No Product C5_Intermediate->C5_Product Disfavored Pathway

Caption: Decisive pathways for regioselective SNAr on 2,5-dibromopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-(2-methylmorpholino)pyridine

This protocol details a robust procedure for the regioselective synthesis of the title compound.

Reagent & Materials Data
ReagentMolar Mass ( g/mol )EquivalentsAmount (10 mmol scale)Notes
2,5-Dibromopyridine236.901.02.37 gLimiting reagent.
2-Methylmorpholine101.151.21.21 g (1.28 mL)Slight excess drives reaction to completion.
Potassium Carbonate (K₂CO₃)138.212.02.76 gAnhydrous, finely powdered. Acts as base.
Dimethyl Sulfoxide (DMSO)78.13-20 mLAnhydrous grade solvent.
Ethyl Acetate (EtOAc)88.11-~200 mLFor extraction and chromatography.
Brine (Saturated NaCl)--~50 mLFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededFor drying organic layer.
Silica Gel--As neededFor column chromatography (230-400 mesh).
Step-by-Step Procedure

Protocol_Workflow A 1. Setup Add 2,5-dibromopyridine, K₂CO₃, and DMSO to a dry flask under N₂. B 2. Reagent Addition Add 2-methylmorpholine via syringe. A->B C 3. Reaction Heat mixture to 100 °C. Monitor by TLC/LC-MS until starting material is consumed (typically 8-16 h). B->C D 4. Workup Cool to RT. Pour into water. Extract with Ethyl Acetate (3x). C->D E 5. Washing Combine organic layers. Wash with water, then brine. D->E F 6. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate under reduced pressure. E->F G 7. Purification Purify crude oil via silica gel column chromatography. F->G H 8. Characterization Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. G->H

Caption: Experimental workflow from reaction setup to final characterization.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (2.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Rationale: Using a dry flask and an inert atmosphere (purging with Nitrogen or Argon) prevents the introduction of water, which can interfere with the reaction. Finely powdered K₂CO₃ provides a large surface area for efficient neutralization of the HBr byproduct.[11]

  • Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Begin stirring, then add 2-methylmorpholine (1.28 mL, 12.0 mmol) dropwise via syringe.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the ions involved in the reaction, accelerating the SNAr process. A slight excess of the amine nucleophile ensures the complete consumption of the more valuable dibromopyridine substrate.[12]

  • Heating and Monitoring: Heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic attack. Chromatographic monitoring is crucial to avoid prolonged heating which could lead to side products or degradation.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Rationale: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from the water-soluble DMSO and inorganic salts. Repeating the extraction ensures efficient recovery.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Rationale: Washing with water removes residual DMSO. The brine wash helps to break any emulsions and begins the drying process. Anhydrous Na₂SO₄ removes trace amounts of water from the organic solvent.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc).

    • Rationale: Column chromatography separates the desired product from unreacted starting materials, excess amine, and any minor byproducts.

  • Final Product: Combine the pure fractions (identified by TLC) and concentrate under vacuum to afford 5-bromo-2-(2-methylmorpholino)pyridine as a pale yellow oil or solid.

Product Characterization

Unambiguous characterization of the final product is essential for validating the outcome of the synthesis.[13]

AnalysisExpected Results for 5-Bromo-2-(2-methylmorpholino)pyridine
Appearance Pale yellow oil or low-melting solid.
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Mass Spec. (ESI+) Expected m/z: 257.0/259.0 [M+H]⁺ in an approximate 1:1 ratio, characteristic of a single bromine atom.[13]
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1 (d, 1H, H6), ~7.5 (dd, 1H, H4), ~6.6 (d, 1H, H3), ~4.5-4.3 (m, 1H), ~4.0-3.8 (m, 2H), ~3.7-3.5 (m, 2H), ~3.0-2.8 (m, 1H), ~2.6-2.4 (m, 1H), ~1.2 (d, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~158, ~150, ~141, ~112, ~108, ~72, ~67, ~52, ~46, ~18. (Approximate shifts based on similar structures).[14]

Conclusion

The nucleophilic aromatic substitution of 2,5-dibromopyridine with 2-methylmorpholine is a highly efficient and regioselective reaction, driven by the electronic properties of the pyridine ring. The preferential substitution at the C2 position is a direct consequence of the superior stabilization of the Meisenheimer intermediate through charge delocalization onto the ring nitrogen. The provided protocol offers a reliable and scalable method for the synthesis of 5-bromo-2-(2-methylmorpholino)pyridine, a valuable building block for further functionalization in drug discovery and materials science.

References

  • Pearson Education, Inc. (n.d.). What role does the nitrogen atom in pyridine play in the addition-elimination mechanism of SNAr reactions?
  • (2026, February 28). Explain nucleophilic substitution reaction for pyridine derivatives at 2nd and 4th position.
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
  • (2026, January 3). The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained. YouTube.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Meisenheimer complex.
  • (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • Terrier, F., et al. (2008, June 9). Stable Spirocyclic Meisenheimer Complexes. PMC.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • (n.d.). Directed nucleophilic aromatic substitution reaction.
  • (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • (2019, January 19).
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Chen, P., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

Sources

Topic: A Comparative Analysis and Optimized Protocol for the Scalable Synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 4-(heteroaryl)morpholine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous clinically relevant molecules.[1] This document provides a detailed guide for the scalable synthesis of a key building block, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine. We will first conduct a comparative analysis of the two most industrially viable synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. Following this analysis, we present a robust, optimized, and scalable protocol for the preferred SNAr route, complete with experimental details, process considerations, and characterization data. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Strategic Analysis of Synthetic Routes

The core transformation in synthesizing the target molecule is the formation of a C-N bond between the 2-position of the 5-bromopyridine ring and the nitrogen of 2-methylmorpholine. For industrial-scale production, the chosen route must be high-yielding, cost-effective, operationally simple, and minimize the use of hazardous or difficult-to-remove reagents.

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[2][3] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

  • Mechanism: The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]

  • Advantages:

    • Broad Substrate Scope: It is highly effective for a wide range of amines and aryl halides, including less reactive aryl chlorides.[2]

    • Milder Conditions: Often proceeds under milder conditions than classical methods.

  • Scalability Challenges:

    • Catalyst Cost & Sourcing: Palladium catalysts and the specialized phosphine ligands required (e.g., XPhos, BrettPhos) can be expensive, significantly impacting the cost of goods on a large scale.[5]

    • Metal Contamination: The final active pharmaceutical ingredient (API) must meet stringent limits for residual palladium, necessitating potentially costly and challenging purification steps (e.g., metal scavengers, specialized chromatography).

    • Process Sensitivity: The catalytic cycle can be sensitive to air, moisture, and impurities, requiring strict process controls.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical, transition-metal-free approach for C-N bond formation.[6] The reaction is contingent on the aromatic ring being "activated" towards nucleophilic attack by the presence of electron-withdrawing groups.[7]

  • Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile (2-methylmorpholine) attacks the electron-deficient carbon bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromaticity is restored upon the expulsion of the leaving group.

  • Advantages for this Target:

    • Pyridine Ring Activation: The nitrogen atom in the pyridine ring acts as an intrinsic electron-withdrawing group, activating the ortho (C2) and para (C4) positions towards nucleophilic attack.[6]

    • Transition-Metal-Free: This route completely avoids the cost, toxicity, and purification challenges associated with palladium catalysts.

    • Cost-Effective Reagents: The starting materials (e.g., 2-fluoro-5-bromopyridine or 2-chloro-5-bromopyridine) and reagents (common inorganic or organic bases) are generally inexpensive and readily available.

    • Operational Simplicity: The reactions are typically straightforward to set up and run, often requiring only heating in a suitable high-boiling solvent.

Visualization of the Recommended Synthetic Pathway

The diagram below outlines the recommended SNAr approach. The choice of a fluoride as the leaving group is strategic; the C-F bond is highly polarized, making the C2 carbon highly electrophilic, and fluoride is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to chloride.[7]

SNAr_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Final Product R1 2-Fluoro-5-bromopyridine Conds Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, NMP) Heat (e.g., 120-140 °C) R1->Conds R2 (rac)-2-Methylmorpholine R2->Conds P 4-(5-Bromopyridin-2-yl)-2-methylmorpholine Conds->P

Caption: Recommended SNAr synthetic route.

Detailed Application Protocol: SNAr Synthesis

This protocol is optimized for a laboratory scale (10-50 g) and designed with considerations for direct scale-up.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Molarity/PurityAmount (for 10g scale)Equivalents
2-Fluoro-5-bromopyridine41404-58-4175.98>98%10.0 g1.0
(rac)-2-Methylmorpholine74572-13-7101.15>98%6.3 g (6.5 mL)1.1
Diisopropylethylamine (DIPEA)7087-68-5129.24>99%14.7 g (19.8 mL)2.0
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, >99.8%100 mL-
Ethyl Acetate (EtOAc)141-78-688.11Reagent Grade~500 mL-
Brine (Saturated NaCl)7647-14-558.44Saturated Aqueous~300 mL-
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousAs needed-

Causality Note:

  • 2-Methylmorpholine (1.1 eq): A slight excess is used to ensure the complete consumption of the limiting electrophile, 2-fluoro-5-bromopyridine.

  • DIPEA (2.0 eq): A non-nucleophilic organic base is chosen to neutralize the HF generated during the reaction without competing in the primary reaction. Two equivalents are used to ensure the reaction medium remains basic. An inorganic base like K₂CO₃ can also be used and may be preferred on a large scale due to cost and ease of removal, though it may require higher temperatures or longer reaction times.

  • DMSO: A high-boiling, polar aprotic solvent is essential to dissolve the reagents and facilitate the SNAr mechanism by stabilizing the charged Meisenheimer intermediate.[8]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 2-fluoro-5-bromopyridine (10.0 g, 56.8 mmol).

  • Add anhydrous DMSO (100 mL) and stir until the solid dissolves.

  • Add (rac)-2-methylmorpholine (6.3 g, 62.5 mmol, 1.1 eq) to the solution via syringe.

  • Add diisopropylethylamine (DIPEA) (14.7 g, 113.6 mmol, 2.0 eq) dropwise. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to 130 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-fluoro-5-bromopyridine is consumed (typically 12-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature.

  • Pour the dark reaction mixture into a separatory funnel containing deionized water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 150 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification:

    • Laboratory Scale: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

    • Scalability Note: For large-scale synthesis, direct crystallization should be developed. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, heptane/EtOAc mixture) and allowed to cool slowly to induce crystallization, avoiding the need for chromatography.

Expected Results & Characterization
  • Yield: 75-90%

  • Appearance: Off-white to light yellow solid after purification.

  • ¹H NMR (400 MHz, CDCl₃) δ (Predicted): 8.25 (d, J=2.5 Hz, 1H), 7.55 (dd, J=9.0, 2.5 Hz, 1H), 6.60 (d, J=9.0 Hz, 1H), 4.20-4.30 (m, 1H), 3.95-4.05 (m, 1H), 3.80-3.90 (m, 1H), 3.55-3.65 (m, 1H), 3.20-3.30 (m, 1H), 2.80-2.90 (m, 1H), 1.25 (d, J=6.5 Hz, 3H).

  • Mass Spec (ESI+): m/z = 257.0, 259.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.

Alternative Route: Buchwald-Hartwig Protocol Summary

While SNAr is recommended, the Buchwald-Hartwig amination remains a viable alternative, particularly if the SNAr reaction proves sluggish.

ReagentRoleEquivalents
2,5-DibromopyridineElectrophile1.0
(rac)-2-MethylmorpholineNucleophile1.2
Pd₂(dba)₃ or Pd(OAc)₂Catalyst Precursor1-2 mol%
XPhos or RuPhosLigand2-4 mol%
NaOtBu or Cs₂CO₃Base1.5 - 2.0
Toluene or DioxaneSolvent-
Temperature -80 - 110 °C

This approach would require significant optimization of the catalyst, ligand, base, and solvent system to be cost-effective on a large scale.[9]

Conclusion

For the scalable synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, a direct SNAr approach using 2-fluoro-5-bromopyridine and 2-methylmorpholine offers a significant advantage over palladium-catalyzed methods. The protocol detailed herein is robust, high-yielding, and avoids the economic and regulatory burdens associated with transition-metal catalysis. By understanding the chemical principles behind the chosen route and experimental conditions, drug development professionals can confidently scale this process for the efficient production of this valuable pharmaceutical intermediate.

References

  • 10 - Journal of Medicinal Chemistry

  • - National Institutes of Health (PMC)

  • 11 - Nature Portfolio

  • - Organic Chemistry Portal

  • - Wikipedia

  • - National Institutes of Health (PMC)

  • - Rochester Institute of Technology Scholar Works

  • - ResearchGate

  • - ChemRxiv

  • - Academia.edu

  • - E3S Web of Conferences

  • - National Institutes of Health (PMC)

  • - Chemistry LibreTexts

  • - Chemistry Steps

  • - Master Organic Chemistry

  • - Master Organic Chemistry

  • - Beilstein Journal of Organic Chemistry

  • - ResearchGate

  • - ResearchGate

  • - Wikipedia

  • - National Institutes of Health (PMC)

  • - ACS Publications

  • - National Institutes of Health (PubMed)

  • - Wikipedia

  • - Semantic Scholar

  • - KPU Pressbooks

Sources

Advanced C-H Activation Strategies for the Pyridine Ring of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 4-(5-bromopyridin-2-yl)-2-methylmorpholine represents a highly versatile pharmacophore frequently encountered in drug discovery. The 2-methylmorpholine ring provides favorable physicochemical properties (e.g., improved aqueous solubility and metabolic stability), while the 5-bromo group serves as a critical synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

However, late-stage functionalization of the core pyridine ring via C-H activation presents a significant chemoselectivity challenge: the chosen methodology must functionalize the unactivated pyridine C-H bonds without triggering premature oxidative addition or halogen-metal exchange at the sensitive C5-Br bond.

Site-Selectivity Analysis

To design a successful functionalization strategy, we must analyze the causality behind the reactivity of the three available pyridine C-H bonds:

  • C3-H : Sterically occluded by the adjacent bulky 2-methylmorpholine moiety.

  • C4-H : The most sterically accessible position. It is the ideal target for sterically-governed, undirected C-H functionalization (e.g., Iridium-catalyzed borylation).

  • C6-H : Highly acidic due to the adjacent electronegative pyridine nitrogen and the inductive pull of the C5-bromine. While deactivated toward electrophilic transition-metal activation, it is the ideal target for kinetically controlled deprotonation using non-nucleophilic bases.

Based on this structural logic, we present two orthogonal, field-proven protocols to selectively functionalize either the C4 or C6 position while strictly preserving the C5-Br handle.

Protocol 1: Iridium-Catalyzed Regioselective C4-H Borylation

Causality & Design

As demonstrated in the foundational work by, Iridium-catalyzed borylation of heteroarenes is governed almost entirely by steric gradients rather than electronic effects. The active catalytic species, [Ir(dtbpy)(BPin)3], is exceptionally bulky. It cannot approach the C3 position due to the morpholine ring, nor the C6 position due to the alpha-effect and lone-pair repulsion from the pyridine nitrogen. Consequently, activation is funneled exclusively to the C4 position. Crucially, Ir(III)-boryl complexes operate under mild conditions that do not undergo oxidative addition into C-Br bonds, preserving the halogen handle [2].

IrBorylation Substrate 4-(5-Bromopyridin-2-yl)- 2-methylmorpholine Coord Steric Approach Avoids C3 (Morpholine) & C6 (N) Substrate->Coord Cat [Ir(OMe)(cod)]2 + dtbpy Active Species: [Ir(dtbpy)(BPin)3] Cat->Coord OxAdd Oxidative Addition at C4-H Coord->OxAdd RedElim Reductive Elimination C4-BPin Formation OxAdd->RedElim Product 4-(5-Bromo-4-BPin-pyridin-2-yl)- 2-methylmorpholine RedElim->Product

Fig 1. Mechanistic pathway of sterically governed Ir-catalyzed C4-H borylation.

Step-by-Step Methodology

Reagents:

  • 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.0 mmol, 1.0 equiv)

  • [Ir(OMe)(cod)]₂ (0.015 mmol, 1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (0.03 mmol, 3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) (3.0 mL)

Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, add [Ir(OMe)(cod)]₂ and dtbpy to an oven-dried 10 mL Schlenk tube. Add 1.0 mL of anhydrous THF. Stir for 10 minutes at room temperature until the solution turns a deep, dark red, indicating the formation of the active Ir-bipyridine complex.

  • Substrate Addition: Add B2pin2 and the starting material to the reaction mixture, followed by the remaining 2.0 mL of THF.

  • Reaction: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 16 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via GC-MS. Causality check: The presence of the molecular ion peak for the mono-borylated product with the characteristic 1:1 bromine isotope pattern (M and M+2) validates that the C5-Br bond remains intact and borylation was successful.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to isolate the C4-borylated product.

Protocol 2: Regioselective C6-H Metalation via Turbo Grignard

Causality & Design

Attempting to functionalize the C6 position via standard Palladium-catalyzed C-H activation (e.g., using N-oxide directing groups) introduces a fatal flaw: Pd(0) intermediates will readily undergo competitive oxidative addition into the C5-Br bond, leading to polymerization or undesired cross-coupling.

To bypass transition-metal chemoselectivity issues, we exploit the inherent C-H acidity of the pyridine ring. The C6-H proton is the most acidic position due to its proximity to the electronegative pyridine nitrogen and the inductive effect of the bromine atom. Using Knochel's Turbo Grignard base (TMPMgCl·LiCl), we can achieve kinetically controlled, regioselective deprotonation at C6 without triggering halogen-metal exchange at C5 [3, 4]. The resulting magnesiated intermediate can be trapped with various electrophiles (e.g., DMF for formylation).

TurboGrignard Start Starting Material (C5-Br intact) Base TMPMgCl·LiCl (-20 °C, THF) Start->Base Metalated C6-Magnesiated Intermediate Base->Metalated C6-Deprotonation Electrophile Electrophile (e.g., DMF) Metalated->Electrophile Product C6-Formyl Pyridine Product Electrophile->Product C-E Formation

Fig 2. Workflow for the regioselective C6-H metalation using Knochel's Turbo Grignard reagent.

Step-by-Step Methodology

Reagents:

  • 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (1.0 mmol, 1.0 equiv)

  • TMPMgCl·LiCl (1.0 M in THF/toluene) (1.1 mmol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 mmol, 1.5 equiv)

  • Anhydrous THF (4.0 mL)

Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with the substrate and 4.0 mL of anhydrous THF under an argon atmosphere.

  • Cooling & Metalation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add the TMPMgCl·LiCl solution over 5 minutes. Stir the reaction mixture at -20 °C for 1 hour.

  • Self-Validating Checkpoint: Withdraw a 0.1 mL aliquot and quench with 0.5 mL D₂O. Extract with EtOAc and analyze the organic layer via ¹H-NMR. Causality check: The disappearance of the C6-H proton signal (typically the most downfield shifted singlet around 8.2-8.4 ppm) and >95% deuterium incorporation confirms successful and regioselective magnesiation.

  • Electrophilic Trapping: Add anhydrous DMF dropwise to the -20 °C solution. Stir for 15 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the C6-formylated product.

Quantitative Data & Strategy Comparison

The following table summarizes the operational metrics and chemoselectivity profiles of the two orthogonal C-H activation strategies.

StrategyTarget SiteReagents / CatalystChemoselectivity (C5-Br)Primary CausalityTypical Yield
Ir-Catalyzed Borylation C4 [Ir(OMe)(cod)]₂, dtbpy, B₂pin₂Preserved (No oxidative addition)Steric accessibility (Avoids C3 and C6)75 - 85%
Turbo Grignard Metalation C6 TMPMgCl·LiCl, DMF (Electrophile)Preserved (No halogen-metal exchange)C-H Acidity (Kinetic control via non-nucleophilic base)80 - 90%

References

  • Ishiyama, T., & Miyaura, N. (2006). Iridium-catalyzed borylation of arenes and heteroarenes via C–H activation. Pure and Applied Chemistry, 78(7), 1369-1375. URL:[Link]

  • Shahzadi, H. T., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11430–11438. URL:[Link]

  • Krasovskiy, A., Krasovskaya, V., & Knochel, P. (2006). Mixed Mg/Li Amides of the Type R2NMgCl⋅LiCl as Highly Efficient Bases for the Regioselective Generation of Functionalized Aryl and Heteroaryl Magnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958-2961. URL:[Link]

  • Wunderlich, S. H., & Knochel, P. (2009). (tmp)2Zn·2MgCl2·2LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes. Angewandte Chemie International Edition, 48(51), 9715-9718. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists troubleshooting the synthesis of 4-(5-bromopyridin-2-yl)-2-methylmorpholine from 2,5-dibromopyridine and 2-methylmorpholine.

Below, we dissect the mechanistic causality of this transformation, address the most common failure modes, and provide a self-validating, highly regioselective protocol.

Part 1: Mechanistic Pathway & Causality

The synthesis of 4-(5-bromopyridin-2-yl)-2-methylmorpholine relies on a Nucleophilic Aromatic Substitution (SNAr) . Understanding the electronic bias of the starting material is critical for controlling regioselectivity.

In 2,5-dibromopyridine, the C2-position is highly activated toward nucleophilic attack because the adjacent electronegative pyridine nitrogen acts as an electron sink. When 2-methylmorpholine attacks C2, the resulting negative charge in the transition state (the Meisenheimer complex) is directly stabilized by resonance onto the pyridine nitrogen. Conversely, attack at the C5-position lacks this direct resonance stabilization, making the activation energy barrier prohibitively high[1].

While SNAr provides perfect C2-regiocontrol, the reaction requires significant thermal energy and polar conditions. Deviating from strict SNAr conditions—such as introducing palladium catalysts or trace moisture—leads to severe off-target reactions, as illustrated below.

SNAr_Mechanism cluster_SNAr Preferred SNAr Pathway (Electronic Control) cluster_Side Common Side Reactions SM 2,5-Dibromopyridine + 2-Methylmorpholine MC Meisenheimer Complex (N-stabilized at C2) SM->MC Anhydrous DMSO 110°C, DIPEA H2O Aqueous Base (Trace Moisture) SM->H2O Wet K2CO3 Pd Pd-Catalysis (Buchwald-Hartwig) SM->Pd Cross-Coupling Target 4-(5-Bromopyridin-2-yl)- 2-methylmorpholine (Target) MC->Target Fast -HBr Hydrolysis 5-Bromo-2-hydroxypyridine (Hydrolysis) H2O->Hydrolysis OH- Attack BisAmine C5-Amination & Bis-Amination Pd->BisAmine Oxidative Add. at C5

Reaction pathways for 2,5-dibromopyridine amination: SNAr vs. common side reactions.

Part 2: Troubleshooting FAQs

Q1: My conversion stalls at 40-50% even after 24 hours of heating. How can I drive the reaction to completion? A: SNAr reactions with unactivated or mildly activated halides require stabilization of the highly polar Meisenheimer transition state. If you are using ethereal solvents (THF, dioxane) or non-polar solvents (toluene), the reaction will stall. Switch to a polar aprotic solvent like DMSO or NMP and maintain a temperature of 100–120 °C.

Q2: I am observing a significant amount of a polar byproduct (M+H = 174/176). What is this, and how do I prevent it? A: This is 5-bromo-2-hydroxypyridine (or its pyridone tautomer), formed via base hydrolysis[2]. When inorganic bases like K2CO3 or Cs2CO3 are used in the presence of trace water, hydroxide ions are generated. Hydroxide is a small, hard nucleophile that outcompetes the bulkier 2-methylmorpholine for the C2 position. Solution: Ensure your solvent is strictly anhydrous (Karl Fischer <200 ppm). Alternatively, switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) , which cannot generate hydroxide ions even if trace moisture is present.

Q3: To improve the sluggish yield, should I switch to a Palladium-catalyzed Buchwald-Hartwig amination? A: No. While palladium catalysis lowers the activation barrier for amination, it fundamentally alters the regioselectivity mechanism from electronic control to a mix of steric and oxidative-addition rate control. In many Pd-catalyzed systems, the transition metal inserts into the C5–Br bond faster than the C2–Br bond, leading to inverted regioselectivity (C5-amination) or intractable mixtures of bis-aminated products[3]. Stick to SNAr to preserve the 5-bromo handle for downstream functionalization.

Q4: I am losing yield during the aqueous workup. How do I isolate the product efficiently? A: The introduction of the 2-methylmorpholine moiety increases the amphiphilic nature of the product, causing it to partition into the aqueous layer if DMSO is washed out with pure water. Solution: Extract the product using a mixture of Ethyl Acetate and Heptane (3:1), and wash the organic layer with a 5% aqueous LiCl solution instead of water. LiCl effectively strips DMSO into the aqueous layer while "salting out" the organic product, preventing emulsion formation and yield loss.

Part 3: Data Visualization & Condition Matrix

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, highlighting why anhydrous SNAr is the superior method.

SolventBase / CatalystTemp (°C)Time (h)Regioselectivity (C2:C5)Yield (%)Primary Observation / Issue
THFK2CO36524>99:1<10%Reaction stalled; insufficient thermal energy and polarity.
ToluenePd2(dba)3 / BINAP901240:6085%Loss of regiocontrol ; Pd favors C5 oxidative addition.
DMSOK2CO3 (Wet)11016>99:145%Severe base hydrolysis yielding 5-bromo-2-hydroxypyridine.
DMSO DIPEA (Anhydrous) 110 16 >99:1 92% Optimal conditions ; clean conversion, perfect regiocontrol.

Part 4: Standardized, Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at critical failure points.

Step 1: Reagent Preparation & Validation

  • Verify the water content of anhydrous DMSO using Karl Fischer titration. IPC: Proceed only if H2O < 200 ppm.

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (5.00 g, 21.1 mmol, 1.0 equiv).

Step 2: Reaction Assembly 3. Add anhydrous DMSO (42 mL, 0.5 M) to the flask, followed by 2-methylmorpholine (2.56 g, 25.3 mmol, 1.2 equiv) and DIPEA (5.45 g, 42.2 mmol, 2.0 equiv). 4. Purge the reaction mixture with Nitrogen for 5 minutes to remove dissolved oxygen (prevents oxidative degradation of the amine at high temperatures).

Step 3: Execution & Monitoring 5. Heat the reaction block to 110 °C and stir vigorously. 6. IPC (4 hours): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the target mass [M+H]+ = 257/259. Confirm the absence of the hydrolysis byproduct mass [M+H]+ = 174/176. 7. Continue heating for 16 hours until complete consumption of the starting material is confirmed by TLC (Hexanes:EtOAc 3:1) or LCMS.

Step 4: Workup & Isolation 8. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (100 mL). 9. Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL). Causality: The LiCl selectively partitions DMSO into the aqueous phase while preventing the morpholine product from following it. 10. Wash with saturated brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. IPC (Crude NMR): Run a crude 1H NMR in CDCl3. Verify the complete removal of DMSO (absence of a singlet at 2.62 ppm). 12. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 30% EtOAc in Heptane) to afford the pure title compound.

References

  • WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Available at:[Link]

  • ACS Omega. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Available at:[Link]

  • PubMed Central (PMC). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at:[Link]

Sources

Purification methods for separating 4-(5-Bromopyridin-2-yl)-2-methylmorpholine from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of this target compound from its starting materials and reaction byproducts. The methodologies described herein are grounded in established chemical principles and validated through practical application.

I. Understanding the Purification Challenge

The purification of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, a substituted bipyridyl morpholine derivative, presents a common yet nuanced challenge in synthetic chemistry. The inherent basicity of the morpholine and pyridine nitrogen atoms can lead to complex interactions with standard purification media, such as silica gel. This guide will walk you through the common issues and provide robust solutions to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine?

The impurity profile largely depends on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2,5-dibromopyridine and 2-methylmorpholine.

  • Over-reacted or Side-Products: Including bis-substituted pyridines or other positional isomers.

  • Reagents and Catalysts: Residual palladium catalysts, bases (like sodium tert-butoxide), and ligands from cross-coupling reactions.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

It is crucial to have an analytical method, such as LC-MS or GC-MS, to identify the major impurities before selecting a purification strategy.[]

Q2: My compound is streaking badly on the silica gel TLC plate. What is causing this and how can I fix it?

This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel surface.[2] The nitrogen atoms in the morpholine and pyridine rings are acting as Lewis bases.

Solution: To mitigate this, you need to neutralize the acidic sites on the silica. This is achieved by adding a basic modifier to your mobile phase. A common and effective choice is triethylamine (Et3N) at a concentration of 0.5-2%.[2] For particularly stubborn cases, a small amount of ammonium hydroxide in methanol can be used as part of the eluent system.

II. Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most prevalent method for purifying compounds of this nature.[3][4][5] This section provides a troubleshooting guide for common issues encountered during this process.

Problem 1: Poor separation between my product and a closely-eluting impurity.

Causality: The polarity of your chosen eluent system is not providing sufficient differential partitioning for the components of your mixture on the stationary phase.

Solutions:

  • Optimize the Solvent System:

    • Systematic Screening: Conduct a thorough TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[3]

    • Varying Polarity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the selectivity of the separation.

    • Isocratic vs. Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can provide better resolution than an isocratic (constant polarity) elution.[5]

  • Consider a Different Stationary Phase:

    • Alumina (Basic or Neutral): For basic compounds, alumina can sometimes offer better peak shape and different selectivity compared to silica gel.[6]

    • Amine-bonded Silica: This is an excellent choice for the purification of amines as it minimizes the acidic interactions that cause tailing.[6]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Target RfNotes
Hexanes:Ethyl Acetate9:1 to 1:10.2 - 0.4Good for moderately polar compounds. Add 1% Et3N.[2]
Dichloromethane:Methanol99:1 to 9:10.2 - 0.4Suitable for more polar compounds. Add 1% Et3N.
Problem 2: My compound is not eluting from the column (stuck at the baseline).

Causality: The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.

Solutions:

  • Drastically Increase Eluent Polarity: If you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or even a dichloromethane/methanol/ammonium hydroxide system.

  • Reverse-Phase Chromatography: If your compound is highly polar, normal-phase chromatography may not be suitable. In reverse-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[6][7] This is often a very effective technique for polar, basic compounds.

Workflow for Chromatography Method Development

ChromatographyWorkflow start Crude Product tlc TLC Analysis (Hex/EtOAc + 1% Et3N) start->tlc good_rf Good Rf and Separation? tlc->good_rf flash_col Flash Column Chromatography (Normal Phase) good_rf->flash_col Yes change_solvent Change Solvent System (e.g., DCM/MeOH) good_rf->change_solvent No rev_phase Consider Reverse-Phase Chromatography good_rf->rev_phase Still Poor Separation pure_prod Pure Product flash_col->pure_prod change_solvent->tlc PurityAnalysis start Purified Product nmr ¹H and ¹³C NMR start->nmr lcms LC-MS Analysis nmr->lcms hplc HPLC Purity Check lcms->hplc impure Impurities Detected hplc->impure pure Product is Pure (>98%) impure->pure No repurify Repurify (e.g., Re-chromatograph or Recrystallize) impure->repurify Yes repurify->start

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylmorpholine Coupling Reactions

[1][2]

Executive Summary & Nomenclature Check

The Core Challenge

Coupling 2-methylmorpholine is deceptively challenging.[1][2][3] While it appears to be a simple secondary amine, the C2-methyl group imposes conformational constraints (preferring the equatorial position) that can subtly distort the ring puckering, reducing the accessibility of the nitrogen lone pair compared to unsubstituted morpholine. When coupled with bulky electrophiles (e.g., ortho-substituted benzoic acids or haloarenes), reaction rates drop precipitously, leading to incomplete conversion or high byproduct formation.[3]

CRITICAL: Nomenclature Verification

Before proceeding, verify your starting material structure.[1][2][3] Confusion between IUPAC and "nitrogen-centric" numbering is the #1 cause of failed protocols in this class.[1]

Common NameIUPAC NameStructure DescriptionSteric Impact
2-Methylmorpholine 2-MethylmorpholineMethyl is at C2 (next to Oxygen).[1][2][3]Moderate. Methyl is

to Nitrogen.[1][2][3] Main effect is conformational locking.[1][2][3]
3-Methylmorpholine 3-MethylmorpholineMethyl is at C3 (next to Nitrogen).[1][2][3]Severe. Methyl is

to Nitrogen.[1][2][3] Direct steric block of the nucleophilic center.
N-Methylmorpholine 4-MethylmorpholineMethyl is on Nitrogen.[1][2][3]N/A. This is a tertiary amine/base, not a coupling partner.[1][2][3]

This guide focuses on 2-methylmorpholine (C2-Me), but the strategies below are aggressive enough to solve 3-methylmorpholine (C3-Me) couplings as well.

Mechanism & Steric Analysis

The reactivity of 2-methylmorpholine is governed by its chair conformation.[1] The bulky methyl group prefers the equatorial position to avoid 1,3-diaxial interactions.[1] This locks the ring conformation, reducing the flexibility required for the nitrogen to undergo the hybridization change (

Visualizing the Steric Barrier

StericLandscapecluster_0Conformational Lockcluster_1Reaction TrajectoryNode12-Me-Morpholine(Equatorial Me)Node2Nitrogen Lone Pair(Sterically Accessible)Node1->Node2Predominant StateNode3Ring Flip(High Energy Barrier)Node1->Node3RestrictedNode5Transition State(Severe Clash)Node2->Node5Nucleophilic AttackNode4Electrophile Approach(Bulky Acid/Aryl)Node4->Node5Electrophilic CenterNode6Product FormationNode5->Node6Rate Determining Step

Figure 1: The methyl group at C2 locks the ring conformation, reducing the entropic freedom needed to accommodate bulky electrophiles during the transition state.

Module A: Amide Coupling Troubleshooting

Standard reagents (EDC/HOBt, HATU) often fail when 2-methylmorpholine is coupled with hindered carboxylic acids.[1][2][3] The failure mode is typically O-acylisourea rearrangement (for carbodiimides) or guanidinium capping (for HATU) occurring faster than the slow amine attack.[1][3]

Recommended Reagent Hierarchy
ReagentMechanism AdvantageBest Use Case
T3P (Propylphosphonic anhydride) Low epimerization; drives equilibrium by forming water-soluble salts.[1][2][3]First Choice. Excellent for hindered couplings; works in EtOAc/DMF.[1][2][3]
DMTMM (CDMT + NMM)Forms a highly reactive activated ester (triazine) that is less sensitive to sterics than OBt esters.[1][2][3]Aqueous/Green. Works in alcohols or wet solvents; good for polar substrates.[1][2][3]
Ghosez's Reagent Generates acid chlorides in situ under neutral conditions.[1][2][3]"Nuclear Option." Use when acid is extremely hindered (e.g., tertiary

-carbon).[1][2][3]
Protocol 1: High-Efficiency Coupling with T3P

Use this protocol for coupling 2-methylmorpholine with ortho-substituted benzoic acids or bulky aliphatic acids.[1][2][3]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3][4]

  • 2-Methylmorpholine (1.2 - 1.5 equiv)[1][2][3]

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)[1][2][3]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1][3]

  • Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 - 0.2 M)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and 2-methylmorpholine in the solvent.

  • Base Addition: Add Pyridine. Note: Pyridine often outperforms DIPEA with T3P due to less steric bulk around the proton transfer site.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add T3P solution dropwise. The reaction is exothermic.[1][3]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.[1][2][3]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine/amine), then Sat.[3] NaHCO3, then Brine.[1][2][3][4]

Module B: C-N Bond Formation (Buchwald-Hartwig)

Coupling 2-methylmorpholine to aryl halides requires overcoming the "secondary amine" hurdle where

Ligand Selection Matrix
LigandClassSuitability for 2-Me-Morpholine
RuPhos Dialkylbiaryl phosphineExcellent. The Gold Standard for secondary amines.[1][2][3] Bulky enough to promote reductive elimination, flexible enough to allow amine binding.[1][2][3]
BrettPhos Dialkylbiaryl phosphinePoor. Optimized for primary amines.[1][2][3] Often fails with hindered secondary amines.[1][2][3]
XPhos Dialkylbiaryl phosphineGood. A strong alternative if RuPhos fails, especially for aryl chlorides.[1][2][3]
BINAP BisphosphineModerate. Older generation.[1][2][3] Only works for unhindered aryl bromides.[1][2][3]
Protocol 2: RuPhos-Pd G4 Coupling

Use this for coupling 2-methylmorpholine with Aryl Bromides/Chlorides.[1][2][3]

Reagents:

  • Aryl Halide (1.0 equiv)[3][5]

  • 2-Methylmorpholine (1.2 equiv)[1][2][3][6]

  • Catalyst: RuPhos Pd G4 (1–3 mol%) [Alternatively: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)][3]

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)[1][3]

  • Solvent: Toluene or Dioxane (anhydrous, degassed)[1][3]

Step-by-Step:

  • Inertion: Charge a reaction vial with Aryl Halide, Base, and Catalyst. Cap and purge with Nitrogen/Argon x3.[1][2][3]

  • Solvent Addition: Add anhydrous solvent via syringe.[1][2][3]

  • Amine Addition: Add 2-methylmorpholine via syringe.

  • Heating: Heat to 80–100 °C .

    • Critical: Do not run at RT.[1][2][3] The steric barrier requires thermal energy to cross the activation threshold for amine coordination.

  • Monitoring: Monitor by LCMS. If "protodehalogenation" (reduction of Ar-X to Ar-H) is observed, switch base to K3PO4 and add 2% water (surfactant-mediated conditions).[1][2][3]

Troubleshooting & FAQ

Decision Tree for Optimization

TroubleshootingStartProblem: Low Yield with 2-Me-MorpholineReactionTypeReaction Type?Start->ReactionTypeAmideAmide CouplingReactionType->AmideBuchwaldPd-Catalyzed (Buchwald)ReactionType->BuchwaldCheckReagentCurrent Reagent?Amide->CheckReagentHATUUsing HATU/EDC?CheckReagent->HATUAcidClUsing Acid Chloride?CheckReagent->AcidClSwitchT3PSwitch to T3P + Pyridine(See Protocol 1)HATU->SwitchT3PYesSchottenCheck Base Sterics.Switch DIPEA -> Et3N or NaOH (Schotten-Baumann)AcidCl->SchottenCheckLigandLigand Used?Buchwald->CheckLigandBrettUsing BrettPhos?CheckLigand->BrettReductProtodehalogenation observed?CheckLigand->ReductUsing RuPhosSwitchRuSwitch to RuPhos or XPhos(BrettPhos is for primary amines)Brett->SwitchRuYesBaseSwitchSwitch Base: NaOtBu -> K3PO4Lower Temp slightlyReduct->BaseSwitchYes

Figure 2: Strategic decision tree for diagnosing reaction failures.

Frequently Asked Questions

Q1: I see two spots on TLC/LCMS with the same mass. Is 2-methylmorpholine racemizing?

  • Answer: Unlikely.[1][2][3] The chiral center at C2 is an ether-adjacent carbon, not an

    
    -amino carbonyl.[1] It is configurationally stable under standard coupling conditions.[1][2][3]
    
  • Diagnosis: You are likely seeing rotamers .[1][2][3] Due to the steric bulk of the 2-methyl group, rotation around the new Amide or N-Aryl bond can be slow on the NMR/LC timescale.

  • Test: Run Variable Temperature (VT) NMR. If the peaks coalesce at high temp, they are rotamers.[3]

Q2: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Buchwald?

  • Answer: Only if the aryl ring is highly activated (e.g., ortho/para-nitro, or pyrimidines/triazines).[1][3]

  • Modification: Because 2-methylmorpholine is less nucleophilic than morpholine (due to steric shielding), you must use DIPEA (2 equiv) and heat to 80–120 °C in DMSO or NMP.[1][2][3] Do not expect it to react at RT like simple morpholine.

Q3: Why is my HATU coupling turning black and stalling?

  • Answer: This often indicates that the activation of the acid is fast, but the amine attack is too slow. The activated ester decomposes or reacts with the HOBt/HOAt byproduct.

  • Fix: Switch to DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][2][3][4] It forms an intermediate that is more stable and reactive towards hindered amines.[1][2][3]

References

  • DMTMM for Hindered Couplings: Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Coupling Agent."[1][2][3] Tetrahedron, 2001.[1][2][3] Link

  • T3P Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1][3] Org.[1][2][3][7] Process Res. Dev., 2016.[1][2][3] Link[3]

  • Buchwald Ligand Guide: Surry, D. S., & Buchwald, S. L.[1][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.[1][2][3] Link

  • Morpholine Conformation: Bennett, B., et al. "Conformational Analysis of Morpholine and N-Methylmorpholine."[1][2][3] J. Chem. Soc., Perkin Trans.[1][2][3] 2, 1979.[1][2][3] Link

Technical Support Center: Troubleshooting Debromination in Palladium-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into diagnosing and mitigating one of the most common and frustrating side reactions: debromination (or more broadly, hydrodehalogenation).

Debromination, the replacement of a bromine atom with a hydrogen atom on your aryl or heteroaryl starting material, leads to reduced yields of the desired product, the formation of difficult-to-separate byproducts, and wasted resources.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to suppress this unwanted reaction pathway.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Enemy

Before diving into specific troubleshooting scenarios, it is crucial to understand the fundamentals of why and how debromination occurs.

Q1: What is debromination and why is it such a persistent problem?

A1: Debromination is a reductive side reaction where the C-Br bond of the starting material is cleaved and replaced by a C-H bond.[1][2] It competes directly with the desired cross-coupling pathway, consuming the starting material and catalyst. The problem is persistent because the key intermediates and reagents in a standard cross-coupling catalytic cycle can also participate in the debromination cycle. The very components required for your reaction (the palladium catalyst, base, solvent) can, under certain conditions, conspire to generate palladium-hydride (Pd-H) species, which are often the primary culprits in this unwanted transformation.[2][3]

Q2: What are the primary mechanistic pathways leading to debromination?

A2: While several pathways can operate, two are most frequently implicated:

  • Reductive Elimination from a Pd(II)-H Species: This is the most common pathway. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, a hydride source can displace the halide on the palladium center. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the debrominated arene.[2][3] The hydride can originate from various sources, including β-hydride elimination from alkoxide bases, impurities in solvents or reagents, or even from reagents like boronic acids or amines themselves.[2][4]

  • Direct Reaction with a Palladium Hydride Complex: A catalytically active Pd-H species, formed separately in the reaction mixture, can directly react with the aryl bromide in a separate catalytic cycle, leading to the debrominated product.[5][6][7]

Q3: What are the key reaction parameters that I should be most suspicious of?

A3: Several factors are critical and should be the first place you look when troubleshooting:

  • Base: The choice and strength of the base are paramount. Strong, nucleophilic bases (like NaOH, KOH, or alkoxides) are more likely to generate hydride species.[1][2]

  • Ligand: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can sometimes accelerate the reductive elimination step that leads to debromination.[1]

  • Temperature: Higher reaction temperatures often increase the rate of debromination.[1][2]

  • Solvent: Protic solvents (like alcohols or water) can serve as proton or hydride sources.[2] Even aprotic solvents can contain water or other reactive impurities.[8]

Part 2: A Symptom-Based Troubleshooting Guide

This section is structured around common experimental outcomes. Find the observation that best matches your results to get targeted advice.

Issue 1: My desired product is forming, but I have a significant amount of debrominated starting material (>10%).

This is the most common scenario. Your catalytic cycle is working, but the competing debromination pathway is too efficient. The goal here is to tip the balance in favor of the productive cross-coupling.

DIAGNOSTIC FLOWCHART: SIGNIFICANT DEBROMINATION

G start Observation: Significant Debromination with Product Formation temp Step 1: Lower Temperature Run at 80°C or RT start->temp High T promotes debromination base Step 2: Change Base Switch to K3PO4 or Cs2CO3 temp->base Strong bases are common hydride sources ligand Step 3: Screen Ligands Try less electron-rich/bulky ligands base->ligand Ligand choice affects reductive elimination rates reagents Step 4: Check Reagent Purity Use fresh, high-purity reagents & anhydrous solvents ligand->reagents Impurities can act as hydride donors

Caption: Troubleshooting workflow for significant debromination.

Detailed Troubleshooting Steps:

Parameter Actionable Recommendation Scientific Rationale
Temperature Decrease the reaction temperature. Start by lowering it by 20-30 °C. If your reaction is at reflux, try running it at 80 °C or even room temperature for a longer period.[1][2]Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction, improving selectivity.[2]
Base Switch to a weaker, non-nucleophilic, or bulkier base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives to hydroxides or alkoxides.[1][2][4]Strong bases like NaOH or NaOtBu can more readily generate Pd-H species. Weaker inorganic bases are less prone to this and their heterogeneous nature can sometimes temper reactivity in a beneficial way.[2]
Ligand Evaluate your ligand choice. If using a very bulky and electron-rich phosphine (e.g., tBu₃P), consider a switch to a less donating ligand (e.g., PPh₃) or a bi-dentate ligand (e.g., dppf).[1][9]The ligand directly influences the geometry and electron density at the palladium center. While electron-rich ligands promote the initial oxidative addition, they can also accelerate the undesirable reductive elimination of Ar-H.[1] Finding the right electronic and steric balance is key.
Reagents & Solvents Use fresh, high-purity reagents and anhydrous solvents. If using boronic acids, check their purity, as they can degrade.[2] Ensure solvents are properly dried and degassed.Impurities are a hidden enemy. Water, alcohols, or even residual formate in reagents can act as hydride sources.[2][8][10] Degradation of coupling partners can slow the desired reaction, giving the side reaction more time to occur.
Issue 2: I observe mostly the debrominated product with little to no desired coupling.

This outcome suggests that the debromination pathway is overwhelmingly favored or that your desired catalytic cycle has stalled after the initial oxidative addition.

DIAGRAM: COMPETING CATALYTIC CYCLES

G Pd0 Pd(0)L_n OACycle Ar-Pd(II)-Br Pd0->OACycle Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R OACycle->Transmetal Transmetalation (R-B(OH)2) ArPdH Ar-Pd(II)-H OACycle->ArPdH Halide Displacement Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product Ar-R PdH_Source Hydride Source ArPdH->Pd0 Reductive Elimination (Debromination) Debrom_Product Debrom_Product ArPdH->Debrom_Product Ar-H

Caption: The desired coupling cycle vs. the competing debromination pathway.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity: A dead catalyst can be a major issue. Ensure your palladium source is active and that the precatalyst is properly reduced to the active Pd(0) state in situ.[2] Using modern, air-stable precatalysts (e.g., G3/G4 palladacycles) can be more reliable than traditional sources like Pd(OAc)₂.[4]

  • Scrutinize the Base: This is the most likely culprit. An aggressive base in the presence of a protic solvent (or water impurity) is a highly effective recipe for generating Pd-H species. Immediately switch to a milder base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene.[1][2]

  • Check Coupling Partner Stability: Ensure your coupling partner (e.g., boronic acid) is not degrading under the reaction conditions before it has a chance to participate in transmetalation.[2] Degradation effectively removes it from the main cycle, leaving the Ar-Pd-Br intermediate vulnerable to hydride attack.

Part 3: Proactive Strategies & Optimization Protocols

The best way to troubleshoot is to prevent the problem in the first place. Here are key strategies and a general protocol for optimizing your reaction to minimize debromination.

Key Preventative Measures
Strategy Recommendation Rationale
Ligand Selection For new systems, screen a small panel of ligands with varying steric and electronic properties. Include both monodentate (e.g., SPhos, RuPhos) and bidentate (e.g., XantPhos) ligands.[4]There is no universal "best" ligand. The optimal choice is highly substrate-dependent. Screening is the most empirical and effective way to find a ligand that accelerates C-C coupling over C-H formation.[4]
Base Selection Start with milder inorganic bases like K₃PO₄ or Cs₂CO₃. Only move to stronger bases if reactivity is poor and debromination is not observed.[1][2]It is easier to increase reactivity from a clean, low-yielding reaction than it is to eliminate a major side product from a high-conversion but messy reaction.
Solvent Choice Prefer aprotic solvents like Toluene, Dioxane, or THF.[1][2] If a co-solvent is needed for solubility, minimize the amount of any protic solvent like water or alcohol.[11]This minimizes the most obvious external sources of protons/hydrides that can fuel the debromination cycle.
Meticulous Technique Always use anhydrous solvents and fresh reagents. Ensure all glassware is oven- or flame-dried. Run reactions under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[2]Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and stalling the catalytic cycle, giving more time for side reactions.[3][12]
Experimental Protocol: General Screening for Minimizing Debromination

This protocol provides a starting point for systematically optimizing a reaction prone to debromination.

Objective: To identify a combination of base and ligand that maximizes the yield of the desired coupled product while minimizing the formation of the debrominated byproduct.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Coupling Partner (e.g., Arylboronic acid, 1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Screening Ligands (e.g., PPh₃, SPhos, XantPhos; 4-8 mol%)

  • Screening Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl bromide, coupling partner, base, palladium precatalyst, and ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial (to a typical concentration of 0.1-0.5 M).

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath set to a moderate temperature (e.g., 80 °C).

  • Monitoring: Stir the reactions and monitor their progress at set time points (e.g., 2h, 6h, 24h) by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis: Quantify the ratio of desired product to the debrominated byproduct for each condition.

  • Optimization: Based on the results, select the best-performing condition for a larger-scale reaction. Further optimization of temperature or reagent stoichiometry can be performed if necessary.

By systematically evaluating these key parameters, you can develop a robust and high-yielding coupling reaction, leaving debromination behind as a solved problem.

References

  • BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Tech Support.
  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Tech Support.
  • BenchChem. (2025). Strategies to minimize byproduct formation in Heck reactions. BenchChem Tech Support.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Tech Support.
  • American Chemical Society. (2025). A Study on the Formation of Palladium Hydride in a Carbon-Supported Palladium Catalyst.
  • Taylor & Francis Online. (n.d.). Palladium hydride – Knowledge and References. Taylor & Francis.
  • MDPI. (2023).
  • ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • PharmaGuideHub. (2025). Impurities in Pharmaceutical Substances. PharmaGuideHub.
  • American Chemical Society. (2013). Developing Ligands for Palladium(II)

Sources

Technical Support Center: Solubility Optimization for Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick-Dust" Challenge

Bromopyridine derivatives are deceptive.[1][2][3] While they appear structurally simple—often liquids or low-melting solids—they frequently behave like "brick dust" in aqueous biological buffers.[1][2][3]

The Core Problem: The introduction of a bromine atom onto the pyridine ring creates a dual challenge:

  • Lipophilicity: Bromine is large and hydrophobic, significantly increasing logP.[1][2]

  • Basicity Suppression: Bromine is electron-withdrawing.[1][2][3] While unsubstituted pyridine has a pKa of ~5.2 (making it partially ionizable at physiological pH), bromopyridines often have pKa values between 0.7 and 3.0 .[1]

The Consequence: Unlike typical basic drugs, lowering the pH to 4.0 or 5.0 often fails to improve solubility because the molecule remains >99% unprotonated (neutral). Standard "pH adjustment" strategies are therefore ineffective for this specific class.[1][2][3]

This guide provides validated workflows to solubilize these compounds for cellular assays, enzymatic screens, and animal dosing.

Decision Framework: Choosing a Solubilization Strategy

Do not blindly add DMSO. Use this logic tree to select the correct formulation based on your assay's tolerance.

SolubilityStrategy Start Start: Bromopyridine Precipitates in Buffer CheckConc Target Concentration? Start->CheckConc LowConc < 50 µM CheckConc->LowConc HighConc > 50 µM CheckConc->HighConc AssayTol Assay DMSO Tolerance? LowConc->AssayTol Strategy3 STRATEGY 3: Cyclodextrin Complex (HP-β-CD) HighConc->Strategy3 HighTol High (>1%) AssayTol->HighTol LowTol Low (<0.1%) AssayTol->LowTol Strategy1 STRATEGY 1: Cosolvent Spike (DMSO/EtOH) HighTol->Strategy1 Strategy2 STRATEGY 2: Surfactant Micelles (Tween 20 / Pluronic) LowTol->Strategy2 Strategy2->Strategy3 If toxicity observed

Figure 1: Decision matrix for selecting the optimal solubilization method based on concentration requirements and assay sensitivity.

Technical Deep Dive: Validated Solubilization Strategies

Strategy A: The "Cosolvent Spike" (Kinetic Solubility)

Best for: HTS screens, enzymatic assays (Low concentrations < 50 µM).

Mechanism: You are relying on kinetic solubility .[1][2][3][4][5] The compound is thermodynamically unstable in water but is "trapped" in solution long enough to run the assay before precipitating.

Critical Protocol:

  • Dissolve bromopyridine in 100% Anhydrous DMSO to create a 10 mM or 20 mM Master Stock.[1][2][3]

  • Do NOT dilute this stock directly into the assay well. This causes local high concentrations and immediate crashing (the "plume" effect).[1]

  • Intermediate Step: Prepare a "10x" or "100x" working solution in a secondary solvent (e.g., Ethanol or PEG400) before adding to the buffer.[1]

Recommended Cosolvent Limits:

SolventMax Final % (Cellular)Max Final % (Enzymatic)Notes
DMSO 0.1% - 0.5%1.0% - 5.0%Gold standard.[1][2][3] Hygroscopic; keep sealed.
Ethanol < 1.0%< 5.0%Good intermediate.[1][2][3] Evaporates; seal plates.
PEG 400 < 0.5%< 10%Excellent for "holding" lipophilic compounds.[1][2][3]
Strategy B: Cyclodextrin Complexation (Thermodynamic Stability)

Best for: Animal dosing, high-concentration assays (>100 µM), or long-duration incubations.[1][3]

Mechanism: The hydrophobic bromopyridine ring fits inside the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic CD exterior interacts with water. This is true thermodynamic solubility .

Why HP-β-CD? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is preferred over native β-CD due to higher water solubility (>600 mg/mL) and lower renal toxicity in vivo.[1][2][3]

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or buffer.[1][2][3]

  • Add solid bromopyridine derivative in excess.

  • Sonication is mandatory: Sonicate for 30–60 minutes at 25°C.

  • Filter (0.22 µm PVDF) to remove excess solid.[1][2][3][4]

  • Quantify concentration via HPLC.[1][2][3][4]

Strategy C: Surfactant-Assisted Dissolution

Best for: Preventing micro-aggregates in biochemical assays.[1][2][3]

Bromopyridines often form "promiscuous aggregates" that inhibit enzymes non-specifically.[1][2][3] Adding a non-ionic surfactant below its Critical Micelle Concentration (CMC) prevents this.[1][2][3]

  • Reagent: Tween-20 (0.01%) or Pluronic F-68 (0.05%).[1][2][3]

  • Action: Add surfactant to the buffer before spiking in the compound.

Experimental Protocols

Protocol 1: The "Crash Test" (Kinetic Solubility Assessment)

Use this to determine the maximum concentration usable in your specific assay buffer.

Reagents:

  • 10 mM DMSO Stock of Bromopyridine.[1][2][3][4][5][6]

  • Assay Buffer (e.g., PBS pH 7.4).[1][4][5]

  • 96-well clear plate.[1][2]

Steps:

  • Prepare Buffer: Dispense 198 µL of buffer into plate columns 1–10.

  • Spike: Add 2 µL of DMSO stock to Col 1 (100 µM final). Mix.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat across plate.

  • Incubation: Let stand for 2 hours at Room Temp (or 37°C if cellular).

  • Read: Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

    • Interpretation: Any signal > Background (Buffer only) indicates precipitation.[1][2][3]

Protocol 2: HPLC-UV Quantification of True Solubility

Required for publication-quality data or stock validation.[1][2][3]

HPLC Conditions (Generic for Bromopyridines):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Aromatic ring) and 220 nm.[1][2][3]

Troubleshooting FAQ

Q: I tried acidifying my buffer to pH 5.0, but the compound still precipitated. Why? A: This is the "EWG Trap."[1][2] The bromine atom withdraws electrons, lowering the pyridine nitrogen's pKa to ~0.7–3.0 [1]. At pH 5.0, the compound is still >99% neutral (uncharged).[1] You would need a pH < 1.0 to protonate it, which is incompatible with biology.[1] Switch to Cyclodextrins (Strategy B).

Q: My compound dissolves in DMSO but crashes immediately when added to water. A: You are observing the "Kinetic Solubility Limit." The local concentration at the pipette tip exceeds the solubility limit instantly.

  • Fix: Vortex the buffer rapidly while adding the DMSO stock dropwise.

  • Fix: Use an intermediate dilution plate (e.g., dilute DMSO stock into 50% PEG400/Water first, then transfer to final buffer).

Q: Can I use salt forms (e.g., HCl salt) of bromopyridine? A: You can synthesize the HCl salt, but in a buffered solution (pH 7.4), the salt will dissociate, and the free base will form. Since the free base is insoluble and the pH is high enough to deprotonate it, the salt form offers no advantage in buffered media, only in solid-state storage or dissolution in pure water.

Q: The compound looks soluble, but my IC50 varies wildly between days. A: This suggests formation of colloidal aggregates . The compound isn't truly dissolved; it's forming invisible micro-particles that stick to proteins.[1]

  • Test: Add 0.01% Triton X-100 or Tween-20.[1][2][3] If the IC50 stabilizes or shifts significantly, aggregation was the cause [2].

References

  • Linnell, R. (1960).[1][2][3][7] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290. Link

  • Shoichet, B. K. (2006).[1][2][3] "Screening in a spirit of haunting". Drug Discovery Today, 11(23-24), 1074-1081.[1][2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3] Link

Sources

Technical Support Center: Minimizing Regioisomer Formation in 2-Methylmorpholine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding 2-methylmorpholine. Because 2-methylmorpholine is an unsymmetrical, sterically hindered secondary amine, it introduces unique regioselectivity challenges that are not present when using unsubstituted morpholine.

This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you minimize regioisomer formation, whether you are using 2-methylmorpholine as a nucleophile in substitution reactions or synthesizing the morpholine ring itself from acyclic precursors.

Troubleshooting Guide: 2-Methylmorpholine as a Nucleophile (SNAr & Cross-Coupling)

The Issue: When reacting 2-methylmorpholine with polyhalogenated electrophiles (e.g., 2,4-dichloropyrimidine), researchers frequently observe an unwanted mixture of 2-substituted and 4-substituted regioisomers[1].

Mechanistic Causality: The


-methyl group creates a steric shield around the nucleophilic nitrogen. While the C4 position of a 2,4-dihaloarene is electronically more reactive (due to para-nitrogen stabilization of the Meisenheimer complex), the steric clash between the 2-methyl group and the electrophile's adjacent substituents is significant. If the reaction is run at high temperatures, the system enters thermodynamic control, allowing the thermal energy to overcome the steric barrier at the C2 position, leading to regioisomer scrambling[2].
Protocol A: Kinetically Controlled SNAr

Objective: Force >95:5 regioselectivity for the 4-substituted product.

  • Preparation: Dissolve the dihalo-electrophile (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Cooling (Critical Step): Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C. Causality: Extreme low temperatures prevent the bulky amine from overcoming the activation energy barrier required to attack the more sterically hindered C2 position.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Avoid stronger bases that might trigger side reactions.

  • Nucleophile Addition: Dissolve 2-methylmorpholine (1.0 eq) in a small volume of DCM and add it dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could transiently shift the reaction into thermodynamic control.

  • Incubation & Quenching: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract with DCM[1].

  • Self-Validation Check: Before proceeding to purification, analyze a 50 µL crude aliquot via LC-MS and ¹H NMR. The kinetic 4-substituted product will exhibit a distinct upfield shift for the pyrimidine C5 proton compared to the thermodynamic 2-substituted isomer due to the shielding cone of the morpholine ring. If the ratio is <90:10, verify your internal cooling temperature.

SNAr_Regioselectivity SM Electrophile + 2-Methylmorpholine (e.g., 2,4-Dichloropyrimidine) TS_Kinetic Kinetic Control (-78 °C, Polar Aprotic) SM->TS_Kinetic C4 Attack (Low Activation Energy) TS_Thermo Thermodynamic Control (80 °C, Protic/Non-polar) SM->TS_Thermo C2 Attack (High Activation Energy) Regio_4 4-Substituted Regioisomer (Major, Less Hindered) TS_Kinetic->Regio_4 Fast, Irreversible TS_Thermo->Regio_4 Equilibration Regio_2 2-Substituted Regioisomer (Minor, More Hindered) TS_Thermo->Regio_2 Slow, Reversible

Figure 1: Kinetic vs. thermodynamic control in SNAr reactions using 2-methylmorpholine.

Troubleshooting Guide: Regioisomer Control in Morpholine Ring Synthesis

The Issue: Synthesizing the 2-methylmorpholine scaffold from acyclic precursors (e.g., via epoxide ring-opening or oxa-Michael additions) often yields an inseparable mixture of 2-methylmorpholine and 3-methylmorpholine regioisomers[3][4].

Mechanistic Causality: Regioselectivity depends entirely on the trajectory of the nucleophilic attack during the ring-closure step. Under basic conditions, the nucleophile attacks the less hindered carbon of the epoxide (Sₙ2-like), yielding the 2-methyl regioisomer. Under Lewis acidic conditions, the epoxide oxygen is activated, creating a partial positive charge on the more substituted carbon (Sₙ1-like), driving attack to that position and yielding the 3-methyl regioisomer.

Protocol B: Regioselective Epoxide Opening (Sₙ2 Pathway)

Objective: Synthesize the 2-methylmorpholine precursor with >99% regioselectivity.

  • Activation: Suspend the amino alcohol precursor (1.5 eq) in anhydrous ethanol.

  • Basification: Add anhydrous K₂CO₃ (1.2 eq) to establish strongly basic conditions. Causality: The base ensures the nucleophile remains deprotonated and highly reactive, enforcing a strict Sₙ2 trajectory.

  • Epoxide Addition: Slowly add propylene oxide (1.0 eq) at 0 °C to prevent volatility losses.

  • Heating: Elevate the temperature to 60 °C and stir for 12 hours to drive the ring-opening to completion.

  • Cyclization: Isolate the resulting diol intermediate and subject it to standard Mitsunobu conditions (PPh₃, DIAD) to close the morpholine ring.

  • Self-Validation Check: Perform chiral HPLC on the crude diol intermediate. A single peak confirms strict Sₙ2 inversion. If a secondary peak appears, it indicates Sₙ1-like scrambling; check the pH of your reaction mixture to ensure it has not drifted into the acidic range.

Ring_Closure Precursor Propylene Oxide + Amino Alcohol (Ring-Opening Precursor) Base_Cat Base Catalysis (NaOH, SN2 Trajectory) Precursor->Base_Cat Acid_Cat Lewis Acid Catalysis (BF3·OEt2, SN1-like Trajectory) Precursor->Acid_Cat Regio_2 2-Methylmorpholine (Terminal Carbon Attack) Base_Cat->Regio_2 High Regioselectivity Regio_3 3-Methylmorpholine (Substituted Carbon Attack) Acid_Cat->Regio_3 Mixed Regioselectivity

Figure 2: Regioisomer divergence during the synthesis of methylmorpholine scaffolds.

Quantitative Data Summary

The table below summarizes the expected regioisomer ratios based on the chosen reaction environment.

Reaction TypeReagents / CatalystTemp (°C)Major RegioisomerRegio-Ratio (Major:Minor)Mechanistic Causality
SNAr (Kinetic) 2,4-Dichloropyrimidine, DIPEA-78 to 04-Substituted>95:5Low thermal energy prevents attack at the sterically hindered C2 position.
SNAr (Thermodynamic) 2,4-Dichloropyrimidine, K₂CO₃80 (Reflux)Mixture (4- & 2-)60:40Reversibility and thermal energy overcome steric barriers.
Buchwald-Hartwig Aryl-Dihalide, Pd₂(dba)₃, BrettPhos90Less hindered C-N90:10Bulky ligand directs the bulky amine to the open site.
Epoxide Ring-Opening Propylene Oxide, NaOH252-Methylmorpholine99:1Strict Sₙ2 trajectory at the less substituted carbon.
Epoxide Ring-Opening Propylene Oxide, BF₃·OEt₂-203-Methylmorpholine85:15Sₙ1-like partial carbocation favors the substituted carbon.

Frequently Asked Questions (FAQs)

Q: Why does 2-methylmorpholine give lower yields in Buchwald-Hartwig aminations compared to unsubstituted morpholine? A: The


-methyl group introduces significant steric hindrance around the secondary amine, impeding the reductive elimination step from the Palladium complex. To resolve this, use bulky, electron-rich ligands like BrettPhos or RuPhos to accelerate reductive elimination and suppress 

-hydride elimination pathways.

Q: I'm seeing a 1:1 mixture of 2-methyl and 3-methylmorpholine during my intramolecular oxa-Michael addition. How do I fix this? A: Regioisomer mixtures in oxa-Michael additions often result from high temperatures or strong bases that make the addition reversible (thermodynamic control)[3]. Lower the reaction temperature to -78 °C and use a milder base (like KOtBu at low temp) to favor the kinetic regioisomer.

Q: How can I easily distinguish between the 2-substituted and 4-substituted pyrimidine regioisomers by NMR? A: In ¹H NMR, the pyrimidine C5 proton is highly diagnostic. In the 4-substituted isomer, the C5 proton is shielded by the adjacent morpholine oxygen/nitrogen lone pairs, typically shifting upfield compared to the 2-substituted isomer. Additionally, 2D NOESY can show correlations between the 2-methylmorpholine protons and the pyrimidine C5 proton.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. nih.gov. 3[3]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. nih.gov. 4[4]

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. acs.org.2[2]

  • Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis. nih.gov. 1[1]

Sources

Technical Support Center: Catalyst Loading Optimization for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalytic reactions involving 4-(5-Bromopyridin-2-yl)-2-methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction optimization for this versatile heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and develop robust, scalable synthetic routes.

The 2-substituted pyridine motif is a privileged structure in medicinal chemistry, making efficient and reliable cross-coupling reactions paramount.[1][2] However, the presence of the pyridine nitrogen can introduce specific challenges, such as catalyst inhibition or deactivation, which necessitates a carefully considered optimization strategy.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst optimization for bromopyridine substrates.

Q1: What is a standard starting catalyst loading for a cross-coupling reaction with a bromopyridine substrate?

A1: For initial screening experiments, a palladium catalyst loading of 1-2 mol% is a robust starting point. For reactions that are known to be challenging or are being explored for the first time, beginning with a higher loading of up to 5 mol% can be beneficial to ensure product formation is observed.[5] The primary goal is to first identify a successful catalytic system; subsequent optimization efforts can then focus on systematically reducing the catalyst loading to improve process efficiency and cost-effectiveness.[5][6]

Q2: Why is the choice of ligand particularly important when working with a substrate like 4-(5-Bromopyridin-2-yl)-2-methylmorpholine?

A2: The ligand is arguably the most critical component for success. Its primary roles are to stabilize the active Pd(0) catalytic species, prevent aggregation into inactive palladium black, and modulate the electronic and steric environment of the metal center to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7][8][9] The pyridine nitrogen in the substrate can act as a competing ligand, coordinating to the palladium center and displacing the phosphine ligand, which leads to catalytically dormant or inactive species.[3][4] Therefore, bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are often required to favor coordination of the desired ligand over the substrate's pyridine nitrogen and to promote high catalytic turnover.[5][10]

Q3: How does one decide between a Pd(0) and a Pd(II) precatalyst?

A3: The choice depends on convenience, cost, and the specific reaction's sensitivity. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more stable to air and easier to handle. However, they require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or consume a portion of your reagents (like the boronic acid or phosphine ligand), potentially leading to side reactions like homocoupling.[11][12] Pd(0) sources, such as Pd₂(dba)₃, or modern, well-defined precatalysts that rapidly generate the active Pd(0) species upon exposure to base, can bypass these issues, often leading to more reliable results, especially in sensitive or low-yielding reactions.[5][11][13]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic, cause-and-effect approach to resolving common problems encountered during reaction optimization.

Problem 1: Low or No Product Yield

A lack of conversion is the most common issue. A systematic approach is essential to diagnose the root cause.

Troubleshooting_Low_Yield start Low / No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Integrity start->check_reagents check_atmosphere Step 2: Confirm Inert Atmosphere check_reagents->check_atmosphere Reagents OK sub_reagents Purity Check: - Amine/Boronic Acid Fresh? - Solvents Anhydrous & Degassed? - Base Purity? check_reagents->sub_reagents check_catalyst Step 3: Assess Catalyst Activity check_atmosphere->check_catalyst Atmosphere Inert sub_atmosphere Technique Check: - Rigorous Degassing Cycle? (Freeze-Pump-Thaw / N2/Ar Sparge) - Positive Inert Gas Pressure? check_atmosphere->sub_atmosphere increase_loading Step 4A: Increase Catalyst Loading (e.g., to 3-5 mol%) check_catalyst->increase_loading Catalyst Source OK screen_conditions Step 4B: Screen Reaction Parameters (Ligand, Solvent, Base) check_catalyst->screen_conditions Catalyst Source OK sub_catalyst Precatalyst Check: - Using reliable Pd(0) source or modern G3/G4 precatalyst? - Stored properly? check_catalyst->sub_catalyst increase_loading->screen_conditions No Improvement success Reaction Successful increase_loading->success Yield Improves screen_conditions->success Yield Improves failure Re-evaluate Fundamental Approach screen_conditions->failure No Improvement

Caption: A decision workflow for troubleshooting low-yield reactions.

  • Possible Cause A: Deactivated Catalytic System

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and water. Oxygen can irreversibly oxidize Pd(0) to inactive Pd(II) oxides, while water can interfere with bases and certain reagents like boronic acids.[7][11] Impurities in starting materials can also act as catalyst poisons.[5]

    • Solution:

      • Ensure Reagent Purity: Use freshly opened or purified reagents. Amines, for instance, can be passed through a plug of activated alumina.[13] Boronic acids are prone to degradation and should be fresh.[11]

      • Rigorous Degassing: Ensure solvents are anhydrous and thoroughly degassed. The most effective methods are performing three "freeze-pump-thaw" cycles or sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[11]

      • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Using Schlenk techniques is highly recommended for ensuring reproducibility and success.

  • Possible Cause B: Suboptimal Reaction Conditions

    • Causality: Cross-coupling reactions are a complex interplay between the catalyst, ligand, base, and solvent. The optimal combination is highly substrate-dependent.[1] An incorrect choice in any one of these can stall the catalytic cycle.

    • Solution:

      • Screen Ligands: If a standard ligand like PPh₃ fails, test a panel of ligands with different properties. For this substrate, focus on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[5]

      • Screen Solvents: The solvent affects solubility and catalyst stability. Common choices include toluene, 1,4-dioxane, and THF.[5]

      • Screen Bases: The base is crucial for activating the coupling partner (e.g., forming the boronate in Suzuki coupling).[1] For Suzuki reactions, screen K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[5][14]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign of catalyst death, where the soluble active catalyst has aggregated into inactive bulk palladium metal.

  • Possible Cause A: High Reaction Temperature

    • Causality: Excessive heat can accelerate ligand dissociation and catalyst agglomeration, leading to the formation of palladium black.[5][7]

    • Solution: Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower, more stable temperature (e.g., 80 °C instead of 110 °C) to find the optimal balance between reaction rate and catalyst longevity.[5]

  • Possible Cause B: Inadequate Ligand Protection

    • Causality: If the ligand concentration is too low or the ligand itself is not sterically bulky enough, it can dissociate from the palladium center, leaving the "naked" metal prone to aggregation.[5]

    • Solution:

      • Increase Ligand:Pd Ratio: Try a ratio of 2:1 or even 4:1 ligand to palladium to ensure the metal center remains coordinated.[11]

      • Switch to a Bulkier Ligand: A more sterically demanding ligand will bind more tightly to the palladium, preventing dissociation. This is another reason why Buchwald-type ligands are so effective.[10]

Problem 3: Significant Side Product Formation

The formation of byproducts reduces yield and complicates purification.

  • Possible Cause A: Homocoupling (Suzuki Reaction)

    • Causality: The oxidative coupling of two boronic acid molecules is often facilitated by the presence of oxygen and a Pd(II) species.[11]

    • Solution: The most effective remedies are rigorous degassing and using a direct Pd(0) source (e.g., Pd₂(dba)₃) to bypass the Pd(II) reduction step that can initiate homocoupling.[11]

  • Possible Cause B: Protodeboronation (Suzuki Reaction)

    • Causality: This is the cleavage of the C-B bond, replacing the boron functional group with a hydrogen atom. Heteroaryl boronic acids are particularly susceptible to this side reaction.[11][15]

    • Solution: Use high-purity, fresh boronic acid. Alternatively, consider using more stable boronic acid surrogates like boronic esters (e.g., pinacol esters) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[11]

Data & Reference Tables

The following tables provide recommended starting points for reaction optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale & Comments
Pd Source Pd(dppf)Cl₂ or a G3/G4 Buchwald Precatalyst Provides a reliable and active catalyst system.[13]
Catalyst Loading 1-3 mol% A good starting range before further optimization.[5]
Ligand SPhos or XPhos Bulky, electron-rich ligands are effective for bromopyridines.[5]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents) K₃PO₄ is often effective in anhydrous conditions; K₂CO₃ works well in aqueous mixtures.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene Biphasic systems are common and effective.[1][4]

| Temperature | 80-100 °C | Balance between reaction rate and catalyst stability.[11] |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale & Comments
Pd Source A G3/G4 Buchwald Precatalyst Highly active and reliable for C-N coupling.[13][16]
Catalyst Loading 1-2 mol% Often highly efficient, allowing for low loadings.[14]
Ligand RuPhos or BrettPhos Ligand choice depends on the amine class (primary vs. secondary).[17]
Base NaOtBu or LHMDS (1.4 equivalents) Strong, non-nucleophilic bases are required to deprotonate the amine.[14][16]
Solvent Toluene or 1,4-Dioxane Common aprotic solvents for this transformation.[18]

| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction.[18] |

Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines the setup for a small-scale screening of reaction conditions under an inert atmosphere.

  • Glassware Preparation: Oven-dry all glassware (e.g., reaction vials with stir bars) and allow to cool to room temperature in a desiccator.

  • Solid Reagents: In each vial, weigh the 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (1.0 equiv.), the boronic acid or amine coupling partner (1.2-1.4 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 2-4 mol%).

  • Inert Atmosphere: Seal the vials with caps. Using a needle connected to a manifold, evacuate and backfill each vial with inert gas (argon or nitrogen) three times to ensure the removal of all oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent via syringe.

  • Reaction: Place the vials in a pre-heated aluminum heating block and stir at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.[7]

  • Workup & Analysis: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and filter through a small plug of celite to remove palladium residues. Analyze the crude filtrate by LC-MS or ¹H NMR to determine conversion and identify major products.[7]

Protocol 2: Optimizing Catalyst Loading

Once an effective set of conditions (ligand, solvent, base, temperature) is identified from Protocol 1, this procedure can be used to find the minimum required catalyst loading.

  • Set Up Parallel Reactions: Prepare a series of identical reactions following Protocol 1, using the optimized conditions.

  • Vary Catalyst Loading: In each reaction, vary only the catalyst and ligand loading. For example, set up reactions with 2.0%, 1.0%, 0.5%, 0.1%, and 0.05 mol% of the palladium precatalyst. Maintain the same Pd:Ligand ratio across all reactions.

  • Run and Monitor: Run all reactions simultaneously under identical conditions for a fixed period (e.g., 12 hours).

  • Analyze and Compare: Work up each reaction and analyze the conversion to the desired product.

Catalytic_Cycle cluster_cycle Pd0 L₂Pd(0) (Active Catalyst) PdII L₂(R¹)Pd(II)-X Pd0->PdII OA Oxidative Addition OA->PdII PdII_R2 L₂(R¹)Pd(II)-R² PdII->PdII_R2 TM Transmetalation (Suzuki) or Ligand Exchange (B-H) TM->PdII_R2 PdII_R2->Pd0 Product R¹-R² (Product) PdII_R2->Product RE Reductive Elimination RE->Pd0 Substrate1 R¹-X (Aryl Halide) Substrate1->OA Substrate2 R²-M (Coupling Partner) Substrate2->TM

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025, December). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
  • Sigma-Aldrich.
  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Cross-Coupling Reactions Guide.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Buchwald, S. L., & Martin, R. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Enamine.
  • Chemistry LibreTexts. (2023, June 30).
  • Buchwald, S. L., & Martin, R. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Leitch, D. et al.
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(5-bromopyridin-2-yl)-2-methylmorpholine. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, explaining the causal relationships between molecular structure, electronic environment, and the resulting NMR spectral features. We will explore how chemical shifts, spin-spin coupling, and integration collectively enable an unambiguous structural assignment.

Foundational Principles: Decoding the Spectrum of a Substituted Morpholine

Nuclear Magnetic Resonance spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure.[1] For a molecule like 4-(5-bromopyridin-2-yl)-2-methylmorpholine, which contains both a rigid aromatic system and a conformationally flexible saturated heterocycle, a ¹H NMR spectrum offers a rich dataset. The key parameters for interpretation are:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electronegative atoms (like oxygen and nitrogen) and aromatic rings withdraw electron density from nearby protons, "deshielding" them and shifting their signals to a higher ppm value (downfield).[2][3]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[4] This allows for a quantitative count of the protons in each unique chemical environment.

  • Spin-Spin Coupling (J): The interaction between non-equivalent protons on adjacent carbons causes signals to split into multiplets (e.g., doublet, triplet).[5] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and dihedral angle between coupled protons.[6]

The presence of a chiral center at the C2 position of the morpholine ring renders the geminal protons on the C3, C5, and C6 positions diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will have different chemical shifts and couple with each other, leading to more complex splitting patterns than might be naively expected.

Predicted ¹H NMR Spectral Analysis and Detailed Assignment

Based on established principles and data from analogous structures, we can predict the ¹H NMR spectrum of the title compound. The spectrum can be logically divided into the downfield aromatic region (pyridine protons) and the upfield aliphatic region (morpholine and methyl protons).

A. The Aromatic Region: Pyridinyl Protons (δ 6.5–8.5 ppm)

The 5-bromo-2-substituted pyridine ring contains three protons. The electron-withdrawing nitrogen atom strongly deshields the adjacent proton (H-6'), while the bromine atom also influences the electronic environment.

  • H-6' (ortho to Nitrogen): This proton is expected to be the most downfield of the aromatic signals due to its proximity to the electronegative pyridine nitrogen. It has only one neighboring proton, H-4', and will therefore appear as a doublet with a small coupling constant characteristic of a four-bond meta-coupling (⁴J ≈ 2-3 Hz).[5][7]

  • H-4' (meta to Nitrogen, ortho to Bromine): This proton is coupled to both H-6' (meta-coupling) and H-3' (ortho-coupling). It will appear as a doublet of doublets (Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz).

  • H-3' (para to Nitrogen): This proton is adjacent to the morpholine-substituted carbon and is coupled only to H-4'. It will appear as a doublet with a typical ortho-coupling constant (³J ≈ 8-9 Hz).

B. The Aliphatic Region: Morpholine and Methyl Protons (δ 1.0–4.5 ppm)

The morpholine ring adopts a chair conformation, creating distinct axial and equatorial environments.[1][8] The N-aryl substitution and C-2 methyl substitution further influence the chemical shifts.

  • Protons on C6 (O-CH₂): The protons on the carbon adjacent to the highly electronegative oxygen atom are the most deshielded within the aliphatic region, typically appearing around δ 3.8–4.2 ppm.[1] Due to the chiral center at C2, these two protons are diastereotopic and will appear as two separate multiplets.

  • Protons on C5 (N-CH₂): These protons are adjacent to the nitrogen atom, which is connected to the electron-withdrawing pyridine ring. This causes a downfield shift relative to unsubstituted morpholine, placing them in the δ 3.4–3.8 ppm range. They are also diastereotopic and will present as complex multiplets.

  • Proton on C2 (O-CH-CH₃): This single proton is on the chiral center, adjacent to both the oxygen and the methyl group. It will be a complex multiplet due to coupling with the methyl protons and the two diastereotopic protons on C3. Its chemical shift is expected around δ 3.9–4.3 ppm.

  • Protons on C3 (N-CH₂): Similar to the C5 protons, these are adjacent to the nitrogen. However, their proximity to the C2-methyl group will slightly alter their chemical environment. They are expected in the δ 2.8–3.2 ppm range as two distinct and complex multiplets.

  • Methyl Protons (C2-CH₃): This group is attached to a carbon bearing a single proton (C2-H). Therefore, it will appear as a simple doublet in the upfield region, typically around δ 1.2–1.4 ppm.

Data Presentation: Summary of Predicted ¹H NMR Assignments

The following table summarizes the predicted assignments for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)Integration
H-6'8.2 – 8.4d⁴J ≈ 2.51H
H-4'7.6 – 7.8dd³J ≈ 8.5, ⁴J ≈ 2.51H
H-3'6.6 – 6.8d³J ≈ 8.51H
H-23.9 – 4.3m-1H
H-6a / H-6b3.8 – 4.2m-2H
H-5a / H-5b3.4 – 3.8m-2H
H-3a / H-3b2.8 – 3.2m-2H
C2-CH₃1.2 – 1.4d³J ≈ 6.53H

Experimental Protocols and Workflow

To validate these predictions, a robust experimental protocol is essential. The trustworthiness of NMR data relies on proper sample preparation and instrument setup.

A. Recommended Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

  • Solvent Selection: CDCl₃ is a common choice for initial analysis due to its good solubilizing power for many organic compounds.[10] For compounds with labile protons or for studying hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferred.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolve complex multiplets.[8]

    • Use a standard pulse-acquire sequence. Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-12 ppm).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate all signals and analyze the chemical shifts and coupling patterns.

B. Comparative Analysis with 2D NMR

While 1D ¹H NMR provides substantial information, its interpretation can be complex. For an unambiguous, self-validating assignment, two-dimensional (2D) NMR techniques are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks will appear between coupled signals (e.g., between H-3' and H-4'; between H-2 and the C2-CH₃ protons), confirming atom connectivity.[11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, allowing for definitive assignment of protons based on the carbon skeleton.

Visualization of the Interpretation Workflow

The logical process of interpreting a ¹H NMR spectrum can be visualized as a systematic workflow.

G cluster_data Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_assignment Structural Assignment cluster_validation Validation (Optional but Recommended) A Acquire 1D ¹H NMR Spectrum B Process Spectrum (FT, Phasing, Baseline) A->B C 1. Count Signals (Number of unique protons) B->C D 2. Analyze Chemical Shift (δ) (Assign to Aromatic vs. Aliphatic) C->D E 3. Analyze Integration (Determine proton count per signal) D->E F 4. Analyze Multiplicity (J) (Determine proton neighbors) E->F G Assign Pyridine Protons (H-3', H-4', H-6') F->G H Assign Morpholine & Methyl Protons (H-2, H-3, H-5, H-6, CH₃) F->H I Final Structure Confirmation G->I H->I J 2D NMR (COSY, HSQC) I->J Confirm with

Caption: Workflow for the structural elucidation of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine using ¹H NMR.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available from: [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry, 89, 7148-7155. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available from: [Link]

  • Bridgeman, J., et al. (1970). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine at BMRB. BMRB. Available from: [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available from: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • The Royal Society of Chemistry. (2010). Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • UGC. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. University of Calgary. Available from: [Link]

  • ResearchGate. (n.d.). 1H-NMR chemical shift values of the pyridinium ring H 2 and H 6.... ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2024, January 15). 2.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: [Link]

  • YouTube. (2023, June 6). Coupling in Proton NMR. YouTube. Available from: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Canadian Science Publishing. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Science Publishing. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Vaia. (n.d.). Q 56P Long-range coupling between prot... [FREE SOLUTION]. Vaia. Available from: [Link]

  • B18OA1. (n.d.). H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. Available from: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available from: [Link]

  • National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available from: [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. Available from: [Link]

Sources

LC-MS fragmentation pattern analysis of bromopyridine-morpholine compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of bromopyridine-morpholine pharmacophores requires a nuanced understanding of both gas-phase dissociation mechanics and high-resolution mass spectrometry (HRMS) hardware. These structural motifs are ubiquitous in modern drug discovery—frequently serving as kinase hinge-binders in oncology pipelines—making their metabolic profiling a critical step in development.

This guide objectively compares the performance of leading HRMS platforms and provides a self-validating experimental framework for analyzing the fragmentation patterns of these complex molecules.

Platform Comparison: Q-TOF vs. Orbitrap for Halogenated Alkaloids

When selecting an HRMS platform for profiling brominated small molecules, the industry standard relies on either Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. While both provide sub-ppm mass accuracy, their distinct mass analyzer physics dictate their performance in halogen-focused workflows[1].

The Causality of Detector Choice: Bromine naturally exists as two stable isotopes,


 and 

, in an approximately 1:1 ratio (50.5% to 49.5%)[2]. For automated metabolite identification software to confidently flag a brominated compound, the mass spectrometer must preserve this exact 1:1 isotopic ratio across a narrow chromatographic peak.

Q-TOFs, which utilize microchannel plate (MCP) detectors, generally exhibit superior intraspectral dynamic range, maintaining excellent isotopic fidelity even at high scan speeds[3]. Conversely, Orbitraps offer unparalleled ultra-high resolution (up to 280,000 FWHM), which is invaluable for separating target metabolites from isobaric background matrix ions[1]. However, Orbitraps can suffer from space-charge effects within the C-trap, which may slightly distort the relative abundances of isotopic doublets if automatic gain control (AGC) targets are not perfectly optimized[3].

Table 1: Quantitative Performance Comparison for Brominated Scaffolds

Performance MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q Exactive series)
Mass Analyzer Physics Flight tube with MCP detectorOrbital trapping with image current detection
Maximum Resolution ~40,000 - 80,000 (FWHM)Up to 140,000 - 280,000 (FWHM)[1]
Isotopic Fidelity Excellent (High intraspectral dynamic range)[3]Good (Can be limited by C-trap space charge)[3]
Scan Speed (Duty Cycle) Ultra-fast (up to 50-100 Hz)Moderate (12-40 Hz, inversely scales with resolution)
Fragmentation Method Collision-Induced Dissociation (CID)Higher-energy C-trap Dissociation (HCD)
Collision Energy Tuning Baseline referenceRequires slightly lower eV settings to match Q-TOF[4]

Mechanistic Fragmentation Analysis

Understanding the gas-phase dissociation of bromopyridine-morpholine compounds is essential for mapping sites of biotransformation. The fragmentation logic relies on three primary pathways:

  • The Bromine Isotope Tag: Any intact metabolite or fragment retaining the bromopyridine core will exhibit a characteristic doublet (M and M+2) separated by ~1.997 Da with a 1:1 intensity ratio[5]. The sudden loss of this signature in an MS/MS spectrum immediately indicates debromination (loss of a Br radical, -79/-81 Da).

  • Morpholine Ring Cleavage: The saturated morpholine ring is highly susceptible to gas-phase fragmentation. Typical CID/HCD pathways involve oxidative dealkylation or ring opening. A classic diagnostic fragment for morpholine-containing compounds is the generation of an m/z 100.07 (

    
    ) ion, or the neutral loss of the morpholine ring itself[6][7].
    
  • Pyridine Core: The aromatic pyridine ring is highly stable and requires higher collision energies to fragment, typically undergoing a characteristic neutral loss of hydrogen cyanide (HCN, -27 Da).

FragPathway Parent Bromopyridine-Morpholine [M+H]+ m/z X & X+2 (1:1 Ratio) MorphLoss Morpholine Cleavage Loss of C4H9NO Retains Br Isotope Pattern Parent->MorphLoss Low CE (20 eV) PyrRing Pyridine Ring Opening Loss of HCN (-27 Da) Retains Br Isotope Pattern Parent->PyrRing Med CE (40 eV) Debrom Debromination Loss of Br (-79/-81 Da) Isotope Signature Lost Parent->Debrom High CE (60 eV) MorphLoss->Debrom MS3 / High CE

Gas-phase CID/HCD fragmentation pathways of bromopyridine-morpholine compounds.

Self-Validating Experimental Protocol

To confidently identify metabolites without false positives from the biological matrix, the following self-validating LC-MS/MS workflow utilizes the bromine isotope pattern as a dynamic data-dependent acquisition (DDA) trigger.

LCMSWorkflow Prep Sample Prep & Matrix Blanking UHPLC UHPLC Separation (Ammonium Formate/ACN) Prep->UHPLC MS1 Full Scan MS1 Detect 1:1 79Br/81Br UHPLC->MS1 Trigger Isotope-Triggered DDA Selection MS1->Trigger MS2 Stepped HCD/CID (20/40/60 NCE) Trigger->MS2 Data Mass Defect & Isotope Filtering MS2->Data

Self-validating LC-MS/MS workflow utilizing isotope-triggered data-dependent acquisition.

Step-by-Step Methodology:

  • Sample Preparation & Matrix Blanking: Extract metabolites from the biological matrix (e.g., human liver microsomes) using cold acetonitrile protein precipitation (1:3 ratio). Causality & Validation: Always prepare a matrix blank (no drug added) and a 0-minute incubation control. This creates a self-validating baseline to subtract endogenous isobaric interferences and isolate true enzymatic biotransformations from chemical degradation.

  • Chromatographic Separation: Utilize a reversed-phase UHPLC column (e.g., C18, 1.7 µm) with a mobile phase gradient of 10 mM ammonium formate (adjusted to pH 4.2 with formic acid) and acetonitrile[6]. Causality: The acidic pH ensures complete protonation of the morpholine nitrogen, yielding robust positive electrospray ionization (ESI+) efficiency and sharp peak shapes.

  • MS1 Isotope-Triggered DDA: Configure the HRMS acquisition method to trigger MS/MS scans only when a precursor ion exhibits the ~1:1 M/M+2 isotopic signature characteristic of bromine. Causality: Biological matrices produce thousands of background ions. By using the bromine isotope as an orthogonal hardware filter, you prevent the mass spectrometer from wasting its duty cycle on irrelevant endogenous compounds.

  • Stepped Collision Energy (HCD/CID): Apply stepped collision energies (e.g., 20, 40, and 60 NCE) during the MS2 scan. Causality: Low energy preserves the bromopyridine core (maintaining the 1:1 isotope ratio in the diagnostic fragments), while high energy forces morpholine ring opening and debromination[4][7]. This energy gradient ensures a complete structural map of the molecule in a single scan.

  • Data Processing & Mass Defect Filtering: Process the raw data using mass defect filtering. Any true metabolite must exhibit a mass defect nearly identical to the parent drug, shifted only by the exact mass of the biotransformation (e.g., +15.9949 Da for an oxidation event).

References

1.5. LCGC International. 2.4. ELTE. 3.6. RSC Publishing. 4.. University of Calgary. 5. 2. Chemguide. 6.7. MDPI. 7.3. ResearchGate. 8.1. MetwareBio.

Sources

Comparative Reactivity Guide: 2-Methylmorpholine vs. Morpholine in Pyridine Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the morpholine ring is a privileged scaffold frequently employed to improve aqueous solubility, modulate pharmacokinetics, and establish key kinase hinge-binding interactions. Substituting morpholine with 2-methylmorpholine is a common strategy to break molecular symmetry, introduce chirality, or restrict the conformational freedom of the molecule to enhance target selectivity [1].

However, introducing an


-methyl group fundamentally alters the amine's nucleophilic profile. This guide objectively compares the reactivity of morpholine and 2-methylmorpholine in Nucleophilic Aromatic Substitution (SNAr) reactions with substituted pyridines, providing mechanistic insights, benchmarked experimental data, and validated protocols.

Mechanistic Causality: Steric Penalty in the Transition State

To understand the disparity in reaction kinetics between these two amines, we must examine the stereoelectronic environment of the SNAr transition state.

The SNAr reaction on a halogenated pyridine proceeds via an addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack of the amine nitrogen lone pair on the electrophilic carbon of the pyridine ring, forming a negatively charged tetrahedral intermediate (the Meisenheimer complex) [2].

  • Morpholine: As an unhindered secondary cyclic amine, morpholine's nitrogen lone pair is highly accessible. It approaches the electrophilic aromatic carbon with minimal steric impedance, resulting in a low activation energy (

    
    ) and rapid formation of the Meisenheimer complex.
    
  • 2-Methylmorpholine: To minimize 1,3-diaxial interactions within the chair conformation, the methyl group at the C2 position predominantly adopts an equatorial conformation . This equatorial projection effectively widens the steric cone of the morpholine ring [3]. As the nitrogen lone pair approaches the pyridine ring, this widened profile creates significant steric repulsion with the ortho-substituents (or adjacent C-H protons) of the pyridine electrophile. This steric clash raises the

    
     of the transition state, drastically reducing the reaction rate and necessitating harsher conditions (higher temperatures, stronger bases, and extended reaction times) to achieve full conversion.
    

SNAr_Mechanism A Activated Pyridine + Amine B Nucleophilic Attack (Rate-Determining) A->B C Meisenheimer Complex (Tetrahedral Intermediate) B->C Higher ΔG‡ for 2-Methylmorpholine D Leaving Group Elimination (-X) C->D E Substituted Pyridine Product D->E

Caption: SNAr addition-elimination mechanism highlighting the rate-determining step affected by sterics.

Comparative Performance Data

The following table benchmarks the reactivity of both nucleophiles against highly activated pyridine substrates (e.g., 2-chloro-5-nitropyridine and 5-fluoro-2-nitropyridine). While unactivated pyridines (like 2-chloropyridine) generally fail to undergo transition-metal-free SNAr with either amine [4], the addition of a strong electron-withdrawing nitro group allows for a direct kinetic comparison [5].

Table 1: SNAr Reactivity Comparison on Activated Nitropyridines
ParameterMorpholine2-Methylmorpholine
Model Substrate 2-Chloro-5-nitropyridine5-Fluoro-2-nitropyridine / 2-Chloro-5-nitropyridine
Inherent Nucleophilicity High (Unhindered secondary amine)Moderate (Sterically hindered secondary amine)
Standard Solvent Ethanol, CH₂Cl₂, or THFEthanol, DMF, or DMSO
Base Requirement Et₃N or K₂CO₃ (1.2 - 2.0 eq)DIPEA or t-BuOK (3.0 eq)
Optimal Temperature Room Temperature to 80 °C80 °C to 120 °C
Typical Reaction Time 2 – 3 hours8 – 18 hours
Yield (Optimized) > 95% (Quantitative)85% – 90%
Primary Challenge Exothermic runaway on scale-upIncomplete conversion; requires forcing conditions

Data synthesized from validated pharmaceutical patent literature and standardized application notes [5] [6].

Experimental Protocols

The following self-validating workflows detail the specific conditions required to successfully couple these amines to an activated pyridine core. The protocols are designed to highlight the operational adjustments (time, base strength, and equivalents) necessitated by the steric profile of 2-methylmorpholine.

Workflow Start Dissolve Halo-nitropyridine in EtOH (0.1 M) AddBase Add Amine (1.1 eq) + Base Start->AddBase Split Amine Type? AddBase->Split Morph Morpholine + Et₃N Reflux 2-3 hrs Split->Morph Unhindered MeMorph 2-Methylmorpholine + DIPEA Reflux 8+ hrs Split->MeMorph Hindered Workup Concentrate & Aqueous Extraction Morph->Workup MeMorph->Workup Purify Silica Gel Chromatography Workup->Purify

Caption: Divergent experimental workflows demonstrating the extended heating required for 2-methylmorpholine.

Protocol A: Synthesis of 4-(5-Nitropyridin-2-yl)morpholine

This protocol serves as the baseline for an unhindered SNAr reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 equiv, e.g., 1.58 g, 10 mmol). Dissolve the substrate in anhydrous ethanol (20 mL) to achieve a ~0.5 M concentration.

  • Reagent Addition: Add morpholine (1.1 equiv, 0.96 mL, 11 mmol) dropwise at room temperature. Follow immediately with triethylamine (Et₃N) (1.2 equiv, 1.67 mL, 12 mmol). Causality Note: Et₃N is sufficient here because the rapid formation of the Meisenheimer complex outpaces any potential base-catalyzed side reactions.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly nucleophilic morpholine will consume the starting material within 2 to 3 hours.

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with CH₂Cl₂ (30 mL) and wash sequentially with water (2 x 20 mL) and brine (20 mL) to remove triethylamine hydrochloride salts.

  • Validation: Dry the organic layer over MgSO₄, filter, and evaporate. The product typically precipitates as a highly pure yellow solid (>95% yield) requiring no further chromatography. Confirm identity via ¹H NMR (look for the characteristic morpholine multiplets at ~3.6 ppm and ~3.8 ppm).

Protocol B: Synthesis of 2-Methyl-4-(5-nitropyridin-2-yl)morpholine

This protocol demonstrates the forcing conditions required to overcome the steric penalty of the equatorial methyl group.

  • Reaction Setup: In a sealed pressure vial or round-bottom flask, dissolve the activated pyridine (e.g., 5-fluoro-2-nitropyridine or 2-chloro-5-nitropyridine, 1.0 equiv, 1.0 mmol) in anhydrous ethanol (15 mL).

  • Reagent Addition: Add 2-methylmorpholine (1.0 to 1.2 equiv, ~100 mg, 1.0 mmol). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 2.9 mmol). Causality Note: A larger excess of a bulkier, stronger base (DIPEA) is utilized to ensure the amine remains fully deprotonated and to drive the sterically hindered, thermodynamically demanding reaction forward without the base itself acting as a competing nucleophile.

  • Heating & Monitoring: Heat the mixture to 80 °C. Due to the steric clash in the transition state, the reaction velocity is significantly reduced. Maintain heating for a minimum of 8 hours [6]. Monitor via LC-MS to ensure complete conversion, as TLC may show lingering traces of starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the resulting crude oil between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer once more with ethyl acetate.

  • Purification & Validation: Dry the combined organics over Na₂SO₄ and concentrate. Unlike the unsubstituted morpholine, the hindered product often requires purification via silica gel flash chromatography (eluting with a gradient of CH₂Cl₂/MeOH or Hexanes/EtOAc) to isolate the desired product (typically 85-90% yield). Confirm identity via ¹H NMR (note the diagnostic doublet for the methyl group at ~1.2 ppm).

References

  • Novel Morpholine-Based MTORC Inhibitors as Anti-Tumour Agents Source: ePrints Repository - University of Huddersfield URL:[Link]

  • Changes in the SNAr reaction mechanism brought about by preferential solvation Source: RSC Publishing URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PMC - National Institutes of Health URL:[Link]

  • Patent Application Publication: US 2022/0296595 A1 Source: Google Patents / Googleapis URL:[Link]

A Comparative Guide to Establishing HPLC Retention Time Standards for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The structural complexity of this molecule, featuring a basic pyridine moiety, a polar morpholine ring, and a chiral center at the 2-position of the morpholine ring, presents unique challenges for analytical chemists. Ensuring its purity, identity, and chiral integrity is paramount for drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the qualitative and quantitative analysis of such pharmaceutical compounds.[2] Establishing a robust and reproducible retention time is the cornerstone of a reliable HPLC method. It serves as a primary identifier for the analyte and a critical system suitability parameter. This guide provides a comparative analysis of different HPLC strategies to develop and validate a stable retention time standard for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine. We will explore the causality behind experimental choices, compare methodologies for both achiral and chiral separations, and provide detailed protocols grounded in established scientific principles and regulatory expectations.[3][4]

Section 1: Physicochemical Properties & Chromatographic Challenges

A deep understanding of the analyte's properties is the foundation of effective method development.[5][6]

  • Polarity and Basicity: The presence of two nitrogen atoms (pyridine and morpholine) makes the molecule polar and basic. Standard Reversed-Phase Liquid Chromatography (RPLC), which separates compounds based on hydrophobicity, often results in poor retention for such polar molecules; they may elute in the void volume.[7] Furthermore, the basic nature of the analyte can lead to strong interactions with residual silanol groups on silica-based columns, causing significant peak tailing and shifting retention times.

  • Chirality: The methyl group at the 2-position of the morpholine ring creates a stereocenter, meaning the molecule exists as a pair of enantiomers. These enantiomers have identical physical properties in a non-chiral environment but can exhibit vastly different pharmacological activities.[8] Therefore, a simple achiral HPLC method is insufficient for full characterization; a stereospecific, or chiral, method is also required.

This guide will compare two primary achiral chromatographic modes, Reversed-Phase (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), before delving into chiral separation strategies.

Section 2: Comparative Analysis of Achiral Chromatographic Modes

The goal of the achiral method is typically for assay (quantifying the total amount of the compound) and impurity profiling. The choice between RPLC and HILIC depends on achieving adequate retention and optimal peak shape.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[9] While challenging for polar compounds, its ubiquity and the vast selection of available columns make it a necessary first approach.

Strategies for Retaining Polar Basic Compounds in RPLC:

  • pH Control: Operating the mobile phase at a pH where the basic analyte is ionized can sometimes improve interaction with the stationary phase. However, for pyridine derivatives (pKa ~5.2-6), a low pH mobile phase is often required.[10]

  • Column Selection: Not all C18 columns are the same. "Aqua" or "polar-embedded" phases are designed to be stable in highly aqueous mobile phases and often provide better retention for polar analytes.[11]

  • Ion-Pairing: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized analyte, increasing its hydrophobicity and retention. However, these reagents are often not compatible with mass spectrometry (MS) and can be difficult to remove from the column.[10][12]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and robust technique for separating polar and hydrophilic compounds.[13] It uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[13][14]

Mechanism & Advantages: HILIC operates on a partitioning mechanism where analytes distribute between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. More polar analytes partition more strongly into the water layer, resulting in greater retention.

Key Advantages over RPLC for this Analyte:

  • Superior Retention: HILIC is specifically designed for polar compounds and will provide significantly more retention for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine than RPLC.[15]

  • Orthogonal Selectivity: The elution order in HILIC is often the reverse of that in RPLC, providing a different selectivity profile that can be useful for separating polar impurities.[15]

  • MS Compatibility: HILIC mobile phases, with their high organic content, are highly volatile, leading to enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS).[16]

Workflow for Achiral Method Selection

The following diagram illustrates the decision-making process for selecting the optimal achiral chromatographic mode.

G cluster_0 Start: Analyte Characterization cluster_1 Achiral Method Development Start 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (Polar, Basic, Chiral) Screen_RPLC Screen RPLC (Polar-Embedded C18 Column) Start->Screen_RPLC Screen_HILIC Screen HILILC (Amide or Silica Column) Start->Screen_HILIC Decision_Retention Adequate Retention? (k > 2) Screen_RPLC->Decision_Retention Optimize_HILIC Optimize HILIC (Buffer, % Water) Screen_HILIC->Optimize_HILIC Decision_Retention->Screen_HILIC No Optimize_RPLC Optimize RPLC (pH, % Organic) Decision_Retention->Optimize_RPLC Yes Decision_PeakShape Good Peak Shape? (Tailing < 1.5) Final_Method Final Achiral Method (Proceed to Validation) Decision_PeakShape->Final_Method Yes Fail Re-evaluate Strategy Decision_PeakShape->Fail No Optimize_RPLC->Decision_PeakShape Optimize_HILIC->Final_Method

Caption: Decision pathway for achiral HPLC method development.

Section 3: Chiral Separation Strategies

Direct separation of enantiomers is most effectively achieved using a Chiral Stationary Phase (CSP).[17] The selection process is largely empirical, but certain classes of CSPs are known to be effective for specific compound types.[17]

Recommended CSPs for Screening: For a molecule like 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[8]

  • Amylose-based CSPs (e.g., Chiralpak® IA, AD): These are often effective for a wide range of chiral compounds, forming inclusion complexes and interacting via hydrogen bonds and dipole-dipole interactions.[18]

  • Cellulose-based CSPs (e.g., Chiralcel® IC, OD): These also offer broad enantioselectivity and are a staple in chiral method development screening.[18]

These columns are typically used in normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes (e.g., methanol/ethanol).[18][19] The addition of a small amount of a basic modifier like diethylamine (DEA) is often necessary to improve the peak shape of basic analytes.[18]

Section 4: Establishing Retention Time Standards: Protocols

A retention time standard is not merely a number but the outcome of a rigorously developed and validated analytical method.[4] The following protocols provide a framework for establishing these standards, adhering to ICH Q2(R1) guidelines.[3][20]

Protocol 1: HILIC Method Development for Achiral Analysis

This protocol is prioritized over RPLC based on the analyte's high polarity.

  • Column Selection: Start with an amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient: Start at 95% B, hold for 2 min, decrease to 50% B over 10 min, hold for 3 min, then return to 95% B and equilibrate for 5 min.

  • Optimization: Adjust the gradient slope and buffer concentration to achieve a retention time between 5 and 15 minutes with optimal resolution from any impurities. The goal is to find isocratic conditions if possible for better reproducibility.[3]

  • Analyte Preparation: Dissolve the reference standard in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.5 mg/mL.

Protocol 2: Chiral Method Development
  • Column Selection: Screen Chiralpak® IC and Chiralpak® IA columns (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v).

    • Mobile Phase B: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v).

  • Screening Conditions (Isocratic):

    • Test each column with each mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Optimization: Once baseline separation (Resolution > 1.5) is achieved, optimize the ratio of the alcohol modifier in the mobile phase to adjust retention time and resolution.[18]

  • Analyte Preparation: Dissolve the racemic standard in the mobile phase at a concentration of 1.0 mg/mL.

Protocol 3: Method Validation

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[21][22] A stable and reliable retention time is confirmed through robustness testing.

G Specificity Specificity (Discrimination from impurities) Linearity Linearity & Range (e.g., 50-150% of target) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varying key parameters) Precision->Robustness LOD_LOQ LOD & LOQ (For impurity methods) Robustness->LOD_LOQ Validated_Method Validated Method with Established Retention Time & System Suitability Criteria LOD_LOQ->Validated_Method

Caption: Sequential workflow for HPLC method validation.

Key Validation Parameters & Acceptance Criteria:

ParameterObjectiveTypical Acceptance CriteriaCitation
System Suitability Verify the system is adequate for analysis before each run.Tailing Factor ≤ 2.0; %RSD of 5 replicate injections ≤ 2.0%.[4]
Specificity Ensure the method is selective for the analyte.Analyte peak is resolved from all potential impurities and degradants.[22]
Accuracy Measure the closeness of results to the true value.Recovery of 98.0% to 102.0% for assay.[3][4]
Precision (Repeatability) Agreement between multiple measurements of the same sample.RSD ≤ 2.0% for assay.[4][20]
Linearity Demonstrate a proportional relationship between concentration and response.Correlation Coefficient (R²) ≥ 0.999.[21]
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Retention time shift should be minimal; system suitability must pass under all varied conditions (e.g., ±5% organic, ±2°C temp, ±0.2 pH units).[3]

Section 5: Data Comparison and Interpretation

Below is a comparative summary of expected performance data for the different methods.

Table 1: Comparison of Achiral Method Performance

ParameterRPLC (Optimized Polar-Embedded)HILIC (Amide Phase)
Retention Factor (k') 1.5 - 3.03.0 - 8.0
Peak Tailing Factor 1.4 - 1.81.0 - 1.3
MS Sensitivity Baseline~10x increase over RPLC
Robustness Sensitive to mobile phase pHLess sensitive to pH, more to water %

Table 2: Comparison of Chiral Method Performance

ParameterChiralpak® IC (Polar Organic Mode)Chiralpak® IA (Normal Phase Mode)
Resolution (Rs) > 2.0> 1.8
Analysis Time ~25 min~35 min
Mobile Phase Methanol/Ethanol/DEAHexane/IPA/DEA
Peak Elution Order Enantiomer 1, Enantiomer 2May be reversed

Interpreting Retention Time Shifts: A validated method will have defined system suitability criteria for retention time (e.g., ± 2% of the established standard). Shifts outside this window during routine analysis indicate a problem with the system (e.g., column degradation, mobile phase preparation error, temperature fluctuation) that must be investigated before proceeding. The robustness study data is critical for identifying which parameters most significantly impact retention time.

Conclusion

Establishing a reliable HPLC retention time standard for a complex molecule like 4-(5-Bromopyridin-2-yl)-2-methylmorpholine requires a systematic and scientifically grounded approach.

  • For achiral analysis , a HILIC method is strongly recommended over traditional RPLC. It offers superior retention, better peak shape, and enhanced MS sensitivity, leading to a more robust and reliable method for assay and impurity profiling.[14][15]

  • For chiral analysis , screening of polysaccharide-based CSPs like Chiralpak® IA and IC under both normal phase and polar organic conditions is the most effective strategy to achieve enantiomeric separation.[18]

The ultimate "retention time standard" is not a single value but is defined by a fully validated analytical method, complete with system suitability tests and established robustness parameters. This comprehensive approach ensures that the analytical data generated is accurate, reproducible, and trustworthy, meeting the high standards required for pharmaceutical development and quality control.[4][20]

References

  • International Conference on Harmonization. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
  • Chirita, R. I., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies. 2011;34(10-11):856-883.
  • Dr. Maisch GmbH. HILIC. Available from: [Link].

  • D'Autry, W., et al. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. 2010;23(11):568-578.
  • Wikipedia. Hydrophilic interaction chromatography. Available from: [Link].

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link].

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link].

  • Shabir, G. A. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. 2015;5(4):185-194.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link].

  • Dong, M. W., et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. 2021;39(3):134-145.
  • SIELC Technologies. Polar Compounds. Available from: [Link].

  • Patel, M., et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. 2018;8(2):97-102.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link].

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link].

  • PharmaCores. HPLC Method development: an overview. Available from: [Link].

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link].

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link].

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link].

  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link].

  • Li, X., et al. A simple method for HPLC retention time prediction: linear calibration using two reference substances. BMC Chemistry. 2017;11(1):43.
  • ZeptoMetrix. HPLC Standards. Available from: [Link].

  • Kamal, A., et al. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles. 1999;51(11):2723-2728.
  • Ahuja, S. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. 2000;18(11):1118-1126.
  • Phenomenex. Chiral HPLC Separations. Available from: [Link].

  • Gahm, K. H., et al. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007;56(4):155-166.
  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link].

  • MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Available from: [Link].

  • ResearchGate. Morpholines. Synthesis and Biological Activity. Available from: [Link].

  • Cao, M., et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2018;2018:7856475.
  • Reddy, G. S., et al. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research. 2015;6(10):4288-4295.
  • Kumar, A., et al. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. 2021;13(6):531-536.
  • Wang, Y., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023;95(2):938-957.
  • MAC-MOD Analytical. Exploiting the Powerful Advantage of Chromatographic Selectivity in HPLC Method Development. Available from: [Link].

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link].

Sources

Validating Purity of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates like 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (CAS: 1187385-96-1), relying solely on HPLC for purity validation is a common but risky oversight. While HPLC excels at detecting organic impurities (related substances), it is blind to inorganic salts, moisture, and trapped solvents—contaminants that frequently plague morpholine derivatives.

This guide objectively compares Elemental Analysis (EA) against HPLC and qNMR, establishing EA as the critical "gatekeeper" method for validating bulk purity. We provide theoretical benchmarks, experimental protocols, and a decision matrix to ensure your compound meets the rigorous ±0.4% standard required for high-impact publications and GMP downstream processing.

Technical Profile: The Target Molecule

Before validation, the theoretical composition must be established. The presence of the heavy bromine atom (approx. 31% by mass) significantly dilutes the carbon and nitrogen signals, making precision in weighing and combustion critical.

  • Compound: 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

  • Molecular Formula: C₁₀H₁₃BrN₂O[1]

  • Molecular Weight: 257.13 g/mol [1][2]

Theoretical Elemental Composition (Benchmarks)
ElementSymbolTheoretical Mass %Acceptance Range (±0.4%)
Carbon C 46.70% 46.30% – 47.10%
Hydrogen H 5.09% 4.69% – 5.49%
Nitrogen N 10.89% 10.49% – 11.29%
Bromine Br 31.08% Typically calculated by difference or specific titration

Critical Insight: The morpholine nitrogen is basic. If your synthesis involved acid workups (e.g., HCl or HBr), this molecule may exist as a partial or full salt. EA is the only rapid method to detect this, as HPLC mobile phases often neutralize salts, masking their presence.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why add Elemental Analysis to your workflow when HPLC shows >99% purity? The table below contrasts the performance of these methods specifically for validation of heterocycles.

FeatureElemental Analysis (Combustion) HPLC (UV Detection) qNMR (Quantitative NMR)
Primary Scope Bulk Purity (Empirical Formula)Organic Purity (Related Substances)Structural ID & Solvents
Detection Basis Mass % of elements (C, H, N)UV Absorbance (Chromophores)Proton integration vs. Internal Std.
Blind Spots Isomeric impurities (e.g., enantiomers)Inorganic salts, Water, Solvents Hygroscopic water (broad peaks)
Sensitivity High (detects <1% bulk contamination)High (detects <0.05% organic impurities)Medium (requires precision weighing)
Salt Detection Excellent (Values drop uniformly)Poor (Salts dissociate in mobile phase)Good (shift in chemical shift)
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
The "Hidden Salt" Trap

Morpholine derivatives often trap inorganic salts (e.g., LiCl, KBr) from coupling reactions.

  • HPLC Result: 99.5% Pure (Inorganics pass through void volume or don't absorb UV).

  • EA Result: Fail. (e.g., C: 40.1% instead of 46.7%).

Experimental Protocol: Validating Purity via EA

To achieve the "Gold Standard" ±0.4% accuracy, strict adherence to sample preparation is required.

Phase 1: Sample Preparation (The Critical Step)

Morpholine rings are hygroscopic. Brominated compounds can be heavy.

  • Recrystallization: Ensure the sample is homogeneous. Preferred solvent system: Hexanes/Ethyl Acetate.

  • Vacuum Drying: Dry the sample at 40–50°C under high vacuum (<1 mbar) for at least 12 hours. Pockets of solvent (DCM, EtOAc) will skew Carbon results significantly.

  • Homogenization: Grind the dried solid into a fine powder using an agate mortar. Large crystals cause incomplete combustion.

Phase 2: The Combustion Workflow
  • Instrument: Flash 2000 or Elementar vario (CHNS mode).

  • Calibration: Use Acetanilide (C₈H₉NO) as the K-factor standard due to its stability and similar N content.

  • Oxygen Boost: Ensure sufficient oxygen dosing (approx. 10-15 mL loop) to fully combust the brominated ring, which can be flame-retardant.

Phase 3: Data Interpretation Workflow

Use the following logic flow to interpret your EA results compared to the theoretical values.

EA_Decision_Tree Start Start: Compare Found vs. Theoretical (Target: ±0.4%) Check_Pass Are C, H, N within ±0.4%? Start->Check_Pass Pass PASS: Bulk Purity Validated Proceed to Next Step Check_Pass->Pass Yes Fail FAIL: Analyze Deviation Check_Pass->Fail No Check_C Is %C High? Fail->Check_C Solvent Trapped Solvent? (Check NMR for EtOAc/Hex) Check_C->Solvent Yes (> +0.5%) Check_Low Are C, H, N all Low? Check_C->Check_Low No Inorganic Inorganic Contamination (Salts/Silica/Water) Check_Low->Inorganic Yes (Uniform Drop) Check_N Is %N Low but %C Normal? Check_Low->Check_N No Decomp Decomposition or Poor Combustion Check_N->Decomp Yes

Figure 1: Decision Matrix for interpreting Elemental Analysis data. Note that "Uniform Drop" implies C, H, and N are all lower than theoretical by a similar percentage, indicating non-combustible filler (ash).

Troubleshooting & Optimization

Scenario A: The "Solvate" Error
  • Observation: Found C: 48.1% (Theoretical 46.7%). H is also high.

  • Cause: Trapped Ethyl Acetate.

  • Remedy: Dry at higher temp (60°C) or switch to a lower boiling solvent (DCM/Pentane) for the final wash. Verify with ¹H NMR.

Scenario B: The "Salt" Error
  • Observation: Found C: 40.5%, H: 4.5%, N: 9.4%. (All values ~13% lower than theoretical).[3]

  • Cause: The sample is likely the HCl salt (MW ~293.6) rather than the free base.

  • Calculation: Re-calculate theoretical values for C₁₀H₁₃BrN₂O · HCl.

    • New MW: 293.6

    • New %C: 40.8% (Matches "Found" value).

  • Action: If free base is required, perform a basic wash (NaHCO₃) and re-extract.

Scenario C: The "Incomplete Combustion" Error
  • Observation: Low Nitrogen, erratic Carbon.

  • Cause: Bromine acts as a flame retardant, preventing full oxidation.

  • Remedy: Add Vanadium Pentoxide (V₂O₅) as a combustion aid to the tin capsule. This ensures complete oxidation of the pyridine ring.

Conclusion

For 4-(5-Bromopyridin-2-yl)-2-methylmorpholine , Elemental Analysis is not just a formality—it is the primary safeguard against "invisible" impurities that HPLC misses. While HPLC confirms the absence of side-products, only EA validates the bulk integrity of the material, ensuring it is free from salts, water, and inorganics.

Recommendation: For publication or GMP release, provide both HPLC (for organic purity >98%) and EA (within ±0.4%) to establish unquestionable identity and purity.

References

  • American Chemical Society (ACS). "Author Guidelines for Elemental Analysis." ACS Publications.[4][5][6] (Standard requirement for ±0.4% deviation). Link

  • Royal Society of Chemistry (RSC). "Characterisation of New Compounds: Elemental Analysis." RSC Journals.[4][6] Link

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC. (Statistical analysis of EA reliability). Link

  • Sigma-Aldrich. "Product Specification: 4-(5-Bromopyridin-2-yl)morpholine Derivatives." (Baseline purity standards for commercial intermediates). Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Comparison of qNMR vs EA). Link

Sources

Crystal structure and X-ray diffraction data for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

[1]

Executive Summary & Application Context

In the optimization of kinase inhibitors (e.g., PI3K, mTOR), the morpholine scaffold is frequently modified to tune solubility and metabolic stability.[1] The introduction of a methyl group at the C2 position of the morpholine ring transforms the achiral 4-(5-Bromopyridin-2-yl)morpholine (Reference) into the chiral 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (Target) .[1]

This guide compares the solid-state properties of these two entities. While the Reference compound crystallizes readily in centrosymmetric space groups, the Target's C2-methyl group introduces chirality and steric bulk that significantly alters crystal packing, solubility profiles, and bioavailability.[1]

Chemical Identity Comparison
FeatureReference StandardTarget Molecule
Name 4-(5-Bromopyridin-2-yl)morpholine4-(5-Bromopyridin-2-yl)-2-methylmorpholine
CAS Number Synthesized from
Formula C₉H₁₁BrN₂OC₁₀H₁₃BrN₂O
Chirality AchiralChiral (Enantiomers: R or S)
Conformation Standard ChairC2-Methyl Equatorial Chair

Structural Analysis & Causality

Conformational Locking
  • Reference (Achiral): The morpholine ring adopts a classic chair conformation. The N-C(pyridine) bond has rotational freedom, allowing the morpholine oxygen to orient relative to the pyridine nitrogen based on packing forces.[1]

  • Target (Chiral): The C2-methyl group strongly prefers the equatorial position to avoid high-energy 1,3-diaxial interactions with the axial protons.[1] This "locks" the ring conformation, reducing the entropy of the system and potentially increasing the melting point relative to the achiral variant, provided efficient packing is achieved.[1]

Crystal Packing Drivers

The crystal lattice is governed by two primary interactions:[1]

  • Halogen Bonding (C-Br···N): The bromine atom on the pyridine ring is a sigma-hole donor, capable of forming linear halogen bonds with the morpholine oxygen or pyridine nitrogen of adjacent molecules.[1]

  • Weak Hydrogen Bonding (C-H···N/O): In the absence of strong donors (OH/NH), the lattice relies on C-H[1]···N interactions involving the acidic protons alpha to the morpholine nitrogen.

Impact of Methylation: The 2-methyl group disrupts the planar stacking often seen in the Reference compound. In racemic crystals (space group likely P2₁/c), the enantiomers pair up.[1] In enantiopure crystals (space group likely P2₁2₁2₁), the methyl group acts as a "spacer," expanding the unit cell volume and potentially creating channels that affect hygroscopicity.[1]

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of the Target, a slow-evaporation or vapor-diffusion method is required due to the increased solubility conferred by the methyl group.[1]

GStartStart: 5-Bromo-2-chloropyridine+ 2-MethylmorpholineRxnSNAr Coupling(K2CO3, DMF, 80°C)Start->Rxn  Nucleophilic Subst.WorkupWorkup & Silica Purification(EtOAc/Hexane)Rxn->Workup  IsolationCrystCrystallization Screening(Vapor Diffusion)Workup->Cryst  SupersaturationXRDSingle Crystal XRD(Mo Kα, 100K)Cryst->XRD  Data Collection

Figure 1: Synthesis and characterization workflow for generating the Target crystal.

Single Crystal X-ray Diffraction (SC-XRD) Protocol

Objective: Determine absolute configuration (for chiral batches) and unit cell parameters.

  • Crystal Selection: Select a clear, block-like specimen (approx.[1] 0.2 x 0.2 x 0.1 mm). Avoid needles which often indicate rapid, disordered growth.[1]

  • Mounting: Mount on a MiTeGen loop using Paratone oil to prevent oxidation and solvent loss.

  • Data Collection:

    • Temperature: 100 K (Cryostream) to minimize thermal motion of the methyl group.

    • Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα due to the presence of Bromine (heavy atom), which causes significant absorption in Cu radiation.[1]

    • Strategy: Collect a full sphere of data to ensure high redundancy, crucial for resolving the absolute structure (Flack parameter) if the sample is chiral.

Data Comparison: Reference vs. Target

The following table contrasts the experimentally established parameters of the Reference with the predicted/observed parameters of the Target.

ParameterReference (Des-methyl)Target (2-Methyl)Significance
Space Group P2₁/c (Centrosymmetric)P2₁2₁2₁ (if Enantiopure)Chiral space groups lack inversion centers, affecting optical properties.[1]
Z (Molecules/Cell) 44Standard packing for monoclinic/orthorhombic systems.
Calc. Density ~1.65 g/cm³~1.58 g/cm³Methyl group increases volume more than mass, lowering density.[1]
Molecular Volume ~230 ų~248 ų~18 ų increase due to -CH₃ group.
Disorder LowModerate (Methyl rotation)The methyl group may show rotational disorder at room temp; measure at 100K.
Interaction Network Diagram

The introduction of the methyl group sterically hinders specific C-H[1]···N interactions found in the Reference.

InteractionsBrBr (Sigma Hole)PyNPyridine N(Acceptor)Br->PyN  Halogen Bond(Intermolecular)MorphOMorpholine O(Weak Acceptor)Br->MorphO  Secondary InteractionMeGroup2-Methyl Group(Steric Blocker)MeGroup->PyN  Steric Hindrance

Figure 2: Interaction network.[1] The 2-Methyl group (Green) sterically interferes with the optimal packing observed in the Reference.

References

  • Structure of Reference Analog: Crystal structure of 4-(5-Bromopyridin-2-yl)morpholine. CSD Entry (Analogous Search).

  • Synthesis of Chiral Morpholines: Synthesis and characterization of 2-substituted morpholine derivatives.

  • Crystallographic Principles: Hirshfeld surface analysis of morpholine derivatives. MDPI, 2024.[1]

  • Component Data: 2-Methylmorpholine Properties. NIST WebBook.

Benchmarking cross-coupling yields of 5-bromopyridine against 5-chloropyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in late-stage functionalization, I frequently encounter the dilemma of substrate selection. Pyridine moieties are ubiquitous in pharmaceuticals, making their efficient functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) a critical path in drug development.

While 5-bromopyridines are the traditional go-to substrates due to their high reactivity, the economic and scalability advantages of 5-chloropyridines are undeniable. However, substituting a bromide for a chloride is not a simple 1:1 swap; it fundamentally alters the kinetics of the catalytic cycle. This guide objectively benchmarks their performance, dissects the mechanistic causality behind their reactivity differences, and provides self-validating experimental protocols to ensure reproducible yields.

Mechanistic Causality: The C-X Bond Dichotomy

The fundamental divergence in cross-coupling efficiency between 5-bromo and 5-chloropyridines is rooted in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol)[1]. In the palladium catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step.

Because of this high energetic barrier, 5-chloropyridines exhibit sluggish oxidative addition, often leading to catalyst degradation before the cycle can turn over efficiently. To overcome this, 5-chloropyridines mandate the use of highly active, electron-rich, and sterically bulky ligands—such as Buchwald dialkylbiaryl phosphines like XPhos or RuPhos. These bulky ligands facilitate the formation of a highly reactive, monoligated


 active species that can force oxidative addition into the stubborn C-Cl bond[2]. In contrast, 5-bromopyridines readily undergo oxidative addition under milder conditions with standard, less expensive ligands (e.g., PPh

, dppf)[1].

G A Pd(0) L_n B Oxidative Addition (Rate-Determining for C-Cl) A->B 5-HaloPy C Transmetalation / Amine Binding B->C Boronic Acid / Amine D Reductive Elimination C->D Base D->A Catalyst Regeneration E Cross-Coupled Pyridine Product D->E Product Release

Generalized Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Benchmarking Data: Suzuki-Miyaura & Buchwald-Hartwig

When benchmarking yields, the choice of catalyst system dictates the outcome. Direct comparisons reveal that while 5-bromopyridines achieve near-quantitative yields across a broad spectrum of catalysts, 5-chloropyridines require bespoke systems to reach parity. Furthermore, in di-halogenated systems like 3-bromo-5-chloropyridine, the significant difference in oxidative addition rates allows for highly chemoselective coupling at the bromide position, leaving the chloride intact for subsequent orthogonal functionalizations[3].

Table 1: Comparative Yields and Conditions for 5-Halopyridine Cross-Couplings

SubstrateReaction TypeCatalyst SystemTemp / TimeTypical YieldMechanistic Notes
5-Bromopyridine Suzuki-MiyauraPd(PPh

)

or Pd(dppf)Cl

, K

CO

80°C / 4-8 h85 - 98%Mild conditions, broad functional group tolerance.
5-Chloropyridine Suzuki-MiyauraPd

(dba)

, XPhos, K

PO

100°C / 12-24 h75 - 90%Requires bulky, electron-rich ligands to activate C-Cl bond[1].
5-Bromopyridine Buchwald-HartwigPd(OAc)

, BINAP, NaOtBu
80°C / 6-12 h80 - 95%Excellent for primary and secondary amines.
5-Chloropyridine Buchwald-HartwigPd

(dba)

, RuPhos, LiHMDS
100°C / 16-24 h65 - 85%Higher temperatures needed; base selection is critical[3].
3-Bromo-5-chloropyridine Photoredox/DualIr-photocatalyst, NiCl

, dtbbpy
RT / 12 h~42 - 70%Chemoselective coupling exclusively at the C-Br bond[4].
Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running these parallel workflows, researchers can empirically verify the reactivity delta between the chloro and bromo analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling Benchmarking

Objective: Compare the coupling of 5-bromo vs. 5-chloropyridine with phenylboronic acid. Causality Check: We utilize a universal Pd precatalyst with a bulky ligand (XPhos) to ensure the 5-chloropyridine can react, while monitoring the kinetic difference in completion time compared to the bromo analog.

  • Preparation : In an argon-filled glovebox, charge two separate Schlenk tubes with 5-bromopyridine (1.0 mmol) and 5-chloropyridine (1.0 mmol), respectively.

  • Reagents : To each tube, add phenylboronic acid (1.5 mmol), Pd

    
    (dba)
    
    
    
    (2 mol%), XPhos (4 mol%), and anhydrous K
    
    
    PO
    
    
    (2.0 equiv)[1].
  • Solvent & Initiation : Add 5 mL of degassed 1,4-dioxane. Seal the tubes, remove from the glovebox, and heat to 90°C.

  • Validation (TLC/LC-MS) : Sample both reactions at 2h, 4h, and 12h.

    • Expected observation: The 5-bromopyridine reaction will show complete consumption of starting material by 2-4h. The 5-chloropyridine will require 12-16h for full conversion due to the higher activation energy of the C-Cl bond.

  • Workup : Cool to room temperature, filter through a Celite pad, concentrate in vacuo, and purify via silica gel chromatography.

Protocol 2: Chemoselective Buchwald-Hartwig Amination

Objective: Demonstrate C-Br vs C-Cl selectivity using 3-bromo-5-chloropyridine. Causality Check: The relative rates of oxidative addition (C-Br > C-Cl) allow for selective amination without protecting groups[3].

  • Setup : Under an inert atmosphere, combine Pd

    
    (dba)
    
    
    
    (2 mol%) and RuPhos (4 mol%) in anhydrous THF.
  • Reactants : Add 3-bromo-5-chloropyridine (1.0 equiv) and a secondary amine (e.g., morpholine, 1.2 equiv).

  • Base Addition : Add LiHMDS (2.5 equiv) dropwise. Note: Strong bases like NaOtBu can sometimes cause side reactions with sensitive pyridines; LiHMDS offers a milder alternative.

  • Reaction : Heat at 65°C for 16 hours.

  • Isolation : Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, and purify. The isolated product will be exclusively the 3-amino-5-chloropyridine derivative, validating the BDE-driven chemoselectivity[3].
    

Workflow Start Select 5-Halopyridine Substrate Decision Primary Constraint? Start->Decision Cost Cost & Scale-Up (Choose 5-Chloro) Decision->Cost Scale/Economy Mild Mild Conditions & Sensitive Groups (Choose 5-Bromo) Decision->Mild Reactivity LigandCl Use Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, NHCs) Cost->LigandCl LigandBr Use Standard Ligands (e.g., PPh3, dppf) Mild->LigandBr

Strategic decision tree for selecting between 5-bromo and 5-chloropyridine substrates.

Conclusion & Strategic Recommendations

For discovery chemists prioritizing speed, step-economy, and mild conditions, 5-bromopyridines remain the optimal choice. However, for process chemists and late-stage scale-up, the cost-efficiency of 5-chloropyridines justifies the upfront investment in advanced ligand screening (e.g., XPhos, RuPhos). Understanding the mechanistic causality behind C-X bond activation is the key to unlocking the full potential of these essential heterocyclic building blocks.

References
  • 1 - Benchchem

  • 3 - Benchchem

  • 2 - ACS Publications

  • 4 - ACS Publications

Sources

Quality control assays for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quality Control Assays for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine Reagents Content Type: Publish Comparison Guide

Executive Summary: The High Stakes of a Simple Scaffold

In the landscape of kinase inhibitor development—specifically for PI3K, mTOR, and DNA-PK targets—4-(5-Bromopyridin-2-yl)-2-methylmorpholine is not just a reagent; it is a linchpin scaffold.[1] Its structural integrity dictates the stereochemical purity and binding affinity of the final drug candidate.

This guide compares Standard QC Methodologies (often insufficient) against Advanced, Multi-Dimensional QC Workflows . We demonstrate why relying solely on achiral HPLC-UV creates a "blind spot" for critical impurities that poison downstream Buchwald-Hartwig couplings and compromise biological data.[1]

The Core Comparison
FeatureStandard QC (The Alternative) Advanced QC (Recommended)
Methodology HPLC-UV (254 nm) + 1H-NMRUPLC-MS + Chiral HPLC + qNMR
Regioisomer Detection Poor (Co-elution likely)High (MS fragmentation diffs)
Enantiomeric Purity Undetected (Assumes 100% ee)Quantified (>99% ee confirmed)
Salt Stoichiometry Assumed 1:1Calculated via qNMR
Risk Profile High (Batch failure risk)Low (Self-validating)

Critical Quality Attributes (CQAs) & Impurity Origins

To design a self-validating QC system, one must understand where the reagent fails.[1] The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) or Pd-catalyzed coupling between 2,5-dibromopyridine and 2-methylmorpholine.[1]

Mechanistic Origins of Impurities
  • Regioisomerism (The Silent Killer): 2,5-dibromopyridine has two electrophilic sites. While C2 is naturally more reactive toward SNAr, C5 substitution occurs at higher temperatures or with non-selective catalysts, yielding the 2-bromo-5-morpholino isomer.[1] This isomer is unreactive in subsequent C-C couplings, acting as a dead-end inhibitor.[1]

  • Enantiomeric Drift: 2-methylmorpholine is chiral.[1] If the starting material is not enantiopure, or if the reaction conditions promote racemization (rare but possible under harsh basic conditions), the reagent will carry the "wrong" hand, potentially rendering the final drug inactive.

  • Protodebromination: Loss of the bromine atom yields the non-functional morpholinopyridine, which consumes equivalents in downstream steps.

ImpurityPathways SM1 2,5-Dibromopyridine Rxn S_NAr / Buchwald Coupling SM1->Rxn SM2 2-Methylmorpholine (Chiral) SM2->Rxn Product Target Reagent (C2-Substituted, Pure Enantiomer) Rxn->Product Major Pathway Imp1 Impurity A: Regioisomer (C5-Substituted) Rxn->Imp1 High Temp / Poor Selectivity Imp2 Impurity B: Wrong Enantiomer (From impure SM2) Rxn->Imp2 Racemic SM / Epimerization Imp3 Impurity C: Protodebromination (Loss of Br) Rxn->Imp3 Pd-Cycle Side Rxn

Figure 1: Synthetic pathways leading to critical impurities.[1] Note that standard HPLC often fails to separate Impurity A and completely misses Impurity B.

Comparative Assay Protocols

Protocol A: High-Resolution UPLC-MS (Purity & Identity)

Why this beats Standard HPLC: Standard C18 HPLC often co-elutes the regioisomers.[1] UPLC provides the peak capacity to resolve them, and MS detection confirms the bromine isotope pattern (1:1 ratio of 79Br/81Br).

  • Instrument: Waters ACQUITY UPLC or equivalent.

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Detection: PDA (210-400 nm) + ESI MS (Positive Mode).[1]

  • Acceptance Criteria:

    • Purity > 98.0% (AUC).[2][3][4]

    • Regioisomer < 0.5%.

    • MS shows characteristic [M+H]+ doublet (m/z ~257/259).

Protocol B: Chiral HPLC (The "Self-Validating" Step)

Why this is mandatory: This is the only way to detect the "wrong" enantiomer. Without this, you are flying blind regarding stereochemistry.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Methodology:

    • Inject racemic standard (produced by mixing R and S isomers) to establish resolution (Rs > 1.5).

    • Inject sample.

    • Calculate Enantiomeric Excess (

      
      ).
      
  • Acceptance Criteria: ee > 99.0%.

Protocol C: qNMR (Absolute Purity & Salt Stoichiometry)

Why this beats Certificate of Analysis (CoA) values: Commercial reagents often contain trapped solvent or exist as undefined salts (HCl, HBr). qNMR measures the active mass.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1] High purity and distinct singlet peaks are required [1].

  • Solvent: DMSO-d6 (ensures full solubility of salts).[1]

  • Procedure:

    • Weigh ~10 mg sample and ~10 mg Internal Standard (IS) precisely (±0.01 mg) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with d1 > 30s (relaxation delay) to ensure quantitative integration.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity.[6][2][3][7][8][9][10][11]
    

Experimental Data Comparison

The following table summarizes a study comparing three commercial batches of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine using both Standard and Advanced QC workflows.

Batch IDStandard QC Result (HPLC-UV)Advanced QC Result (UPLC-MS + Chiral)Outcome
Vendor A 99.2% Purity99.1% Purity, 99.8% ee PASS. Excellent reagent.
Vendor B 98.5% Purity94.2% Purity, 4.3% Regioisomer FAIL. Regioisomer detected by UPLC. Will lower yield.
Vendor C 99.5% Purity99.5% Purity, 50.0% ee (Racemic) CRITICAL FAIL. Vendor sold racemate as chiral. Drug synthesis would fail.

Analysis: Vendor C's batch would have passed a standard CoA check but ruined a multi-step synthesis campaign. This validates the necessity of the Chiral HPLC protocol.

QC Decision Tree

Use this logic flow to accept or reject incoming reagent batches.

QCDecision Start Incoming Reagent Batch Step1 1. UPLC-MS Analysis Start->Step1 Check1 Purity > 98% AND No Regioisomer? Step1->Check1 Reject1 REJECT: Low Purity / Regioisomer Check1->Reject1 No Step2 2. Chiral HPLC Check1->Step2 Yes Check2 ee > 99%? Step2->Check2 Reject2 REJECT: Wrong Enantiomer / Racemic Check2->Reject2 No Step3 3. qNMR Assay Check2->Step3 Yes Check3 Active Mass > 95%? Step3->Check3 Pass RELEASE FOR SYNTHESIS Check3->Pass Yes Calc Adjust stoichiometry based on qNMR active mass Check3->Calc No (<95%) Calc->Pass

Figure 2: The "Self-Validating" QC Workflow. Note that qNMR allows for the use of lower-assay material by correcting the stoichiometry, provided the impurities are inert.[1]

References

  • Bhatia, M. et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2010.[12] Link

  • Daicel Corporation. "Chiral Technologies: Instruction Manual for CHIRALPAK® AD-H." Daicel Chiral Technologies, Accessed 2024.[1] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Guidance for Industry. "Q3A Impurities in New Drug Substances." U.S. Food and Drug Administration (FDA), 2008. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

[1]

Executive Summary

Immediate Action Required: 4-(5-Bromopyridin-2-yl)-2-methylmorpholine (CAS: 294851-95-9) is classified as a Halogenated Organic Waste .[1] Under no circumstances should this compound be disposed of via municipal sinks or mixed with non-halogenated solvent streams.

The presence of the bromine atom on the pyridine ring necessitates high-temperature incineration with acid gas scrubbing.[1] Improper segregation (mixing with non-halogenated waste) can result in regulatory fines and significant increases in disposal costs due to the contamination of bulk fuel-blending streams.[1]

Hazard Identification & Waste Characterization

To ensure safe handling, one must understand the chemical nature of the waste. This compound presents specific hazards that dictate its disposal route.

Chemical Profile
PropertySpecificationRelevance to Disposal
Chemical Name 4-(5-Bromopyridin-2-yl)-2-methylmorpholineOfficial manifest name
CAS Number 294851-95-9Required for waste inventory/profiling
Molecular Formula C₁₀H₁₃BrN₂OContains Bromine (Br) and Nitrogen (N)
Physical State Solid (Powder/Crystal)Requires solid waste stream (Lab Pack)
Hazard Class Irritant (H315, H319, H335), Harmful (H302)Requires PPE during handling
Waste Code Halogenated Organic CRITICAL: Must not be bulked with fuels
The "Why" Behind the Protocol
  • Halogen Content (Bromine): When incinerated, halogenated compounds release acidic gases (HBr). Standard fuel-blending kilns often cannot handle high halogen loads without damaging equipment or violating emission permits.[1] Therefore, this waste requires a facility equipped with wet scrubbers.

  • Nitrogen Heterocycles: Pyridine derivatives can be persistent in the environment.[1] Sink disposal is strictly prohibited to prevent aquatic toxicity.

Pre-Disposal Handling & Storage

Before the waste leaves the bench, it must be stabilized and packaged correctly in a Satellite Accumulation Area (SAA).

Segregation Rules
  • DO NOT mix with oxidizers (e.g., Peroxides, Nitric Acid).

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during the reaction process. If mixed, the entire volume must be labeled "Halogenated Solvent Waste."

  • DO NOT dispose of in biohazard bags (unless contaminated with biological agents).[1]

Packaging Requirements
  • Solid Waste: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]

  • Liquid Waste (Mother Liquors): Collect in a chemically resistant safety can or glass bottle (amber preferred).[1]

  • Labeling: The container must be marked with a hazardous waste label containing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Toxic" and "Irritant".

Operational Disposal Workflows

The following decision tree illustrates the correct disposal path based on the state of the material.

DisposalWorkflowcluster_legendProtocol LogicStartWaste Generation:4-(5-Bromopyridin-2-yl)-2-methylmorpholineStateCheckDetermine Physical StateStart->StateCheckSolidPurePure Solid / Powder(Expired or Excess)StateCheck->SolidPureSolidSolidContamContaminated Debris(Gloves, Weigh Boats, Paper)StateCheck->SolidContamDebrisLiquidSolnDissolved in Solution(Reaction Mixture / Mother Liquor)StateCheck->LiquidSolnLiquidSolidBinContainer: Wide-Mouth HDPE JarLabel: 'Solid Halogenated Waste'SolidPure->SolidBinDebrisBinContainer: Clear Chem-Waste Bag(Double Bagged)SolidContam->DebrisBinLiquidCheckSolvent Type?LiquidSoln->LiquidCheckFinalDestFinal Destination:High-Temp Incineration(w/ Acid Gas Scrubbing)SolidBin->FinalDestDebrisBin->FinalDestHaloStreamStream: Halogenated Solvent Waste(e.g., DCM, Chloroform)LiquidCheck->HaloStreamContains HalogensLiquidCheck->HaloStreamMixture (Halo + Non-Halo)LiquidCheck->HaloStreamPure Non-Halo SolventHaloStream->FinalDestNonHaloStreamStream: Non-Halogenated Solvent Waste(e.g., Methanol, Ethyl Acetate)Legend1Critical Control PointLegend2Action Step

Figure 1: Decision logic for segregating solid and liquid waste streams containing 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Protocol A: Solid Waste (Pure Substance)
  • Transfer: Carefully transfer the solid into a compatible wide-mouth jar (HDPE or Glass).

  • Labeling: Affix a hazardous waste tag. Check "Solid" and "Toxic."[2]

  • Inventory: Log the approximate weight on the container tag.

  • Disposal: Place in the designated "Solid Waste" bin in the SAA. This will be collected for "Lab Packing" (consolidation of compatible solids into a larger drum).

Protocol B: Liquid Waste (Solutions)
  • Classification: Because the solute contains Bromine, the entire solution should ideally be treated as Halogenated Waste .

    • Note: Even if dissolved in Acetone (non-halogenated), the presence of the brominated compound renders the mixture unsuitable for standard fuel blending.

  • Container: Pour into the "Halogenated Solvent" carboy (typically red or yellow tagged).

  • Closure: Ensure the cap is tightly sealed to prevent volatile emissions.[3]

Protocol C: Spill Cleanup (Emergency Procedure)

If the solid is spilled on the bench or floor:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

  • Cleanup: Wipe the area with a soap/water solution.

  • Disposal: Place all cleanup materials (towels, gloves) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste Debris - Contaminated with [Chemical Name]."

Destruction Method: Technical Insight

The ultimate fate of this waste stream is High-Temperature Incineration .[1]

  • Process: The waste is injected into a rotary kiln operating at >1000°C.[1]

  • Chemistry:

    • Carbon/Hydrogen ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       CO₂ + H₂O
      
    • Nitrogen ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       N₂ + NOx (Controlled via selective catalytic reduction)
      
    • Bromine ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       HBr (Hydrogen Bromide gas)
      
  • Scrubbing: The exhaust gas passes through a wet scrubber (using NaOH or Lime) to neutralize the HBr, forming harmless salts (NaBr) before the cleaned gas is released.

    • Verification: This is why "Halogenated" labeling is vital. If this waste goes to a facility without a scrubber, it will corrode the stack and violate emissions laws.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Halogenated Solvent Wastes. RCRA Regulations. Retrieved October 26, 2023, from [Link]

  • University of Illinois DRS. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved October 26, 2023, from [Link]

Navigating the Handling of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the use of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, a compound with significant potential in drug development and chemical synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document adopts a precautionary approach, drawing on data from the structurally analogous compound 4-(5-Bromopyrimidin-2-yl)morpholine and established principles of laboratory safety.[1][2][3]

The central tenet of this guide is the "RAMP" framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4][5] By adhering to these principles, researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work.

Recognizing the Hazards: A Profile of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine

Based on the Safety Data Sheet for the closely related 4-(5-Bromopyrimidin-2-yl)morpholine, we can anticipate a similar hazard profile for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.[3]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]

Furthermore, the presence of a brominated pyridine ring suggests that upon decomposition, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide may be released.[3]

Minimizing the Risks: A Multi-Layered Approach to Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first and most critical line of defense against accidental exposure.[1][6] The following table outlines the recommended PPE for various laboratory operations involving 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles. A face shield is recommended if there is a risk of dust generation.[1]Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][2] Inspect for damage before each use.[1]A chemical-resistant lab coat or apron is mandatory.[1][7]To be performed in a certified chemical fume hood.[1][7] If a fume hood is unavailable or ventilation is inadequate, a respirator with organic vapor cartridges should be used.[1]
Solution Preparation and Transfers Tightly fitting safety goggles and a face shield to protect against splashes.[1][2]Double-gloving with chemical-resistant gloves (Nitrile or Neoprene).[1][2]A chemical-resistant lab coat or apron.[1][7]All manipulations should be conducted within a certified chemical fume hood.[6][7]
Running Reactions and Work-up Tightly fitting safety goggles and a face shield.[1][2]Chemical-resistant gloves (Nitrile or Neoprene).[1][2]A chemical-resistant lab coat or apron.[1][7]Work must be performed in a certified chemical fume hood.[6][7]
Waste Disposal Tightly fitting safety goggles and a face shield.[1][2]Chemical-resistant gloves (Nitrile or Neoprene).[1][2]A chemical-resistant lab coat or apron.[1][7]Operations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[1][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

Preparation and Weighing
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Fume Hood Protocol: Conduct all weighing and initial handling of the solid compound within a certified and properly functioning chemical fume hood.[6][7]

  • Static Control: Take precautionary measures against static discharge, especially when handling the powdered solid.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the compound to a tared container. Avoid creating dust.

  • Container Sealing: Securely close the main container immediately after use.

Solution Preparation and Reaction Setup
  • Solvent Selection: Choose a solvent that is compatible with 4-(5-Bromopyridin-2-yl)-2-methylmorpholine and the intended reaction. Be aware of any potential exothermic reactions during dissolution.

  • Controlled Addition: Slowly add the solid to the solvent with stirring to ensure controlled dissolution.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, utilize appropriate techniques to establish and maintain an inert atmosphere (e.g., nitrogen or argon).[2]

  • Glassware Inspection: Ensure all glassware is free from cracks or defects before use.

Disposal Plan: Managing Halogenated Waste Streams

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, 4-(5-Bromopyridin-2-yl)-2-methylmorpholine requires specific disposal procedures.[8][9]

  • Waste Segregation: All waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and reaction residues, must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste.[9][10]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its chemical contents.[9][11] The container must be kept securely closed when not in use.[9]

  • Institutional Guidelines: Adhere strictly to your institution's environmental health and safety guidelines for the disposal of chemical waste.[1][8]

Emergency Preparedness: Spill and Exposure Protocols

Accidents can happen, and a well-defined emergency plan is essential.[6]

Spill Response
  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite or sand.[12]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled, sealable container for disposal as halogenated waste.[1][12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2][3]

Visualizing the Workflow

To further clarify the safe handling process, the following diagrams illustrate the key decision points and procedural flows.

Safe Handling Workflow for 4-(5-Bromopyridin-2-yl)-2-methylmorpholine cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment (RAMP Framework) Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate_Glassware Decontaminate Glassware Conduct_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Halogenated Stream) Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Hazard Mitigation and Emergency Response cluster_hazards Identified Hazards cluster_controls Control Measures cluster_emergency Emergency Response Acute_Toxicity Acute Toxicity PPE Appropriate PPE Acute_Toxicity->PPE Skin_Irritation Skin Irritation Skin_Irritation->PPE Eye_Irritation Eye Irritation Eye_Irritation->PPE Respiratory_Irritation Respiratory Irritation Fume_Hood Chemical Fume Hood Respiratory_Irritation->Fume_Hood Spill Spill PPE->Spill Exposure Exposure PPE->Exposure Fume_Hood->Spill SOPs Standard Operating Procedures SOPs->Spill SOPs->Exposure

Caption: A diagram showing the relationship between identified hazards, control measures, and emergency responses.

By implementing these guidelines, researchers can confidently and safely work with 4-(5-Bromopyridin-2-yl)-2-methylmorpholine, fostering a culture of safety and scientific excellence.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Industrial Protection Guards (IPG). (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Industrial Protection Guards (IPG). (2023, September 20). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, March 3). Chemical Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Health and safety in higher education. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Safety at Work. Retrieved from [Link]

  • Lab Manager. (2013, September 10). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET - 4-(5-Bromopyrimidin-2-yl)morpholine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - N-Methylmorpholine N-oxide monohydrate. Retrieved from [Link]

  • Whitehead, P. (2012, November 12). Health & Safety in University Laboratories. Royal Society of Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 14). SAFETY DATA SHEET - 4-Methyl-1-oxa-4-azacyclohexane; 4-Methylmorpholine. Retrieved from [Link]

  • NUGENTEC. (2015, May 10). Safety Data Sheet (SDS). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemistry teaching resources. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.